molecular formula C19H24N2O2 B10771654 SGC2085

SGC2085

Cat. No.: B10771654
M. Wt: 312.4 g/mol
InChI Key: GLFOFXKMALJTCZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide is a chiral propanamide derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a stereospecific (S)-configured amino propanamide backbone, a central methyl-substituted benzyl linker, and a terminal 3,5-dimethylphenoxy group, a structural motif observed in various biologically active molecules . Research Applications and Value: This compound serves as a valuable intermediate or scaffold for researchers developing novel small-molecule inhibitors. Its structure is amenable to further chemical modification, making it particularly useful in structure-activity relationship (SAR) studies. The presence of the 3,5-dimethylphenoxy group is notable, as this moiety is found in compounds with documented fungicidal activity, suggesting potential applications in the development of new agrochemical agents for plant protection . In pharmaceutical research, such chiral amino-propanamide structures are often explored for their potential to interact with specific enzymatic targets. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols. Chemical Identifiers: IUPAC Name: (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide Molecular Formula: C20H26N2O2 (based on structural analysis)

Properties

IUPAC Name

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOFXKMALJTCZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SGC2085 and the Therapeutic Validation of CARM1 in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a compelling therapeutic target in a multitude of cancers. Its role in transcriptional regulation and the methylation of both histone and non-histone substrates positions it as a critical node in oncogenic signaling. While the chemical probe SGC2085 was instrumental in initial biochemical studies of CARM1, its utility in cellular and in vivo models has been hampered by poor cell permeability. This has spurred the development of a new generation of CARM1 inhibitors, such as EZM2302, TP-064, and iCARM1, which have demonstrated cellular activity and preclinical efficacy, thereby enabling the robust validation of CARM1 as a cancer target. This guide provides a comprehensive overview of the target validation of CARM1 in cancer, with a focus on quantitative data from potent inhibitors, detailed experimental methodologies, and visualization of key signaling pathways.

This compound: An Initial Probe with Limitations

This compound is a potent and selective inhibitor of CARM1, exhibiting a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free assays. It displays high selectivity (>100-fold) over other protein arginine methyltransferases (PRMTs), with the notable exception of PRMT6 (IC50 = 5.2 µM). However, a significant limitation of this compound is the lack of observable cellular activity at concentrations up to 10 µM, which is attributed to its poor membrane permeability. This has largely relegated its use to in vitro biochemical assays.

Quantitative Efficacy of Next-Generation CARM1 Inhibitors

The development of cell-penetrant CARM1 inhibitors has been a pivotal step in validating this enzyme as a therapeutic target. Below are tables summarizing the in vitro and in vivo efficacy of prominent next-generation inhibitors.

Table 1: In Vitro Activity of Selective CARM1 Inhibitors
InhibitorCancer TypeCell LineIC50/EC50 (µM)Reference(s)
EZM2302 Multiple MyelomaRPMI-8226<0.1 (Day 14 IC50)[1][2]
Hematopoietic Cancers36 cell lines0.015 to >10[2]
iCARM1 Breast Cancer (ER+)MCF71.797 ± 0.08[3][4][5]
Breast Cancer (ER+)T47D4.74 ± 0.19[3]
Breast Cancer (ER+)BT4742.13 ± 0.33[3]
Breast Cancer (TNBC)MDA-MB-2313.75 ± 0.35[4]
Breast Cancer (TNBC)MDA-MB-4682.02 ± 0.18[4]
Breast Cancer (TNBC)HCC18062.83 ± 0.13[4]
Breast Cancer (TNBC)HCC19371.97 ± 0.25[4]
Biochemical Assay-12.3[6]
TP-064 Biochemical Assay-<0.01[7]
Table 2: In Vivo Efficacy of Selective CARM1 Inhibitors
InhibitorCancer ModelDosing RegimenOutcomeReference(s)
EZM2302 Multiple Myeloma (RPMI-8226 xenograft)37.5-300 mg/kg, BID, 21 daysDose-dependent tumor growth inhibition[1][8]
iCARM1 Breast Cancer (TNBC, MDA-MB-231 xenograft)Not specifiedSignificant tumor growth inhibition[4]
EPZ025654 Acute Myeloid Leukemia (human tumor xenografts)Not specifiedSignificantly reduced AML progression and extended survival[9][10]

Key Signaling Pathways Involving CARM1 in Cancer

CARM1 exerts its oncogenic functions through various signaling pathways, often acting as a transcriptional coactivator for key cancer-driving transcription factors.

CARM1 as a Coactivator for Estrogen Receptor-α (ERα) in Breast Cancer

In ERα-positive breast cancer, CARM1 is recruited to the promoters of estrogen-responsive genes, including the critical cell cycle regulator E2F1.[11] CARM1-mediated methylation of histone H3 at arginine 17 (H3R17) is a key event in the transcriptional activation of these genes, promoting cell cycle progression.[11]

CARM1_ER_alpha_pathway Estrogen Estrogen ERα ERα Estrogen->ERα E2F1 Promoter E2F1 Promoter ERα->E2F1 Promoter CARM1 CARM1 CARM1->E2F1 Promoter H3R17me2 H3R17me2 CARM1->H3R17me2 AIB1 AIB1 AIB1->E2F1 Promoter E2F1 Transcription E2F1 Transcription H3R17me2->E2F1 Transcription Cell Cycle Progression Cell Cycle Progression E2F1 Transcription->Cell Cycle Progression

CARM1 in ERα-mediated transcription in breast cancer.
CARM1 and β-catenin Signaling in Colorectal Cancer

In colorectal cancer, aberrantly activated Wnt/β-catenin signaling is a major driver of oncogenesis. CARM1 interacts with β-catenin and is recruited to the promoters of Wnt target genes.[12][13][14] This interaction is crucial for the expression of oncogenes like c-Myc, promoting clonal survival and anchorage-independent growth.[13]

CARM1_beta_catenin_pathway Wnt Signal Wnt Signal β-catenin (stabilized) β-catenin (stabilized) Wnt Signal->β-catenin (stabilized) Nuclear Translocation Nuclear Translocation β-catenin (stabilized)->Nuclear Translocation CARM1 CARM1 β-catenin (stabilized)->CARM1 interacts TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Wnt Target Gene Promoter Wnt Target Gene Promoter TCF/LEF->Wnt Target Gene Promoter CARM1->Wnt Target Gene Promoter H3R17me2 H3R17me2 CARM1->H3R17me2 Oncogene Expression (e.g., c-Myc) Oncogene Expression (e.g., c-Myc) H3R17me2->Oncogene Expression (e.g., c-Myc) Tumorigenesis Tumorigenesis Oncogene Expression (e.g., c-Myc)->Tumorigenesis

CARM1's role in the Wnt/β-catenin pathway in colorectal cancer.
CARM1-mediated Methylation of BAF155 in Tumor Progression and Metastasis

Beyond histone methylation, CARM1 methylates non-histone substrates, such as the SWI/SNF chromatin remodeling complex subunit BAF155 at arginine 1064 (R1064).[15][16] This methylation event is a critical regulator of breast cancer cell migration and metastasis.[15] Methylated BAF155 is directed to unique chromatin regions, including those of c-Myc pathway genes, to promote a metastatic phenotype.[15][16] Pharmacological inhibition of CARM1 abrogates the expression of these oncogenes and can also enhance anti-tumor immunity.[17][18][19]

CARM1_BAF155_pathway CARM1 CARM1 BAF155 BAF155 CARM1->BAF155 methylates Methylated BAF155 (R1064) Methylated BAF155 (R1064) SWI/SNF Complex SWI/SNF Complex Methylated BAF155 (R1064)->SWI/SNF Complex Interferon Pathway Repression Interferon Pathway Repression Methylated BAF155 (R1064)->Interferon Pathway Repression Chromatin Remodeling Chromatin Remodeling SWI/SNF Complex->Chromatin Remodeling Oncogene Promoters (e.g., c-Myc pathway) Oncogene Promoters (e.g., c-Myc pathway) Chromatin Remodeling->Oncogene Promoters (e.g., c-Myc pathway) Gene Expression Gene Expression Oncogene Promoters (e.g., c-Myc pathway)->Gene Expression Metastasis Metastasis Gene Expression->Metastasis Immune Evasion Immune Evasion Interferon Pathway Repression->Immune Evasion

CARM1-mediated methylation of BAF155 in metastasis.

Experimental Protocols for CARM1 Target Validation

Validating CARM1 as a therapeutic target involves a series of biochemical, cellular, and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro CARM1 Enzymatic Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the methyltransferase activity of CARM1 in a cell-free system.

Principle: This assay measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a CARM1 substrate, typically a histone H3 peptide. Inhibition is quantified by a decrease in the radioactive signal incorporated into the substrate.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Enzyme and Substrate: Add recombinant human CARM1 enzyme and a biotinylated histone H3 peptide substrate to the reaction buffer.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound, EZM2302) or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the methyltransferase reaction by adding ³H-SAM.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding an excess of unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated ³H-SAM.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of an inhibitor to CARM1 within intact cells.[4]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the melting temperature of CARM1 in the presence of an inhibitor indicates target engagement.

Methodology:

  • Cell Treatment: Treat cultured cancer cells with the test inhibitor or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting using a CARM1-specific antibody.

  • Data Analysis: Generate melting curves by plotting the amount of soluble CARM1 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a CARM1 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the CARM1 inhibitor, and tumor growth is monitored over time to assess the compound's efficacy.

Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., RPMI-8226 for multiple myeloma, MDA-MB-231 for breast cancer).

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CARM1 inhibitor (e.g., EZM2302) or vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

The validation of CARM1 as a bona fide cancer target has been a journey from initial biochemical characterization with probes like this compound to preclinical proof-of-concept with next-generation, cell-active inhibitors. The wealth of data from in vitro and in vivo studies, underpinned by a growing understanding of CARM1's role in key oncogenic signaling pathways, provides a strong rationale for the continued development of CARM1 inhibitors for clinical applications. The methodologies and pathways detailed in this guide offer a framework for researchers and drug developers to further explore and exploit the therapeutic potential of targeting CARM1 in oncology. As of now, no CARM1 inhibitors have entered clinical trials, highlighting the need for continued research and development in this promising area.[2]

References

SGC2085 in Colorectal Cancer: A Technical Guide on a Potential Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets and agents. Epigenetic modifications, particularly histone methylation, have emerged as critical regulators of oncogenic signaling pathways in CRC. This technical guide focuses on SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), and explores its potential role in colorectal cancer. While direct experimental evidence of this compound in CRC is currently limited, the established involvement of CARM1 in key oncogenic pathways, such as Wnt/β-catenin signaling, provides a strong rationale for its investigation as a therapeutic agent. This document synthesizes the available biochemical data for this compound, outlines the role of its target CARM1 in colorectal cancer, and provides detailed experimental protocols and visualizations to guide future research in this promising area.

Introduction to this compound

This compound is a small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4), more commonly known as CARM1. It is characterized by its high potency and selectivity.

Biochemical Activity and Selectivity

This compound is a potent inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1][2][3] Its selectivity has been demonstrated against a panel of other protein arginine methyltransferases (PRMTs). Notably, it shows over 100-fold selectivity for CARM1 over other PRMTs, with the exception of PRMT6, which it weakly inhibits with an IC50 of 5.2 µM.[1][2] The compound has been shown to have no activity in HEK293 cells at concentrations up to 10 µM, which may be attributed to poor cell permeability.[1][2]

The Role of CARM1 in Colorectal Cancer

CARM1 is a crucial positive modulator of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in colorectal cancer.[3][4][5] Aberrant activation of this pathway is a key driver of neoplastic transformation in the colon.[4][5] The depletion of CARM1 has been associated with decreased proliferation in other cancer types, such as myeloid leukemia.[3] This established role of CARM1 in oncogenic signaling provides a strong basis for investigating the therapeutic potential of its inhibitors, like this compound, in colorectal cancer.

Proposed Signaling Pathway of this compound in Colorectal Cancer

Based on the known function of CARM1, this compound is hypothesized to exert its anti-cancer effects in colorectal cancer by inhibiting the Wnt/β-catenin signaling pathway. By blocking CARM1 activity, this compound could prevent the methylation of key components of this pathway, leading to the downregulation of target genes that promote cell proliferation and survival.

SGC2085_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CARM1 CARM1 CARM1->TCF_LEF Co-activation (Methylation) This compound This compound This compound->CARM1 Inhibition TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Proposed mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. At present, there is no published data on its efficacy in colorectal cancer models.

CompoundTargetAssayIC50SelectivityReference
This compound CARM1 (PRMT4)Biochemical50 nM>100-fold vs. other PRMTs (except PRMT6)[1][2][3]
PRMT6Biochemical5.2 µM-[1][2]

A Comparative Case Study: DOT1L Inhibition in Colorectal Cancer

To illustrate the potential of targeting histone methyltransferases in CRC, we present the case of DOT1L (Disruptor of telomeric silencing-1-like) and its inhibitor, EPZ004777. DOT1L is the sole known H3K79 methyltransferase and is found to be highly expressed in colorectal cancer, correlating with poor prognosis.[6]

DOT1L Signaling in Colorectal Cancer

Inhibition or silencing of DOT1L has been shown to suppress colorectal cancer progression by inducing cell cycle arrest at the S phase.[6] This is achieved through the epigenetic downregulation of the oncogene c-Myc.[6] DOT1L-mediated H3K79 methylation in the promoter regions of Wnt/β-catenin target genes also enhances their expression, contributing to oncogenesis.[7]

DOT1L_cMyc_Pathway cluster_nucleus Nucleus DOT1L DOT1L H3K79 Histone H3 DOT1L->H3K79 Methylation EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibition H3K79me2 H3K79me2 cMyc_promoter c-Myc Promoter H3K79me2->cMyc_promoter Activation cMyc_expression c-Myc Expression cMyc_promoter->cMyc_expression CellCycle Cell Cycle Progression (S Phase) cMyc_expression->CellCycle

Caption: DOT1L-mediated regulation of c-Myc in colorectal cancer.

Experimental Protocols

To investigate the role of this compound in colorectal cancer, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Cell Culture

HEK293 cells can be grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.[1] Colorectal cancer cell lines (e.g., HCT116, SW480, DLD-1) should be cultured according to ATCC recommendations.

Western Blotting
  • Cell Lysis: Treat 30% confluent cells with this compound or DMSO for 48 hours. Lyse cells in 100 μL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase) with complete EDTA-free protease inhibitor cocktail. After 3 minutes at room temperature, add SDS to a final concentration of 1%.[1]

  • SDS-PAGE and Immunoblotting: Run lysates on SDS-PAGE gels and transfer to a PVDF membrane. Probe with primary antibodies against CARM1, methylated-BAF155 (as a marker of CARM1 activity), β-catenin, c-Myc, and loading controls (e.g., β-actin or GAPDH). Follow with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

Cell Viability Assay (MTT Assay)
  • Seed colorectal cancer cells in 96-well plates.

  • Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm to determine cell viability.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject colorectal cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, this compound). Prepare this compound in a suitable vehicle (e.g., % DMSO + % corn oil).[1] Administer the compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel inhibitor in colorectal cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Viability Cell Viability Assays (MTT, BrdU) Biochemical_Assay->Cell_Viability Mechanism_Studies Mechanism of Action (Western Blot, ChIP-seq) Cell_Viability->Mechanism_Studies Xenograft_Model Xenograft Tumor Model Mechanism_Studies->Xenograft_Model Efficacy_Testing Efficacy Testing (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Phase_I Phase I Clinical Trial (Safety & Dosage) Toxicity_Assessment->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II

Caption: General experimental workflow for inhibitor development.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, therapeutic agent for colorectal cancer. Its high potency and selectivity for CARM1, a key player in the oncogenic Wnt/β-catenin signaling pathway, warrant further investigation. The experimental framework provided in this guide offers a roadmap for elucidating the efficacy and mechanism of action of this compound in preclinical models of colorectal cancer. Future studies should focus on confirming its on-target effects in CRC cells, evaluating its anti-proliferative and pro-apoptotic activities, and assessing its in vivo efficacy in xenograft models. A deeper understanding of this compound's role in colorectal cancer could pave the way for novel epigenetic-based therapies for this malignancy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of CARM1 in Estrogen-Stimulated Breast Cancer and the Therapeutic Potential of its Inhibitors, Including SGC2085

This technical guide provides a comprehensive overview of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and its pivotal role in the progression of estrogen-stimulated breast cancer. It details the underlying signaling pathways, the therapeutic rationale for CARM1 inhibition, and an analysis of key small molecule inhibitors, including this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and precision medicine.

Introduction: CARM1 as a Therapeutic Target in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases. While endocrine therapies are the cornerstone of treatment, resistance remains a significant clinical challenge.[1][2] Emerging evidence has identified CARM1, a protein arginine methyltransferase, as a critical factor in estrogen-stimulated breast cancer growth and a key player in the development of endocrine resistance.[1][3][4]

CARM1, also known as PRMT4, catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, leading to the regulation of gene transcription.[1][5] In ER+ breast cancer, CARM1 functions as a coactivator for the estrogen receptor alpha (ERα), enhancing the transcription of estrogen-responsive genes that drive cell proliferation and tumor growth.[3][4][6] High expression of CARM1 has been correlated with poor prognosis in breast cancer patients.[1][7] These findings underscore CARM1 as a promising therapeutic target for ER+ breast cancer.

The CARM1 Signaling Pathway in Estrogen-Stimulated Breast Cancer

CARM1 is intricately involved in the transcriptional activation of ERα-target genes. Upon estrogen binding, ERα recruits a complex of coactivators, including CARM1, to the promoters and enhancers of target genes. CARM1 then methylates histone H3 at arginine 17 (H3R17me2), a mark associated with transcriptional activation.[3] This epigenetic modification facilitates the recruitment of other transcriptional machinery, leading to the expression of genes crucial for cell cycle progression, such as E2F1.[3]

Furthermore, CARM1 can methylate non-histone proteins involved in the ERα signaling pathway, such as the Mediator complex subunit MED12, which serves as a beacon for the recruitment of other coactivators like TDRD3.[1][6] CARM1 also plays a role in stabilizing oncogenic proteins like ZNF703, further promoting cancer cell growth.[8]

Below is a diagram illustrating the core CARM1 signaling pathway in estrogen-stimulated breast cancer.

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive ERa_active ERα (active) ERa_inactive->ERa_active Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE CARM1 CARM1 CARM1->ERE H3R17 Histone H3 (R17) CARM1->H3R17 methylates AIB1 AIB1 AIB1->ERE ERE->H3R17 recruits H3R17me2 H3R17me2 H3R17->H3R17me2 E2F1 E2F1 Gene H3R17me2->E2F1 activates transcription Proliferation Cell Proliferation & Tumor Growth E2F1->Proliferation

CARM1-mediated activation of E2F1 transcription in ER+ breast cancer.

Small Molecule Inhibitors of CARM1

The development of small molecule inhibitors targeting CARM1's methyltransferase activity represents a promising therapeutic strategy for ER+ breast cancer. Several inhibitors have been identified, with varying degrees of potency and selectivity.

This compound: A Potent but Poorly Permeable CARM1 Inhibitor

This compound was identified as a potent and selective inhibitor of CARM1 with a reported IC50 of 50 nM. It exhibits over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM). Despite its biochemical potency, this compound has shown a lack of cellular activity in assays at concentrations up to 10 µM, which is likely attributable to poor cell permeability. This limits its direct therapeutic application but makes it a useful tool compound for in vitro studies of CARM1's enzymatic activity.

Other Investigational CARM1 Inhibitors

Other CARM1 inhibitors have been developed and have shown more promise in cellular and in vivo models of breast cancer.

  • EZM2302 and TP-064: These are early-generation CARM1 inhibitors that have demonstrated anti-proliferative effects in various cancer models, including multiple myeloma. However, they have exhibited poor cellular toxicity in breast cancer cell lines.[2][5]

  • SKI-73: This compound acts as a chemical probe for CARM1 and has pro-drug characteristics. Interestingly, SKI-73 has been shown to inhibit the invasion of breast cancer cells without affecting their proliferation.[5][9]

  • iCARM1: A more recently discovered inhibitor, iCARM1, has demonstrated greater specificity and activity against CARM1 compared to EZM2302 and TP-064.[5][10][11] It has been shown to suppress the growth of breast cancer cells both in vitro and in vivo and exhibits synergistic effects when combined with endocrine therapies.[5][10][11][12]

Quantitative Data on CARM1 Inhibitors

The following table summarizes the available quantitative data for key CARM1 inhibitors.

InhibitorTargetIC50 (Biochemical)Cellular Activity in Breast CancerIn Vivo Efficacy in Breast CancerReference
This compound CARM150 nMPoor (up to 10 µM)Not ReportedSelleck Chemicals
EZM2302 CARM1~10 µM (in some assays)PoorNot extensively reported[2][5]
TP-064 CARM1<10 nMPoorNot extensively reported[9][13][14]
SKI-73 CARM1Not specifiedInhibits invasion, not proliferationNot Reported[5][9]
iCARM1 CARM112.3 µMPotent growth inhibitionPotent tumor growth suppression[5][10][11][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of CARM1 and its inhibitors in estrogen-stimulated breast cancer.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of CARM1 inhibitors on the proliferation of breast cancer cells.

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the CARM1 inhibitor (e.g., iCARM1) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

Western blotting is used to determine the levels of specific proteins, such as CARM1 and its methylation targets.

  • Cell Lysis: Lyse treated or untreated breast cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CARM1, H3R17me2, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of CARM1 inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the CARM1 inhibitor (e.g., iCARM1) or vehicle control via intraperitoneal injection or oral gavage daily or as per the established regimen.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical validation of a novel CARM1 inhibitor for estrogen-stimulated breast cancer.

Inhibitor_Discovery_Workflow Virtual_Screening Virtual Screening / High-Throughput Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Biochemical_Assay Biochemical Assay (IC50 Determination) Hit_Identification->Biochemical_Assay Lead_Optimization Lead Optimization (SAR) Biochemical_Assay->Lead_Optimization Cell_Viability Cell-Based Assays (Viability, Proliferation) Lead_Optimization->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Western Blot, Gene Expression) Cell_Viability->Mechanism_Studies In_Vivo_Xenograft In Vivo Xenograft Models Mechanism_Studies->In_Vivo_Xenograft Toxicity_Studies Preliminary Toxicity Studies In_Vivo_Xenograft->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Selection Toxicity_Studies->Preclinical_Candidate

Workflow for CARM1 inhibitor discovery and preclinical validation.

Conclusion and Future Directions

CARM1 is a well-validated therapeutic target in estrogen-stimulated breast cancer. Its role as a key coactivator of ERα and its association with poor clinical outcomes highlight the potential of CARM1 inhibitors to overcome endocrine resistance and improve patient outcomes. While early inhibitors like this compound have limitations in cellular activity, newer compounds such as iCARM1 have demonstrated promising preclinical efficacy.

Future research should focus on:

  • Developing more potent and cell-permeable CARM1 inhibitors: The discovery of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties is crucial for clinical translation.

  • Investigating the role of CARM1 in different breast cancer subtypes: While the focus has been on ER+ breast cancer, the role of CARM1 in other subtypes, such as triple-negative breast cancer, warrants further investigation.[15][16]

  • Exploring combination therapies: Combining CARM1 inhibitors with existing endocrine therapies or other targeted agents may provide synergistic anti-tumor effects and overcome resistance mechanisms.[5][10][11][12]

  • Identifying predictive biomarkers: The identification of biomarkers to select patients most likely to respond to CARM1 inhibition will be essential for the successful clinical development of these agents.

References

SGC2085: A Technical Guide to its Selectivity for Protein Arginine Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document provides a comprehensive technical overview of the selectivity profile of this compound against a panel of protein arginine methyltransferases (PRMTs). Detailed experimental protocols for biochemical and cellular assays used to characterize this compound are presented, along with visualizations of key signaling pathways influenced by CARM1 activity. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of CARM1 inhibition and utilizing this compound as a chemical probe.

Introduction to this compound and CARM1

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair. The PRMT family is subdivided into three types based on the methylation state they produce. CARM1 (PRMT4) is a Type I PRMT that catalyzes the formation of both monomethylarginine and asymmetric dimethylarginine.

Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, where it can act as a transcriptional coactivator for nuclear hormone receptors and other transcription factors, driving oncogenic programs. This has positioned CARM1 as an attractive therapeutic target. This compound has emerged as a key tool compound for studying CARM1 function due to its high potency and selectivity.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of PRMTs to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various PRMTs.

PRMT Family MemberIC50 (nM)Selectivity over CARM1
CARM1 (PRMT4) 50 -
PRMT65,200>100-fold
PRMT1>100,000>2000-fold
PRMT3>100,000>2000-fold
PRMT5>100,000>2000-fold
PRMT7>100,000>2000-fold
PRMT8>50,000>1000-fold

Data compiled from publicly available sources.

Experimental Protocols

Biochemical Assays for PRMT Inhibition

Two common methods for determining the in vitro potency of PRMT inhibitors are the Radiometric Scintillation Proximity Assay (SPA) and the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) to a biotinylated peptide substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated histone H3 peptide (e.g., H3-21) or PABP1 peptide substrate

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 7.5 M Guanidine Hydrochloride

  • Streptavidin-coated SPA beads

  • 96-well or 384-well microplates

Protocol:

  • Prepare a reaction mixture containing assay buffer, CARM1 enzyme (e.g., 5-10 nM), and the biotinylated peptide substrate (e.g., 200-500 nM).

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the methylation reaction by adding [³H]-SAM (e.g., 1-2 µM).

  • Incubate the reaction for 1-2 hours at 30°C.

  • Terminate the reaction by adding the stop solution.

  • Add a suspension of streptavidin-coated SPA beads to the wells. The biotinylated and methylated peptide will bind to the beads, bringing the [³H] label in close proximity to the scintillant in the beads, generating a light signal.

  • Measure the signal using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

This non-radioactive, bead-based immunoassay detects the methylation of a biotinylated substrate using a specific antibody.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3R17)

  • S-adenosylmethionine (SAM)

  • This compound or other test compounds

  • AlphaLISA® Assay Buffer

  • AlphaLISA® Acceptor beads conjugated to an anti-methylated substrate antibody

  • AlphaLISA® Streptavidin-coated Donor beads

  • 384-well ProxiPlate®

Protocol:

  • Add varying concentrations of this compound or DMSO to the wells of the ProxiPlate®.

  • Add a solution of CARM1 enzyme (e.g., 2-5 nM) and the biotinylated histone H3 peptide substrate (e.g., 50-100 nM) to each well.

  • Initiate the reaction by adding SAM (e.g., 1-5 µM).

  • Incubate the plate for 60-90 minutes at room temperature.

  • Add the AlphaLISA® Acceptor beads and incubate for 60 minutes in the dark.

  • Add the AlphaLISA® Streptavidin-coated Donor beads and incubate for another 30-60 minutes in the dark.

  • Read the plate on an AlphaScreen®-compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

Cellular Assay for CARM1 Target Engagement

A common cellular assay to assess the activity of CARM1 inhibitors involves measuring the methylation status of a known CARM1 substrate, such as BAF155, in cells.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test compounds

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-methyl-BAF155 (asymmetric dimethyl Arg1064), anti-total BAF155, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed HEK293T cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against methylated BAF155 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total BAF155 and a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of BAF155 methylation.

Signaling Pathways and Experimental Workflows

CARM1 in Cellular Signaling

CARM1 is involved in multiple signaling pathways that are critical for cellular function and are often dysregulated in disease. This compound, by inhibiting CARM1's methyltransferase activity, can modulate these pathways.

CARM1_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_nfkb NF-κB Signaling cluster_tgfb TGF-β Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 BRCA1 BRCA1 ATM_ATR->BRCA1 p300_CBP p300/CBP p53->p300_CBP Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis BRCA1->p300_CBP CARM1_dd CARM1 p300_CBP->CARM1_dd recruits CARM1_dd->p300_CBP methylates Cell_Cycle_Arrest Cell Cycle Arrest (p21, GADD45) CARM1_dd->Cell_Cycle_Arrest promotes SGC2085_dd This compound SGC2085_dd->CARM1_dd TNFa_LPS TNFα / LPS p65 p65 (RelA) TNFa_LPS->p65 p300_CBP_nfkb p300/CBP p65->p300_CBP_nfkb recruits CARM1_nfkb CARM1 p300_CBP_nfkb->CARM1_nfkb recruits CARM1_nfkb->p300_CBP_nfkb methylates Gene_Expression Inflammatory Gene Expression CARM1_nfkb->Gene_Expression promotes SGC2085_nfkb This compound SGC2085_nfkb->CARM1_nfkb TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2_3 Smad2/3 Signaling TGFbR->Smad2_3 Smad7 Smad7 Smad7->TGFbR inhibits CARM1_tgfb CARM1 CARM1_tgfb->Smad7 methylates SGC2085_tgfb This compound SGC2085_tgfb->CARM1_tgfb Biochemical_Assay_Workflow cluster_spa Radiometric Scintillation Proximity Assay (SPA) cluster_alphalisa AlphaLISA Assay Start_SPA Start Prepare_Mix_SPA Prepare Reaction Mix (Enzyme, Substrate) Start_SPA->Prepare_Mix_SPA Add_Inhibitor_SPA Add this compound / DMSO Prepare_Mix_SPA->Add_Inhibitor_SPA Incubate1_SPA Incubate (15 min, RT) Add_Inhibitor_SPA->Incubate1_SPA Add_SAM_SPA Add [3H]-SAM Incubate1_SPA->Add_SAM_SPA Incubate2_SPA Incubate (1-2 hr, 30°C) Add_SAM_SPA->Incubate2_SPA Stop_Reaction_SPA Stop Reaction Incubate2_SPA->Stop_Reaction_SPA Add_Beads_SPA Add SPA Beads Stop_Reaction_SPA->Add_Beads_SPA Read_Signal_SPA Measure Scintillation Add_Beads_SPA->Read_Signal_SPA Analyze_SPA Analyze Data (IC50) Read_Signal_SPA->Analyze_SPA End_SPA End Analyze_SPA->End_SPA Start_Alpha Start Add_Inhibitor_Alpha Add this compound / DMSO Start_Alpha->Add_Inhibitor_Alpha Add_Enzyme_Substrate_Alpha Add Enzyme & Substrate Add_Inhibitor_Alpha->Add_Enzyme_Substrate_Alpha Add_SAM_Alpha Add SAM Add_Enzyme_Substrate_Alpha->Add_SAM_Alpha Incubate1_Alpha Incubate (60-90 min, RT) Add_SAM_Alpha->Incubate1_Alpha Add_Acceptor_Alpha Add Acceptor Beads Incubate1_Alpha->Add_Acceptor_Alpha Incubate2_Alpha Incubate (60 min, dark) Add_Acceptor_Alpha->Incubate2_Alpha Add_Donor_Alpha Add Donor Beads Incubate2_Alpha->Add_Donor_Alpha Incubate3_Alpha Incubate (30-60 min, dark) Add_Donor_Alpha->Incubate3_Alpha Read_Signal_Alpha Read AlphaScreen Signal Incubate3_Alpha->Read_Signal_Alpha Analyze_Alpha Analyze Data (IC50) Read_Signal_Alpha->Analyze_Alpha End_Alpha End Analyze_Alpha->End_Alpha Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with this compound / DMSO (24-48 hours) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Incubate with Primary Antibody (anti-methyl-BAF155) Western_Blot->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect_Signal Detect Chemiluminescent Signal Secondary_Ab->Detect_Signal Analyze Analyze Band Intensity Detect_Signal->Analyze End End Analyze->End

SGC2085: A Technical Guide to its Biochemical and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document provides a comprehensive technical overview of the biochemical and cellular activity of this compound. It includes detailed summaries of its inhibitory potency, selectivity profile, and known cellular effects. Furthermore, this guide outlines key experimental protocols for assessing its activity and visualizes the critical signaling pathways in which its target, CARM1, is involved.

Biochemical Activity

This compound is a highly potent inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1] Its mechanism of inhibition is noncompetitive with respect to both the peptide substrate and the S-adenosylmethionine (SAM) cofactor.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against CARM1 and its selectivity against other protein arginine methyltransferases (PRMTs) have been quantitatively determined.

TargetIC50 (nM)Notes
CARM1 (PRMT4) 50Potent inhibition.
PRMT6 5200Over 100-fold less potent than against CARM1.
Other PRMTs >100-fold selectivityHigh selectivity over other tested PRMTs.
Selectivity Profile

This compound has demonstrated high selectivity for CARM1. In a broad panel of 21 human protein methyltransferases, this compound showed complete selectivity when tested at concentrations of 1, 10, and 50 μM.[1]

Cellular Activity

A significant characteristic of this compound is its limited cellular activity, which is attributed to poor cell permeability.[1] In HEK293 cells, treatment with this compound at concentrations up to 10 μM for 48 hours did not result in a detectable inhibition of the methylation of BAF155, a known cellular substrate of CARM1.[1]

Experimental Protocols

In Vitro CARM1 Inhibition Assay (Radioactive Filter-Binding)

This protocol describes a common method for measuring the in vitro enzymatic activity of CARM1 and its inhibition by compounds like this compound.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated peptide substrate

  • [³H]-S-adenosylmethionine (SAM)

  • Assay Buffer: 20 mM bicine, pH 7.5, 1 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP), 0.005% bovine skin gelatin, 0.002% Tween-20

  • This compound or other test compounds dissolved in DMSO

  • Unlabeled SAM (for quenching)

  • FlashPlate

Procedure:

  • Pre-incubate CARM1 with varying concentrations of this compound (or DMSO control) for 30 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the biotinylated peptide substrate (final concentration ~250 nM) and [³H]-SAM (final concentration ~30 nM).

  • Allow the reaction to proceed at room temperature.

  • Quench the reaction by adding an excess of unlabeled SAM (final concentration ~300 μM).

  • Measure the amount of [³H]-labeled peptide produced using a FlashPlate on a suitable reader.

  • Calculate IC50 values from the dose-response curves.

Cellular Assay for CARM1 Activity (Western Blot)

This protocol outlines a method to assess the cellular activity of CARM1 inhibitors by measuring the methylation status of a known substrate, BAF155.

Cell Culture and Treatment:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 μg/mL).

  • Seed cells in 12-well plates and grow to approximately 30% confluency.

  • Treat cells with this compound at desired concentrations (e.g., up to 10 μM) or DMSO as a vehicle control for 48 hours.

Cell Lysis:

  • After treatment, remove the media and wash the cells with ice-cold PBS.

  • Lyse the cells in 100 μL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a complete EDTA-free protease inhibitor cocktail.

  • Incubate for 3 minutes at room temperature.

  • Add SDS to a final concentration of 1%.

Western Blotting:

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Primary antibodies: mouse anti-BAF155 (1:500) and rabbit anti-dimethyl BAF155 (R1064, asymmetrically dimethylated) (1:1000).[2]

  • Wash the membrane three times with TBST.

  • Incubate with appropriate HRP-conjugated or fluorescent secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an appropriate chemiluminescent or fluorescent imaging system.

CARM1 Signaling Pathways

CARM1 is a key regulator in several critical cellular signaling pathways. The following diagrams illustrate the role of CARM1 in these pathways.

CARM1_DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 activates BRCA1 BRCA1 ATM->BRCA1 activates p21_Gadd45 p21, Gadd45 (CDKIs) p53->p21_Gadd45 upregulates BRCA1->p21_Gadd45 upregulates p300 p300 p300->p21_Gadd45 coactivates CARM1 CARM1 CARM1->p300 methylates Histones Histones CARM1->Histones methylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p21_Gadd45->Cell_Cycle_Arrest

CARM1 in the DNA Damage Response Pathway.

In response to DNA damage, ATM kinase is activated, which in turn activates p53 and BRCA1.[3][4] CARM1 methylates the coactivator p300 and histones, which facilitates the formation of a coactivator complex with BRCA1.[3][4] This complex then promotes the expression of cell cycle inhibitors like p21 and Gadd45, leading to cell cycle arrest and DNA repair.[3][4]

CARM1_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) p65_p50 p65/p50 (NF-κB) IkB->p65_p50 inhibits p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Target_Genes NF-κB Target Genes (e.g., anti-apoptotic) p65_p50_nuc->Target_Genes activates transcription p300_CBP p300/CBP p300_CBP->p65_p50_nuc coactivates CARM1_nuc CARM1 CARM1_nuc->p65_p50_nuc coactivates

CARM1 in NF-κB Signaling.

CARM1 acts as a transcriptional coactivator for NF-κB.[5][6][7] Upon stimulation by signals like TNFα, the IKK complex phosphorylates IκB, leading to its degradation and the release of the p65/p50 NF-κB dimer.[8] This dimer then translocates to the nucleus, where it interacts with coactivators, including CARM1 and p300/CBP, to activate the transcription of target genes involved in inflammation and cell survival.[5][6][7]

CARM1_TGFb_Smad_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR binds Smad2_3 Smad2/3 TGFbR->Smad2_3 phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad7 Smad7 (Inhibitory) Smad7->TGFbR inhibits CARM1_cyto CARM1 CARM1_cyto->Smad7 methylates Target_Genes Target Gene Expression Smad_complex->Target_Genes

CARM1 in TGF-β/Smad Signaling.

In the TGF-β signaling pathway, ligand binding to the TGF-β receptor complex leads to the phosphorylation of Smad2 and Smad3.[9][10][11] These then form a complex with Smad4, which translocates to the nucleus to regulate gene expression.[9][10][11] CARM1 can methylate the inhibitory Smad7, which may regulate its function in inhibiting the TGF-β receptor.[12]

CARM1_p53_Signaling cluster_nucleus Nucleus Stress Cellular Stress p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 upregulates CARM1 CARM1 p53->CARM1 represses transcription p53_Target_Genes p53 Target Genes (e.g., p21, Apoptosis) p53->p53_Target_Genes activates transcription MDM2->p53 inhibits CARM1->p53 coactivates

CARM1 in p53 Signaling.

The tumor suppressor p53 is activated in response to cellular stress and regulates the transcription of genes involved in cell cycle arrest and apoptosis.[13] CARM1 can act as a coactivator for p53-mediated transcription.[14] Conversely, p53 has been shown to repress the expression of the CARM1 gene, indicating a potential negative feedback loop.[15]

Conclusion

This compound is a valuable chemical probe for studying the biochemical functions of CARM1 due to its high potency and selectivity. However, its utility in cellular studies is limited by poor cell permeability. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers investigating CARM1 and the potential therapeutic applications of more cell-permeable inhibitors.

References

SGC2085: A Technical Guide to a Potent and Selective Chemical Probe for CARM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085, a potent and selective chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details the probe's biochemical and cellular characteristics, provides established experimental protocols for its use, and visualizes its context within relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] It was identified through a virtual screening campaign and subsequent structure-based optimization.[1][2] As a chemical probe, this compound serves as a critical tool for elucidating the biological functions of CARM1 in health and disease. CARM1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, thereby playing a crucial role in the regulation of transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling therapeutic target.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
CARM1 (PRMT4)50Biochemical

Data sourced from multiple references.[1][2][4]

Table 2: Selectivity Profile of this compound against other Protein Arginine Methyltransferases (PRMTs)

TargetIC50 (µM)Fold Selectivity over CARM1
PRMT65.2>100-fold
PRMT1>50>1000-fold
PRMT3>50>1000-fold
PRMT5>100>2000-fold
PRMT7>100>2000-fold
PRMT8>50>1000-fold

This data highlights this compound's high selectivity for CARM1 over other PRMT family members.[1][4]

It is important to note that while potent in biochemical assays, this compound has demonstrated low cell permeability and a lack of significant cellular activity in some cell lines, such as HEK293, at concentrations up to 10 µM.[4] This characteristic should be considered when designing cellular experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

In Vitro CARM1 Enzymatic Assay (Radiometric)

This protocol is adapted from established methods for measuring CARM1 methyltransferase activity.

Materials:

  • Recombinant human CARM1 enzyme

  • This compound (or other inhibitor) dissolved in DMSO

  • Peptide substrate (e.g., a peptide derived from Poly(A)-Binding Protein 1, PABP1)

  • S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.1 mg/mL BSA, and 1 mM DTT

  • 20% Trichloroacetic acid (TCA)

  • Filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the peptide substrate.

  • Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in 20% TCA.

  • Wash the filter paper multiple times with 20% TCA to remove unincorporated [³H]-SAM.

  • Dry the filter paper and add scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for CARM1 Activity (Western Blot)

This protocol describes how to assess the ability of a CARM1 inhibitor to modulate the methylation of a known cellular substrate, such as BAF155 or MED12. While this compound has limited cellular activity, this protocol is standard for evaluating CARM1 chemical probes.

Materials:

  • Cells expressing CARM1 and the substrate of interest (e.g., HEK293T)

  • This compound (or other inhibitor) dissolved in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-asymmetric dimethylarginine (aDMA) antibody specific to the methylated substrate (e.g., anti-dimethyl-BAF155)

    • Anti-total substrate antibody (e.g., anti-BAF155)

    • Anti-CARM1 antibody

    • Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total substrate and a loading control.

  • Data Analysis: Quantify the band intensities for the methylated substrate, total substrate, and loading control. The ratio of methylated to total substrate, normalized to the loading control, will indicate the level of CARM1 inhibition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and CARM1.

SGC2085_Development_Workflow cluster_Discovery Discovery cluster_Optimization Optimization cluster_Characterization Characterization Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Identifies potential hits Hit_Validation Hit Validation (Biochemical Assays) Hit_Identification->Hit_Validation Confirms activity SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Provides starting point for optimization Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Improves potency and selectivity SGC2085_Synthesis This compound Synthesis Lead_Optimization->SGC2085_Synthesis Final compound Biochemical_Assays Biochemical Assays (Potency - IC50) SGC2085_Synthesis->Biochemical_Assays Characterize potency Selectivity_Profiling Selectivity Profiling (vs. other methyltransferases) Biochemical_Assays->Selectivity_Profiling Assess selectivity Cellular_Assays Cellular Assays (Target Engagement, Phenotypic Effects) Selectivity_Profiling->Cellular_Assays Evaluate in a cellular context Structural_Studies Structural Studies (Co-crystallization) Cellular_Assays->Structural_Studies Understand binding mode

Caption: Logical workflow for the discovery and characterization of this compound.

CARM1_Signaling_Pathways cluster_TGF_beta TGF-β Signaling cluster_DNA_Damage DNA Damage Response TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2_3 Smad2/3 TGFbR->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 forms complex TGFb_target_genes Target Gene Expression Smad4->TGFb_target_genes translocates to nucleus and activates Smad7 Smad7 Smad7->Smad2_3 inhibits phosphorylation DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 activates p300_CBP p300/CBP p53->p300_CBP recruits Cell_Cycle_Arrest Cell Cycle Arrest p300_CBP->Cell_Cycle_Arrest promotes CARM1 CARM1 CARM1->Smad7 methylates and regulates CARM1->p300_CBP methylates and coactivates This compound This compound This compound->CARM1 inhibits

Caption: CARM1's role in TGF-β and DNA Damage Response signaling pathways.

Experimental_Workflow_Cellular_Assay start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot primary_ab Primary Antibody Incubation (Anti-methylated substrate) western_blot->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Membrane Stripping detection->stripping reprobing Re-probing (Total substrate, Loading control) stripping->reprobing analysis Data Analysis and Quantification reprobing->analysis end End analysis->end

Caption: Experimental workflow for a cellular CARM1 inhibition assay using Western Blot.

References

SGC2085: A Technical Guide to its In Vitro Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory properties of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document details the compound's inhibitory concentration (IC50) values, the experimental methodology for their determination, and the relevant cellular signaling pathways.

Quantitative Inhibitory Activity of this compound

The in vitro potency of this compound has been determined against its primary target, CARM1, as well as other related protein arginine methyltransferases (PRMTs) to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 ValueSelectivity
CARM1 (PRMT4)50 nMPrimary Target
PRMT65.2 µM>100-fold selective over PRMT6
Other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8)>50 µMHighly Selective

Experimental Protocol: In Vitro Radiometric Assay for IC50 Determination of this compound

The determination of the in vitro IC50 value for this compound against CARM1 is typically performed using a radiometric methyltransferase assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate by the enzyme.

Materials and Reagents:
  • Recombinant human CARM1 enzyme

  • This compound compound

  • Histone H3 peptide (or other suitable CARM1 substrate)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose)

  • This compound Dilution Buffer (Assay Buffer with a constant, low percentage of DMSO)

  • Scintillation fluid

  • Microplates (e.g., 96-well or 384-well)

  • Scintillation counter

Procedure:
  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the this compound Dilution Buffer to achieve the final desired concentrations for the assay. A vehicle control containing only DMSO should also be prepared.

  • Reaction Mixture Preparation: Prepare a master mix containing the recombinant CARM1 enzyme and the histone H3 peptide substrate in the assay buffer.

  • Assay Plate Setup: To the wells of the microplate, add the serially diluted this compound or vehicle control.

  • Enzyme-Inhibitor Pre-incubation: Add the CARM1 enzyme/substrate master mix to each well. Gently mix and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Methyltransferase Reaction: Initiate the reaction by adding ³H-SAM to each well.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the reaction temperature (e.g., 30°C) to allow for the methylation of the substrate.

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid) or by spotting the reaction mixture onto phosphocellulose filter paper.

  • Detection of Methylation:

    • Filter Paper Method: If using filter paper, wash the paper extensively to remove unincorporated ³H-SAM. The amount of incorporated radioactivity, which is proportional to the enzyme activity, is then quantified by adding scintillation fluid and measuring the counts per minute (CPM) using a scintillation counter.

    • SDS-PAGE and Autoradiography: Alternatively, the reaction can be stopped with SDS-PAGE loading buffer, and the products can be separated by gel electrophoresis. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled substrate.

  • Data Analysis:

    • Subtract the background CPM (from a no-enzyme control) from all experimental wells.

    • Normalize the data by setting the CPM from the vehicle control (no inhibitor) as 100% enzyme activity and the CPM from a high concentration of a known potent inhibitor as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CARM1 Signaling Pathway and the Role of this compound

CARM1 is a transcriptional coactivator that plays a crucial role in various cellular processes by methylating histone and non-histone proteins. Its activity influences gene expression programs that are integral to signaling pathways involved in cell cycle regulation, DNA damage response, and cellular differentiation. This compound, by inhibiting CARM1, can modulate these pathways.

CARM1_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 TGF_beta TGF-β Smad Smad proteins TGF_beta->Smad Hormone_Signal Hormone Signals Nuclear_Receptors Nuclear Receptors Hormone_Signal->Nuclear_Receptors CARM1 CARM1 (PRMT4) Histone_H3 Histone H3 (Arg17, Arg26) CARM1->Histone_H3 Methylation Other_Substrates Other Non-Histone Substrates CARM1->Other_Substrates Methylation This compound This compound This compound->CARM1 p53->CARM1 Smad->CARM1 Nuclear_Receptors->CARM1 Gene_Transcription Gene Transcription (Cell Cycle, DNA Repair) Histone_H3->Gene_Transcription Epigenetic Regulation Other_Substrates->Gene_Transcription Modulation

Caption: CARM1 signaling and inhibition by this compound.

The diagram above illustrates a simplified representation of CARM1's role in cellular signaling. Upstream signals such as DNA damage, TGF-β, and hormone signals can lead to the recruitment of CARM1 to chromatin. CARM1 then methylates histone H3 and other protein substrates, which in turn regulates the transcription of target genes involved in processes like cell cycle control and DNA repair. This compound exerts its effect by directly inhibiting the methyltransferase activity of CARM1, thereby blocking these downstream events.

Experimental Workflow for IC50 Determination

The logical flow of an in vitro experiment to determine the IC50 value of this compound is depicted in the workflow diagram below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Reagents: Enzyme, Substrate, ³H-SAM B2 Add Enzyme/Substrate Mix A1->B2 A2 Prepare Serial Dilution of this compound B1 Dispense this compound/Vehicle into Assay Plate A2->B1 B1->B2 B3 Pre-incubate B2->B3 B4 Initiate Reaction with ³H-SAM B3->B4 B5 Incubate B4->B5 B6 Terminate Reaction B5->B6 C1 Measure Radioactivity (CPM) B6->C1 C2 Normalize Data to Controls C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate IC50 Value C3->C4

Caption: Workflow for in vitro IC50 determination.

The Role of SGC2085's Target, CARM1, in Myeloid Leukemia Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The protein arginine methyltransferase CARM1 (Coactivator Associated Arginine Methyltransferase 1), also known as PRMT4, has been identified as a critical factor for the initiation and maintenance of AML. High expression of CARM1 is correlated with a poorer prognosis in AML patients. SGC2085 is a potent and selective inhibitor of CARM1 with an IC50 of 50 nM. While direct studies on the effects of this compound on myeloid leukemia cells are not extensively documented in publicly available literature, the profound impact of CARM1 inhibition on AML cell proliferation, cell cycle, and survival has been demonstrated through genetic knockdown and the use of other selective inhibitors. This technical guide summarizes the key findings regarding the role of CARM1 in myeloid leukemia and the therapeutic potential of its inhibition, providing a strong rationale for the investigation of this compound as a potential therapeutic agent for AML.

The Role of CARM1 in Myeloid Leukemia

CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes. In the context of AML, CARM1 has been shown to be essential for leukemogenesis while being largely dispensable for normal hematopoiesis, suggesting a therapeutic window for its inhibition.[1][2][3]

Key findings on the role of CARM1 in AML include:

  • Overexpression in AML: CARM1 is significantly overexpressed in AML patient samples, and high levels of CARM1 expression are associated with worse survival outcomes.[1]

  • Essential for Leukemogenesis: Genetic knockout of CARM1 abrogates the initiation and maintenance of AML in mouse models.[1][3]

  • Regulation of Cell Proliferation and Survival: CARM1 knockdown or inhibition impairs cell cycle progression, promotes myeloid differentiation, and induces apoptosis in AML cells.[1][4]

Quantitative Data on CARM1 Inhibition in Myeloid Leukemia Cells

The following tables summarize quantitative data from studies on the effects of CARM1 knockdown in various AML cell lines. This data serves as a strong proxy for the expected effects of a potent CARM1 inhibitor like this compound.

Table 1: Effect of CARM1 Knockdown on Cell Cycle Distribution in AML Cell Lines

Cell LineCondition% G0/G1 Phase% S Phase% G2/M PhaseSource
SKNO-1 Scrambled shRNA55.3 ± 2.135.8 ± 1.58.9 ± 0.6[1]
CARM1 shRNA70.1 ± 2.520.4 ± 1.89.5 ± 0.9[1]
MOLM-13 Scrambled shRNA48.2 ± 1.940.1 ± 2.211.7 ± 1.1[1]
CARM1 shRNA65.4 ± 2.825.3 ± 2.09.3 ± 1.3[1]
MV4-11 Scrambled shRNA51.6 ± 2.338.7 ± 1.79.7 ± 0.8[1]
CARM1 shRNA68.9 ± 3.122.1 ± 2.49.0 ± 1.0[1]

Data presented as mean ± standard deviation.

Table 2: Effect of CARM1 Knockdown on Apoptosis in AML Cell Lines

Cell LineCondition% Apoptotic Cells (Annexin V+)Source
SKNO-1 Scrambled shRNA8.2 ± 1.1[1]
CARM1 shRNA25.6 ± 2.3[1]
MOLM-13 Scrambled shRNA9.5 ± 1.3[1]
CARM1 shRNA30.1 ± 2.9[1]
MV4-11 Scrambled shRNA10.1 ± 1.5[1]
CARM1 shRNA35.4 ± 3.2[1]

Data presented as mean ± standard deviation of Annexin V positive cells.

Signaling Pathways and Experimental Workflows

CARM1-Mediated Signaling in Myeloid Leukemia Proliferation

CARM1 influences myeloid leukemia cell proliferation through multiple interconnected signaling pathways. A key mechanism involves its interaction with and methylation of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. This modification enhances BRD4's localization to chromatin, promoting the transcription of oncogenes such as MYC and E2F targets, which are critical for cell cycle progression.[5][6] Inhibition of CARM1 disrupts this process, leading to a G0/G1 cell cycle arrest and a reduction in cell proliferation.[1][6]

CARM1_Signaling_Pathway cluster_nucleus Nucleus CARM1 CARM1 (PRMT4) BRD4 BRD4 CARM1->BRD4 Methylates Chromatin Chromatin BRD4->Chromatin Binds to MYC_E2F MYC, E2F Target Genes Chromatin->MYC_E2F Activates Transcription CellCycle Cell Cycle Progression MYC_E2F->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation This compound This compound (CARM1 Inhibitor) This compound->CARM1 Inhibits Experimental_Workflow cluster_assays Downstream Assays Start AML Cell Lines (e.g., SKNO-1, MOLM-13, MV4-11) Treatment Treat with this compound (or vehicle control) Start->Treatment Proliferation Cell Proliferation Assay (e.g., CCK-8, MTS) Treatment->Proliferation CellCycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining, Flow Cytometry) Treatment->Apoptosis

References

SGC2085: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its chemical properties, biochemical activity, relevant signaling pathways, and experimental protocols for its use in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation and has been implicated in various diseases, including cancer.[1][2] The compound exists in both a free base and a hydrochloride salt form, each with distinct properties.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 1821908-48-81821908-49-9
Molecular Formula C₁₉H₂₄N₂O₂C₁₉H₂₄N₂O₂ • HCl
Molecular Weight 312.41 g/mol 348.9 g/mol
Primary Target CARM1 (PRMT4)CARM1 (PRMT4)
IC₅₀ (CARM1) 50 nM50 nM
Secondary Target PRMT6PRMT6
IC₅₀ (PRMT6) 5.2 µM5.2 µM
Solubility DMSO: 62 mg/mL (198.45 mM)Not explicitly stated
Ethanol: 62 mg/mL

Table 1: Physicochemical and Biochemical Properties of this compound and its Hydrochloride Salt.[2][3]

Biochemical Activity and Selectivity

This compound is a potent inhibitor of CARM1 with a reported IC₅₀ of 50 nM.[1][2][3][4] It exhibits over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the notable exception of PRMT6, against which it has an IC₅₀ of 5.2 µM.[3][4] A study has shown that this compound is selective against a panel of 21 human protein methyltransferases when tested at concentrations of 1 µM, 10 µM, and 50 µM.[4] Due to its high selectivity, this compound is a valuable tool for dissecting the biological functions of CARM1.

Target FamilySpecific Targets Investigated (where specified)Activity/Selectivity Notes
Protein Arginine PRMT1, PRMT3, PRMT5, PRMT7, PRMT8>100-fold selectivity over these PRMTs.
Methyltransferases PRMT6Inhibited with an IC₅₀ of 5.2 µM.
Other Panel of 21 human protein methyltransferasesFully selective at concentrations up to 50 µM.[4]
Non-epigenetic Targets Broad panels (e.g., GPCRs, ion channels)While not explicitly detailed for this compound, similar tool compounds are often profiled broadly to ensure target specificity.

Table 2: Selectivity Profile of this compound.

Signaling Pathways Involving CARM1

CARM1 is a key player in several signaling pathways critical for cell growth, differentiation, and survival. This compound, by inhibiting CARM1, can modulate these pathways.

Estrogen Receptor Signaling

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of estrogen-responsive genes that drive cell proliferation. This compound can inhibit this process.

Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Coactivators Other Coactivators (e.g., p160, CBP/p300) ER->Coactivators recruits CARM1 CARM1 Histones Histone H3 (H3R17) CARM1->Histones methylates This compound This compound This compound->CARM1 Coactivators->CARM1 recruits Methylation H3R17me2a Histones->Methylation Transcription Transcription of Estrogen-Responsive Genes Methylation->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation

CARM1 in Estrogen Receptor Signaling
Wnt/β-catenin Signaling

CARM1 has been identified as a positive modulator of Wnt/β-catenin signaling.[2] In colorectal cancer, CARM1 can interact with β-catenin to enhance the transcription of Wnt target genes, promoting cancer cell growth. Inhibition of CARM1 with this compound is expected to suppress this pathway.

Wnt_Beta_Catenin_Signaling Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto degrades Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds CARM1 CARM1 CARM1->TCF_LEF coactivates This compound This compound This compound->CARM1 Transcription Transcription of Wnt Target Genes TCF_LEF->Transcription activates Cancer_Growth Cancer Cell Growth Transcription->Cancer_Growth

CARM1 in Wnt/β-catenin Signaling

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro CARM1 Enzymatic Assay (LC-MS/MS-based)

This protocol describes a direct and sensitive method to measure CARM1 activity and its inhibition by this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Materials:

  • Recombinant human CARM1 enzyme

  • This compound

  • PABP1 (456-466) peptide substrate

  • S-adenosyl-L-methionine (AdoMet)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT

  • Quenching Solution: 0.1% formic acid in water

  • Deuterated internal standard for LC-MS/MS

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 20 µL of CARM1 enzyme (final concentration 286 nM) to each well.

  • Add 10 µL of this compound at various concentrations (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a mixture of PABP1 peptide substrate and AdoMet (final concentrations of 12 µM and 10 µM, respectively).

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding 30 µL of the reaction mixture to 10 µL of the quenching solution.

  • Add 40 µL of the deuterated internal standard (100 nM).

  • Centrifuge the plate for 5 minutes at 3000 rpm.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the methylated PABP1 peptide.

  • Calculate IC₅₀ values from the dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the ability of this compound to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, BAF155.[3][4]

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.

  • SDS

  • Primary antibodies: anti-asymmetric dimethyl-BAF155 (R1064), anti-total BAF155

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.

  • Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 48 hours.

  • Remove the culture medium and lyse the cells with 100 µL of Lysis Buffer per well.

  • Incubate for 3 minutes at room temperature.

  • Add SDS to a final concentration of 1%.

  • Perform SDS-PAGE to separate the protein lysates.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against methylated and total BAF155.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on BAF155 methylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CARM1 inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation Virtual_Screening Virtual Screening & Hit Identification Biochemical_Assay Biochemical Potency (CARM1 Enzymatic Assay) Virtual_Screening->Biochemical_Assay Selectivity_Panel Selectivity Profiling (vs. other Methyltransferases) Biochemical_Assay->Selectivity_Panel Target_Engagement Cellular Target Engagement (e.g., BAF155 Methylation) Selectivity_Panel->Target_Engagement Cell_Viability Cell Viability/Proliferation Assays (e.g., in Cancer Cell Lines) Target_Engagement->Cell_Viability Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, qPCR) Cell_Viability->Pathway_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Pathway_Analysis->PK_PD Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy_Studies Toxicity Toxicology Assessment Efficacy_Studies->Toxicity

Preclinical Workflow for this compound

References

Methodological & Application

Application Notes and Protocols for SGC2085 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. CARM1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone protein substrates, playing a crucial role in the regulation of gene transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound serves as a valuable chemical probe for studying the biological functions of CARM1 and for validating it as a therapeutic target.[1]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its enzymatic inhibition of CARM1, its effects on cellular methylation events, and methods for assessing its target engagement in a cellular context.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 ValueAssay TypeNotes
CARM1 50 nMBiochemical AssayPotent and selective inhibition.[2][3]
PRMT6 5.2 µMBiochemical AssayOver 100-fold selectivity for CARM1 over PRMT6.[2][3]
Other PRMTs >100-fold selectivityBiochemical AssayHighly selective against a panel of other protein methyltransferases.[3]
Table 2: Cellular Activity Profile of this compound
Cell LineAssayConcentration RangeObserved EffectReference
HEK293BAF155 MethylationUp to 10 µMNo significant cellular activity observed, potentially due to low cell permeability.[3][2][3]

Signaling Pathway

The following diagram illustrates the role of CARM1 in methylating its substrate BAF155, a key component of the SWI/SNF chromatin remodeling complex. This methylation event can influence gene expression. This compound acts by directly inhibiting the enzymatic activity of CARM1.

CARM1_Signaling_Pathway cluster_nucleus Nucleus CARM1 CARM1 BAF155 BAF155 (unmethylated) CARM1->BAF155 Methylates (at R1064) This compound This compound This compound->CARM1 Inhibits me_BAF155 BAF155 (methylated) Gene_Expression Altered Gene Expression me_BAF155->Gene_Expression Regulates

Caption: CARM1-mediated methylation of BAF155 and its inhibition by this compound.

Experimental Protocols

CARM1 Enzymatic Inhibition Assay (Radiometric)

This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of this compound against CARM1.

Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 peptide (or other suitable CARM1 substrate)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 1 mM EDTA)

  • Stop Solution (e.g., 2% Trifluoroacetic acid)

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

  • Assay Reaction:

    • In a 96-well plate, add 2 µL of the this compound dilution or DMSO (vehicle control).

    • Add 23 µL of the master mix containing assay buffer, recombinant CARM1 enzyme (final concentration ~1-5 nM), and histone H3 substrate (final concentration ~2-5 µM).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 5 µL of [³H]-SAM (final concentration ~1 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 10 µL of the stop solution.

  • Filter Binding: Spot 25 µL of the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.

  • Detection: Dry the filter paper, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Enzymatic_Assay_Workflow A Prepare this compound Dilutions B Add this compound & Master Mix (CARM1 + Substrate) to Plate A->B C Pre-incubate for 15 min B->C D Add [³H]-SAM to Initiate C->D E Incubate at 30°C for 1 hr D->E F Stop Reaction E->F G Spot on Filter Paper F->G H Wash Filter Paper G->H I Measure Radioactivity H->I J Calculate IC50 I->J

Caption: Workflow for CARM1 radiometric enzymatic inhibition assay.

Cellular BAF155 Methylation Assay

This cell-based assay is designed to evaluate the ability of this compound to inhibit the CARM1-mediated methylation of its endogenous substrate, BAF155, in cells.

Materials:

  • HEK293 cells (or other suitable cell line, e.g., breast cancer cell lines like MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies:

    • Anti-methylated BAF155 (R1064) antibody

    • Anti-total BAF155 antibody

    • Anti-CARM1 antibody

    • Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and grow to 50-70% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 24-48 hours.[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for methylated BAF155, total BAF155, and the loading control.

    • Normalize the methylated BAF155 signal to the total BAF155 signal to determine the relative methylation level.

    • Compare the relative methylation levels in this compound-treated samples to the DMSO control.

Cellular_Assay_Workflow A Seed and Culture Cells B Treat with this compound or DMSO A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE and Western Blot D->E F Probe with Antibodies (me-BAF155, total BAF155, loading control) E->F G Image and Quantify Band Intensities F->G H Analyze Relative BAF155 Methylation G->H

Caption: Workflow for the cellular BAF155 methylation assay.

Target Engagement Assay (Conceptual Protocol)

To confirm that this compound directly interacts with CARM1 within a cellular environment, a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) can be employed. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cell line expressing endogenous or over-expressed CARM1

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Cell scraper

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting materials as described in Protocol 2.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a defined period (e.g., 1-4 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CARM1 by Western blotting, as described in Protocol 2.

  • Data Analysis: Plot the amount of soluble CARM1 as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

CETSA_Workflow A Treat Cells with this compound or DMSO B Harvest and Resuspend Cells A->B C Apply Thermal Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifuge to Separate Soluble and Aggregated Proteins D->E F Analyze Soluble CARM1 by Western Blot E->F G Plot Melting Curves and Determine Thermal Shift F->G

Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA) for this compound.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vitro characterization of the CARM1 inhibitor, this compound. The enzymatic assay is crucial for determining its potency and selectivity, while the cellular BAF155 methylation assay offers insights into its activity in a more biologically relevant context. It is important to note that this compound has been reported to have limited cell permeability, which may affect its efficacy in cell-based assays.[3] Therefore, the results from cellular assays should be interpreted with this consideration. The conceptual target engagement protocol provides a means to directly confirm the interaction of this compound with CARM1 in live cells. Researchers are encouraged to optimize these protocols for their specific experimental systems and requirements.

References

SGC2085 Cell-Based Assay Guidelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed protocols for utilizing SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), in cell-based assays. A critical consideration for the use of this compound is its reported poor cell permeability, which has led to a lack of observable cellular activity in some studies.[1] This document outlines strategies to assess and potentially overcome this limitation, alongside detailed protocols to evaluate the cellular effects of this compound on CARM1 signaling.

Application Notes

This compound is a valuable chemical probe for studying the enzymatic activity of CARM1 in biochemical assays, demonstrating high potency with a half-maximal inhibitory concentration (IC50) of 50 nM.[1] It exhibits excellent selectivity, being over 100-fold more selective for CARM1 than for other protein arginine methyltransferases (PRMTs), with the notable exception of PRMT6 (IC50 = 5.2 µM).[1] However, researchers should be aware that no cellular activity was observed for this compound in HEK293 cells at concentrations up to 10 µM, a limitation attributed to its poor permeability across the cell membrane.[1]

To effectively utilize this compound in a cellular context, it is crucial to first address this permeability issue. The following workflow is recommended:

  • Assess Cell Permeability: Before conducting functional cell-based assays, it is essential to determine the intracellular concentration of this compound.

  • Enhance Cellular Uptake (if necessary): If permeability is confirmed to be low, various strategies can be employed to improve the cellular uptake of this compound.

  • Evaluate Target Engagement and Downstream Effects: Once sufficient intracellular concentrations are achieved, a range of cell-based assays can be performed to investigate the biological consequences of CARM1 inhibition by this compound.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in structured tables to facilitate clear comparison between different experimental conditions, such as varying concentrations of this compound, treatment times, and cell lines.

Table 1: Example of Data Summary for this compound Cell Permeability Assay

Cell LineThis compound Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)Apparent Permeability (Papp) (cm/s)
HEK293102
MCF-7102
A549102

Table 2: Example of Data Summary for CARM1 Substrate Methylation Assay

Cell LineThis compound Concentration (µM)Treatment Time (hours)Relative BAF155 Methylation (%)Relative MED12 Methylation (%)
HEK2930 (Vehicle)48100100
HEK293148
HEK293548
HEK2931048

Experimental Protocols

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of this compound across an artificial lipid membrane, simulating the intestinal barrier.

Materials:

  • PAMPA plate (e.g., from MilliporeSigma or Corning)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: this compound dissolved in a suitable buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Pre-coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Add the acceptor sink buffer to the wells of the acceptor plate.

  • Place the donor plate on top of the acceptor plate.

  • Add the donor solution containing this compound to the wells of the donor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [CA]t / [C]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the concentration at equilibrium.

Enhancing Cellular Uptake of this compound

Should the permeability of this compound prove to be a limiting factor, the following approaches can be explored:

  • Use of Permeabilizing Agents: Mild, transient permeabilization of the cell membrane can be achieved using agents like digitonin (B1670571) or saponin. However, concentrations must be carefully optimized to avoid cytotoxicity.

  • Formulation with Delivery Vehicles: Encapsulating this compound in liposomes or nanoparticles may facilitate its entry into cells.

  • Prodrug Strategy: Modifying the this compound molecule with a lipophilic moiety that is cleaved off by intracellular enzymes could enhance its passive diffusion across the cell membrane.

Western Blot Analysis of CARM1 Substrate Methylation

This protocol allows for the assessment of CARM1 activity in cells by detecting the methylation status of its known substrates, such as BAF155 and MED12.[2][3]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-asymmetric dimethylarginine (aDMA) BAF155, anti-BAF155, anti-aDMA MED12, anti-MED12, anti-CARM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the methylated protein levels to the total protein levels and the loading control.

Cell Viability and Proliferation Assays

To determine the effect of CARM1 inhibition by this compound on cell growth and survival, standard viability and proliferation assays can be performed.

Materials:

  • Cell culture reagents

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired period (e.g., 48, 72, or 96 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

SGC2085_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CARM1_cyto CARM1 (PRMT4) This compound->CARM1_cyto Inhibition CARM1_nuc CARM1 (PRMT4) This compound->CARM1_nuc Inhibition Substrate_cyto Cytoplasmic Substrates CARM1_cyto->Substrate_cyto Methylation CARM1_cyto->CARM1_nuc Translocation Methylated_Substrate_cyto Methylated Substrates Histones Histone H3 (e.g., H3R17, H3R26) CARM1_nuc->Histones Methylation Coactivators Transcriptional Coactivators (e.g., p160 family) CARM1_nuc->Coactivators Methylation Methylated_Histones Methylated Histones Methylated_Coactivators Methylated Coactivators Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression Regulation Methylated_Coactivators->Gene_Expression Regulation

Caption: this compound inhibits CARM1-mediated methylation of substrates.

SGC2085_Experimental_Workflow start Start prep Prepare this compound Stock Solution (in DMSO) start->prep perm_assay Assess Cell Permeability (e.g., PAMPA, Caco-2) prep->perm_assay perm_check Is Permeability Sufficient? perm_assay->perm_check enhance_perm Optimize Cellular Uptake (e.g., permeabilizing agents, delivery vehicles) perm_check->enhance_perm No cell_treatment Treat Cells with this compound perm_check->cell_treatment Yes enhance_perm->perm_assay target_engagement Target Engagement Assay (Western Blot for Substrate Methylation) cell_treatment->target_engagement functional_assays Functional Assays (Cell Viability, Proliferation, etc.) cell_treatment->functional_assays data_analysis Data Analysis and Interpretation target_engagement->data_analysis functional_assays->data_analysis end End data_analysis->end

Caption: Recommended workflow for this compound cell-based assays.

References

Application Notes and Protocols for SGC2085 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] With an IC50 value of 50 nM, it offers over 100-fold selectivity for CARM1 over other protein arginine methyltransferases, though it does exhibit some activity against PRMT6 with an IC50 of 5.2 μM.[2][4] CARM1 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins, thereby influencing a variety of cellular processes. Its involvement in pathways such as Wnt/β-catenin and estrogen-stimulated growth has made it a target of interest in oncology and other therapeutic areas.[5][6]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), intended for in vitro experimental use.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₄N₂O₂[4][5]
Molecular Weight 312.41 g/mol [4][5]
CAS Number 1821908-48-8[4][5]
Appearance White to off-white solid powder[7]
Purity ≥98%[8]
Solubility in DMSO 30 mg/mL to 100 mg/mL[4][8][9]
IC₅₀ (CARM1) 50 nM[2][4]
IC₅₀ (PRMT6) 5.2 µM[2][4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[4]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Adjustments can be made based on specific experimental needs and the desired final concentration.

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 312.41 g/mol x 1000 mg/g = 3.1241 mg

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube or vial securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4] Gentle warming may also aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[9][10]

    • Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Handling and Safety Precautions
  • This compound is for research use only and is not for human or veterinary use.[8]

  • Always handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Visualizations

experimental_workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to sterile tube vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate If not fully dissolved inspect Visually Inspect for Clarity vortex->inspect If fully dissolved sonicate->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Solution is clear store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.

carm1_signaling_pathway Inhibition of CARM1 Signaling by this compound cluster_inhibitor cluster_nucleus Nucleus cluster_coactivators Coactivator Complex cluster_transcription_factors Transcription Factors cluster_chromatin Chromatin Modification cluster_gene_expression Gene Expression This compound This compound carm1 CARM1 (PRMT4) This compound->carm1 Inhibits p300_cbp p300/CBP carm1->p300_cbp Methylates p160 p160 Family (e.g., SRC-2) carm1->p160 Interacts with histone_h3 Histone H3 carm1->histone_h3 Methylates Arg17 target_genes Target Gene Transcription (e.g., cell cycle, inflammation) p300_cbp->target_genes Co-activation p160->target_genes Co-activation er Estrogen Receptor (ER) er->carm1 Recruits er->target_genes Co-activation nf_kb NF-κB (p65) nf_kb->carm1 Recruits nf_kb->target_genes Co-activation p53 p53 p53->carm1 Recruits p53->target_genes Co-activation methylation H3R17me2a (Methylation) histone_h3->methylation chromatin_remodeling Chromatin Remodeling methylation->chromatin_remodeling Leads to chromatin_remodeling->target_genes Activates

Caption: The signaling pathway showing this compound inhibiting CARM1, thereby preventing the methylation of histones and coactivators, which ultimately blocks transcriptional activation.

References

Application Notes and Protocols for SGC2085 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] In cell-free assays, this compound demonstrates an IC50 value of 50 nM for CARM1, with over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), though it shows some weak inhibition of PRMT6 (IC50 = 5.2 µM).[3][4][5] CARM1 is a crucial enzyme involved in various cellular processes, including the regulation of transcription and signal transduction. Its role in pathways such as Wnt/β-catenin signaling and its implication in colorectal and estrogen-stimulated breast cancer have made it an attractive target for therapeutic development.[1][2]

However, it is critical to note that despite its high potency in biochemical assays, this compound has been reported to exhibit no observable cellular activity in HEK293 cells at concentrations up to 10 µM.[3][4][5] This lack of cellular effect is postulated to be due to poor cell permeability.[3] Therefore, the following application notes and protocols are provided as a general framework for researchers wishing to investigate the cellular effects of this compound, with the understanding that significant cellular responses may not be observed.

Quantitative Data Summary

ParameterValueCell LineCommentsReference
IC50 (CARM1) 50 nMCell-free assayPotent inhibition in a biochemical context.[2][3][4][5]
IC50 (PRMT6) 5.2 µMCell-free assayWeak off-target inhibition.[3][4]
Cellular Activity No activity observedHEK293Tested at concentrations up to 10 µM for 48 hours.[3][4][5]
Selectivity >100-fold over other PRMTsCell-free assayHighly selective for CARM1.[2][3][5]

Signaling Pathway

CARM1, the target of this compound, is a key regulator in multiple signaling pathways. One of its well-established roles is as a positive modulator of Wnt/β-catenin signaling.[2] Inhibition of CARM1 by this compound would be expected to disrupt this pathway, leading to downstream effects on gene transcription and cellular processes like proliferation.

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocation This compound This compound CARM1_cyto CARM1 This compound->CARM1_cyto inhibition CARM1_nuc CARM1 This compound->CARM1_nuc inhibition CARM1_cyto->CARM1_nuc translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binding Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activation CARM1_nuc->TCF_LEF co-activation

Caption: Proposed mechanism of this compound in the Wnt/β-catenin pathway.

Experimental Protocols

The following are general protocols that can be adapted to test the cellular effects of this compound. Given its reported lack of cellular activity, researchers may need to consider specialized delivery systems or structural modifications to improve cell permeability.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for desired time (e.g., 48h) C->D E 5. Add MTT reagent D->E F 6. Incubate for 1-4h E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)[3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 50 µM) due to its reported low permeability. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 48 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6][7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This protocol can be used to assess the levels of specific proteins, such as methylated histone H3 (a downstream target of CARM1) or components of signaling pathways.

Western_Blot_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H

Caption: General workflow for Western blotting.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-methylated histone H3, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Culture and treat cells with this compound as described previously. Lyse the cells in ice-cold lysis buffer.[8][9] Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[8]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence

This protocol allows for the visualization of protein localization within cells.

Immunofluorescence_Workflow A 1. Seed cells on coverslips and treat with this compound B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Counterstaining (e.g., DAPI) F->G H 8. Mounting and Imaging G->H

Caption: Key steps in an immunofluorescence experiment.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibodies

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. Treat with this compound as desired.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[11]

  • Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking: Block with 1% BSA in PBST for 30-60 minutes.[13]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.[11][14]

  • Counterstaining: Wash three times with PBST. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a valuable tool for in vitro studies of CARM1 enzymatic activity due to its high potency and selectivity. However, researchers should be aware of its reported lack of efficacy in cell-based assays, likely attributable to poor membrane permeability. The provided protocols offer a starting point for investigating the potential cellular effects of this compound, but optimization and potentially the use of specialized delivery methods may be necessary to elicit a cellular response.

References

Application Notes and Protocols for Studying CARM1 Function Using SGC2085

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, DNA damage response, and cell cycle control. Dysregulation of CARM1 activity has been implicated in several diseases, particularly in cancer, making it an attractive therapeutic target.

SGC2085 is a potent and selective small molecule inhibitor of CARM1.[1][2][3] Its high selectivity makes it an invaluable chemical tool for elucidating the diverse functions of CARM1 in cellular signaling pathways and for validating CARM1 as a therapeutic target in drug discovery programs. These application notes provide detailed protocols for utilizing this compound to investigate CARM1 function in various experimental settings.

Quantitative Data for this compound

This compound exhibits high potency and selectivity for CARM1 over other protein arginine methyltransferases (PRMTs). The following table summarizes the key quantitative data for this compound.

ParameterValueTargetAssay TypeReference
IC50 50 nMHuman CARM1Biochemical Assay[1][2][3]
IC50 5.2 µMHuman PRMT6Biochemical Assay[1][2]
Selectivity >100-foldOther PRMTsBiochemical Assay[1]
Cellular Activity No significant activity observed up to 10 µM in HEK293 cellsEndogenous CARM1Western Blot of methylated BAF155[1]

Note: The lack of observed cellular activity is suggested to be due to poor cell permeability.

Signaling Pathways Involving CARM1

CARM1 is a critical regulator in several signaling pathways. Understanding these pathways is essential for designing and interpreting experiments using this compound.

CARM1_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_transcriptional_regulation Transcriptional Regulation DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 CARM1_dna CARM1 p53->CARM1_dna activates Apoptosis_Genes Bax, PUMA (Apoptosis Genes) p53->Apoptosis_Genes activates transcription p21_Gadd45 p21, Gadd45 (Cell Cycle Arrest Genes) BRCA1->p21_Gadd45 activates transcription p300 p300 p300->BRCA1 interacts CARM1_dna->p300 methylates NR Nuclear Receptor (e.g., ER, AR) Coactivators p160 Coactivators (e.g., SRC-3) NR->Coactivators recruits CARM1_tf CARM1 Coactivators->CARM1_tf recruits Histone_H3 Histone H3 CARM1_tf->Histone_H3 methylates H3R17 Gene_Expression Target Gene Expression Histone_H3->Gene_Expression promotes This compound This compound This compound->CARM1_dna inhibits This compound->CARM1_tf inhibits

CARM1 Signaling Pathways and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study CARM1 function using this compound.

In Vitro CARM1 Enzymatic Assay

This protocol is designed to measure the enzymatic activity of CARM1 and assess the inhibitory effect of this compound in a biochemical setting.

Materials:

  • Recombinant human CARM1 enzyme

  • This compound (dissolved in DMSO)

  • CARM1 substrate peptide (e.g., PABP1 peptide or Histone H3 peptide)

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100

  • Protease Inhibitor Cocktail

  • 96-well assay plates

  • Detection reagents (specific to the chosen detection method, e.g., LC-MS/MS or radioactive detection)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the recombinant CARM1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the CARM1 substrate peptide and SAM.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction (the method will depend on the detection system, e.g., adding formic acid for LC-MS/MS).

  • Detect the level of substrate methylation using an appropriate method.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

in_vitro_enzymatic_assay start Start prep_inhibitor Prepare this compound serial dilutions start->prep_inhibitor add_inhibitor Add this compound/ DMSO to plate prep_inhibitor->add_inhibitor add_enzyme Add CARM1 enzyme add_inhibitor->add_enzyme incubate1 Incubate (15-30 min) add_enzyme->incubate1 add_substrate Add substrate and SAM incubate1->add_substrate incubate2 Incubate (1-2 h) add_substrate->incubate2 stop_reaction Stop reaction incubate2->stop_reaction detect Detect methylation stop_reaction->detect analyze Calculate IC50 detect->analyze end End analyze->end

Workflow for an in vitro CARM1 enzymatic assay.
Western Blot Analysis of Substrate Methylation in Cells

This protocol describes how to assess the effect of CARM1 inhibition on the methylation of a known substrate, BAF155, in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with freshly added protease inhibitor cocktail.[1]

  • SDS (Sodium Dodecyl Sulfate)

  • Primary antibodies: anti-methyl-BAF155, anti-total-BAF155, anti-CARM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membrane

Protocol:

  • Seed cells in 12-well plates and grow to approximately 30% confluency.[1]

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.[1]

  • After treatment, wash the cells with ice-cold PBS and lyse them by adding 100 µL of lysis buffer per well.[1]

  • Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%.[1]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Note: To avoid CARM1 aggregation, consider preparing samples without boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-methyl-BAF155, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the methylated BAF155 signal to the total BAF155 and loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • PBS

  • Lysis buffer (as in the Western Blot protocol)

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents (as described above)

Protocol:

  • Culture cells to a high density and treat with this compound or DMSO for a predetermined time (e.g., 1-3 hours).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments).

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble CARM1 in each sample by Western Blot.

  • Plot the amount of soluble CARM1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

cetsa_workflow start Start treat_cells Treat cells with This compound or DMSO start->treat_cells heat_samples Heat aliquots to different temperatures treat_cells->heat_samples lyse_cells Lyse cells heat_samples->lyse_cells centrifuge Centrifuge to pellet aggregates lyse_cells->centrifuge collect_supernatant Collect soluble protein fraction centrifuge->collect_supernatant western_blot Analyze soluble CARM1 by Western Blot collect_supernatant->western_blot plot_curve Plot melting curve western_blot->plot_curve end End plot_curve->end

Workflow for a Cellular Thermal Shift Assay (CETSA).
Fluorescence Polarization (FP) Assay

This is a competitive binding assay to determine the binding affinity of this compound to CARM1. It relies on the change in polarization of a fluorescently labeled CARM1 ligand (tracer) upon binding to the larger CARM1 protein.

Materials:

  • Recombinant human CARM1 protein

  • Fluorescently labeled CARM1 substrate peptide (tracer)

  • This compound (dissolved in DMSO)

  • FP Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • A plate reader capable of measuring fluorescence polarization

Protocol:

  • Determine the optimal tracer concentration: Serially dilute the fluorescent tracer in FP assay buffer and measure the fluorescence intensity and polarization to find a concentration that gives a stable and robust signal.

  • Determine the optimal CARM1 concentration: Titrate the CARM1 protein against a fixed concentration of the tracer to find a concentration that results in a significant increase in polarization (typically 80% of the maximum signal).

  • Competitive Binding Assay: a. Prepare serial dilutions of this compound in FP assay buffer. b. In a multi-well plate, add the diluted this compound or DMSO (vehicle control). c. Add the optimal concentration of CARM1 protein and incubate for 30 minutes at room temperature. d. Add the optimal concentration of the fluorescent tracer to all wells. e. Incubate for 1-2 hours at room temperature, protected from light, to reach equilibrium. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound. b. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value. c. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of CARM1. The protocols outlined in these application notes provide a comprehensive guide for researchers to study CARM1's enzymatic activity, its engagement by inhibitors in a cellular context, and its role in various signaling pathways. Proper implementation of these methods will facilitate a deeper understanding of CARM1 biology and its potential as a therapeutic target.

References

Application Notes and Protocols for SGC2085 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] CARM1 is a key epigenetic regulator involved in transcriptional activation and has been implicated in various cancers, including colorectal and breast cancer, making it an attractive therapeutic target.[2][3][5][6] this compound serves as a valuable chemical probe for studying CARM1 biology and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize CARM1 inhibitors.

This compound: A Selective CARM1 Inhibitor

This compound exhibits high potency and selectivity for CARM1. Its inhibitory activity has been well-characterized, providing a benchmark for HTS assays.

Parameter Value Notes
Target CARM1 (PRMT4)Coactivator-Associated Arginine Methyltransferase 1
IC50 (CARM1) 50 nMIn cell-free assays.[1][3][4][7]
Selectivity >100-fold over other PRMTsWeakly inhibits PRMT6 (IC50 = 5.2 µM).[1][7]
Cellular Activity LimitedPoor cell permeability has been observed in some cell lines (e.g., HEK293).[1][7]
Molecular Weight 312.41 g/mol [1]

CARM1 Signaling Pathway

CARM1 plays a crucial role in transcriptional regulation by methylating histone H3 at arginine residues (H3R17me2a), which leads to chromatin remodeling and recruitment of transcriptional machinery.[1][2][7] It often acts in concert with other coactivators, such as p300/CBP, and is a key component of various signaling pathways, including the Wnt/β-catenin pathway, which is frequently dysregulated in cancer.[3][5][6]

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled Axin/APC Axin/APC Complex Dishevelled->Axin/APC Inhibits GSK3b GSK3b beta-Catenin_cyto β-Catenin Axin/APC->beta-Catenin_cyto Phosphorylates for Degradation beta-Catenin_degradation β-Catenin Degradation beta-Catenin_cyto->beta-Catenin_degradation beta-Catenin_nuc β-Catenin beta-Catenin_cyto->beta-Catenin_nuc Accumulation and Translocation TCF/LEF TCF/LEF beta-Catenin_nuc->TCF/LEF CARM1 CARM1 TCF/LEF->CARM1 Recruits p300/CBP p300/CBP TCF/LEF->p300/CBP Recruits Histone H3 Histone H3 CARM1->Histone H3 Methylates p300/CBP->Histone H3 Acetylates H3R17me2a H3R17me2a Histone H3->H3R17me2a Target Gene Expression Target Gene Expression H3R17me2a->Target Gene Expression Activates This compound This compound This compound->CARM1 Inhibits

Caption: CARM1 in the Wnt/β-catenin signaling pathway.

High-Throughput Screening (HTS) Experimental Workflow

A typical HTS campaign to identify novel CARM1 inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification High-Throughput Assay (e.g., AlphaScreen) Dose-Response Dose-Response Hit Identification->Dose-Response Confirmed Hits IC50 Determination IC50 Determination Dose-Response->IC50 Determination Potency Assessment Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Hits Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Potent Hits Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization Selective Hits Orthogonal Assays->Lead Optimization Validated Hits

Caption: High-Throughput Screening workflow for CARM1 inhibitors.

Experimental Protocols

Biochemical HTS Assay for CARM1 Inhibition (AlphaScreen)

This protocol describes a homogenous, high-throughput biochemical assay to screen for inhibitors of CARM1 methyltransferase activity using AlphaScreen technology. The assay measures the methylation of a biotinylated histone H3 peptide substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • S-adenosyl-L-methionine (SAM)

  • Biotinylated Histone H3 (1-25) peptide substrate

  • Anti-methyl-Histone H3 (Arg17) antibody

  • Streptavidin-coated Donor beads

  • Protein A-conjugated Acceptor beads

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA

  • This compound (as a positive control)

  • 384-well, low-volume, white microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) and this compound control into the microplate wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution containing CARM1 in assay buffer.

    • Prepare a 2X substrate solution containing the biotinylated H3 peptide and SAM in assay buffer.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X substrate solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Prepare a 2X detection mix containing the anti-methyl-H3(Arg17) antibody and Protein A-conjugated Acceptor beads in assay buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Prepare a 1X solution of Streptavidin-coated Donor beads in assay buffer.

    • Add 10 µL of the Donor bead solution to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Determine the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered robust for HTS.

Cellular High-Content Screening (HCS) Assay for CARM1 Activity

This protocol outlines a high-content imaging-based cellular assay to screen for compounds that inhibit CARM1-mediated histone methylation in a cellular context.

Materials:

  • U2OS (human osteosarcoma) or other suitable cell line with detectable CARM1 activity.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Primary antibody against asymmetrically dimethylated Histone H3 Arginine 17 (H3R17me2a).

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • This compound (as a positive control).

  • 384-well, clear-bottom, black imaging plates.

Procedure:

  • Cell Seeding: Seed U2OS cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with test compounds and this compound at various concentrations. Include a DMSO vehicle control.

    • Incubate for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS.

    • Block with 5% BSA in PBS.

    • Incubate with the primary anti-H3R17me2a antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the H3R17me2a signal within each nucleus.

Data Analysis:

  • Normalize the H3R17me2a intensity to the DMSO control.

  • Calculate the percent inhibition for each compound.

  • Generate dose-response curves and determine the IC50 values for active compounds.

Summary and Conclusion

This compound is a critical tool for the study of CARM1 and the development of new epigenetic therapies. The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening and characterization of CARM1 inhibitors. The biochemical AlphaScreen assay is well-suited for primary screening of large compound libraries, while the cellular high-content screening assay allows for the validation of hits in a more physiologically relevant context. By employing these methods, researchers can accelerate the discovery of novel and potent CARM1 inhibitors with therapeutic potential.

References

Application Notes and Protocols for SGC2085 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various cancers, including breast, colorectal, and prostate cancers, making it an attractive therapeutic target.[2] this compound serves as a valuable chemical probe for investigating the biological functions of CARM1 and for validating it as a therapeutic target in cancer. These application notes provide detailed protocols for the experimental use of this compound in cancer research.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Selectivity
CARM1 (PRMT4)50 nM>100-fold selective over other PRMTs (except PRMT6)
PRMT65.2 µMWeakly inhibits
PRMT1, PRMT3, PRMT5, PRMT7>100 µMNot significantly inhibited
PRMT8>50 µMNot significantly inhibited

Data compiled from publicly available sources.[1]

Signaling Pathways

CARM1 is a transcriptional coactivator involved in multiple signaling pathways that are critical in cancer progression. This compound, by inhibiting CARM1, can modulate these pathways.

CARM1_Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER CARM1 CARM1 ER->CARM1 recruits Histone Histone H3 (at R17) CARM1->Histone targets Methylation Asymmetric Dimethylation CARM1->Methylation This compound This compound This compound->CARM1 inhibits Histone->Methylation TargetGenes Target Gene Transcription (e.g., E2F1) Methylation->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation CARM1_NFkB_Signaling Stimulus Pro-inflammatory Stimulus NFkB NF-κB Stimulus->NFkB CARM1 CARM1 NFkB->CARM1 recruits Histone Histone H3 (at R17) CARM1->Histone targets Methylation Asymmetric Dimethylation CARM1->Methylation This compound This compound This compound->CARM1 inhibits Histone->Methylation TargetGenes Target Gene Transcription (e.g., IL-2Rα, Cyclin D2) Methylation->TargetGenes activates CellCycle Cell Cycle Progression TargetGenes->CellCycle Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture 1. Cancer Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Viability 3. Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot 4. Western Blot Analysis (CARM1, p-Histone H3) Treatment->WesternBlot IP 5. Immunoprecipitation (CARM1 & interacting proteins) Treatment->IP DataAnalysis 10. Data Analysis & Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis IP->DataAnalysis Xenograft 6. Xenograft Model Development Dosing 7. This compound Administration Xenograft->Dosing TumorMeasurement 8. Tumor Growth Monitoring Dosing->TumorMeasurement Analysis 9. Ex Vivo Analysis (IHC, Western Blot) TumorMeasurement->Analysis Analysis->DataAnalysis

References

SGC2085: Comprehensive Handling and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4). Adherence to these guidelines is crucial for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Compound Information

Identifier Value
IUPAC Name 2S-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-propanamide, monohydrochloride
CAS Number 1821908-49-9 (hydrochloride), 1821908-48-8 (free base)
Molecular Formula C₁₉H₂₄N₂O₂ • HCl
Molecular Weight 348.9 g/mol (hydrochloride), 312.41 g/mol (free base)

This compound is a highly selective inhibitor of CARM1 with an IC₅₀ of 50 nM.[1][2][3][4] It demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of weaker inhibition of PRMT6 (IC₅₀ = 5.2 µM).[1][2]

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity. The compound is available as a crystalline solid or powder and in pre-dissolved solutions.

Quantitative Storage Recommendations
Form Storage Temperature Reported Stability Source
Powder (Solid)-20°C≥ 4 yearsCayman Chemical[2]
-20°C3 yearsMedchemExpress, InvivoChem[3][5][6]
4°C2 yearsMedchemExpress, InvivoChem[3][5][6]
In Solvent-80°C1 to 2 yearsSelleck Chemicals, MedchemExpress[1][3][5]
-20°C1 month to 1 yearSelleck Chemicals, MedchemExpress, InvivoChem[1][3][5][6]

Note: For optimal results, it is recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.[1][5] If the product is shipped at room temperature, it is stable for the duration of shipping and customs.[6]

Solution Preparation and Solubility

The solubility of this compound varies depending on the solvent. It is crucial to use fresh, high-quality solvents, as moisture can reduce solubility, particularly in DMSO.[1]

Solubility Data
Solvent Solubility Source
DMSO30 mg/mL to 100 mg/mL (may require sonication)Cayman Chemical, Selleck Chemicals, MedchemExpress, InvivoChem[1][2][3][5][6]
DMF30 mg/mLCayman Chemical[2]
Ethanol30 mg/mL to 62 mg/mLCayman Chemical, InvivoChem[2][6]
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mLCayman Chemical[2]
Water<1 mg/mLInvivoChem[6]
Protocol for Preparing a 10 mM DMSO Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Based on the molecular weight of the hydrochloride salt (348.9 g/mol ), to prepare 1 mL of a 10 mM stock solution, 3.489 mg of this compound is required.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly to dissolve the compound completely. Gentle warming or sonication may be applied if dissolution is slow.[3][5]

    • Once dissolved, centrifuge briefly to collect the solution at the bottom of the tube.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for single-use to prevent degradation from multiple freeze-thaw cycles.[1][5]

    • Store the aliquots at -80°C for long-term storage.[1][3][5]

Safety and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be followed.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impermeable and resistant gloves.[7]

  • Eye Protection: Use safety glasses with side-shields.[7]

  • Body Protection: A standard laboratory coat is recommended.

  • Respiratory Protection: Not generally required for handling the solid form. If creating aerosols or dust, use appropriate respiratory protection.[7]

Handling Procedures
  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Use in a well-ventilated area.[7]

  • Wash hands thoroughly after handling.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[7]

  • Skin Contact: Wash off with soap and plenty of water. The product is generally not irritating to the skin.[7]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[7]

  • Ingestion: If symptoms persist, consult a doctor.[7]

Experimental Protocols

In Vitro Cell-Based Assay Protocol (HEK293 Cells)

This protocol is adapted from studies investigating the cellular activity of this compound.[1][3][5]

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][3][5]

    • Grow cells in 12-well plates to approximately 30% confluency.[1][3][5]

  • Compound Treatment:

    • Prepare working solutions of this compound by diluting the DMSO stock solution in the appropriate cell culture medium.

    • Treat the cells with the desired concentrations of this compound or a DMSO vehicle control. Note that previous studies have shown a lack of cellular activity up to 10 µM, potentially due to poor cell permeability.[1][2]

    • Incubate the cells for 48 hours.[1][3][5]

  • Cell Lysis:

    • After incubation, remove the media and lyse the cells in 100 µL of a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100) containing protease inhibitors and benzonase.[1][3][5]

    • Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%.[1][3][5]

  • Downstream Analysis:

    • The resulting cell lysates can be used for downstream applications such as SDS-PAGE and immunoblotting to analyze protein methylation status.[1]

In Vivo Formulation Protocols

For animal studies, this compound can be formulated for various administration routes. The following are example formulations.

Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [5]

  • Dissolve this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix.

  • Finally, add saline to reach the final volume and mix until a clear solution is obtained.

  • This formulation achieves a solubility of at least 2.5 mg/mL.[5]

Formulation 2: 10% DMSO, 90% Corn Oil [5]

  • Dissolve this compound in DMSO.

  • Add the DMSO solution to corn oil and mix thoroughly.

  • This formulation achieves a solubility of at least 2.5 mg/mL.[5]

Formulation 3: 5% DMSO, 95% Corn Oil [1]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 31 mg/mL).

  • Add 50 µL of the DMSO stock to 950 µL of corn oil and mix evenly.

  • This mixed solution should be used immediately.[1]

Visualized Workflows

SGC2085_Handling_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_prep Preparation cluster_application Application powder This compound Powder (-20°C for up to 4 years) weigh Weigh Powder powder->weigh Retrieve from storage solution Stock Solution (-80°C for up to 2 years) dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot Vortex/Sonicate aliquot->solution Store aliquots invitro In Vitro Dilution (Cell Culture Medium) aliquot->invitro Prepare working solution invivo In Vivo Formulation (e.g., DMSO/Corn Oil) aliquot->invivo Prepare formulation

Caption: Workflow for proper handling and storage of this compound.

SGC2085_Safety_Protocol This compound Safety Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_firstaid First Aid gloves Gloves ventilation Use in Ventilated Area gloves->ventilation goggles Safety Goggles goggles->ventilation labcoat Lab Coat labcoat->ventilation avoid_contact Avoid Skin/Eye Contact ventilation->avoid_contact avoid_dust Avoid Dust/Aerosol Formation avoid_contact->avoid_dust skin Wash with Soap/Water avoid_contact->skin If contact occurs eyes Rinse with Water avoid_contact->eyes If contact occurs inhalation Move to Fresh Air avoid_dust->inhalation If inhaled end End Handling avoid_dust->end Wash Hands start Start Handling start->gloves start->goggles start->labcoat

Caption: Recommended safety protocols for handling this compound.

References

SGC2085: From Powder to Potent CARM1 Inhibitor in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] With an IC50 value of 50 nM for CARM1, it demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), making it a valuable tool for investigating the biological roles of CARM1 in various cellular processes.[2] These application notes provide detailed protocols for the preparation of this compound solutions from powder and its application in common in vitro assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C19H24N2O2[2][3]
Molecular Weight 312.41 g/mol [2][3]
CAS Number 1821908-48-8 (free base)[2]
Appearance Solid powder
Purity ≥98%[1]
IC50 (CARM1) 50 nM[2]
IC50 (PRMT6) 5.2 µM[2]

Solubility Data

The solubility of this compound in various solvents is a critical factor for preparing stock solutions. It is important to use fresh, anhydrous solvents to ensure maximum solubility, as moisture can reduce the solubility of the compound.[2]

SolventSolubilityReference
DMSO 62 mg/mL (198.45 mM)[2]
100 mg/mL (320.09 mM; with ultrasonic)[4]
30 mg/mL[1]
Ethanol 30 mg/mL[1]
DMF 30 mg/mL[1]
Water Insoluble[2]
Ethanol:PBS (pH 7.2) (1:10) 0.1 mg/mL[1]

Preparation of this compound Stock Solutions

Proper preparation and storage of stock solutions are essential to maintain the integrity and activity of this compound.

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 320.1 µL of DMSO to 1 mg of this compound).

  • Vortex or sonicate the solution until the powder is completely dissolved. Gentle heating may be applied if necessary.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 year. For longer-term storage of up to 2 years, -80°C is recommended.[5][6]

Experimental Protocols

Protocol 2: In Vitro Cell-Based Assay with this compound

This protocol outlines a general procedure for treating cultured cells with this compound to investigate its effects on cellular processes. The example provided is for HEK293 cells, a commonly used cell line.[2]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease inhibitors)[2]

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a multi-well plate at a density that will result in approximately 30-40% confluency at the time of treatment.[2][7]

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentrations using pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).[2]

  • Cell Lysis: After incubation, wash the cells with PBS and then add the cell lysis buffer to each well.

  • Protein Extraction: Incubate the plate on ice for a few minutes and then collect the cell lysates. The lysates can be used for downstream applications such as Western blotting or enzyme activity assays.

Signaling Pathways and Experimental Workflows

CARM1 Signaling in Transcriptional Activation

CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me). This methylation event is associated with the activation of gene transcription. This compound, by inhibiting CARM1's methyltransferase activity, can prevent this histone modification and subsequent gene activation.

CARM1_Signaling cluster_0 Cell Nucleus TF Transcription Factor Histone Histone H3 TF->Histone Binds to promoter CARM1 CARM1 CARM1->Histone Recruited H3R17me H3R17me CARM1->H3R17me Methylates R17 This compound This compound This compound->CARM1 Inhibits Gene Target Gene H3R17me->Gene Promotes Transcription Transcription Activation Gene->Transcription

Caption: CARM1-mediated transcriptional activation and its inhibition by this compound.

CARM1 in Wnt/β-catenin and Estrogen Receptor Signaling

CARM1 has been shown to be a positive modulator of both the Wnt/β-catenin and estrogen receptor (ER) signaling pathways, which are frequently dysregulated in cancer.[8][9]

Cancer_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_er Estrogen Receptor Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin (stabilized) Frizzled->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus CARM1 CARM1 TCF_LEF->CARM1 Wnt_Target_Genes Wnt Target Genes Cancer_Growth Cancer Cell Growth & Proliferation Wnt_Target_Genes->Cancer_Growth Estrogen Estrogen ER Estrogen Receptor Estrogen->ER ERE Estrogen Response Element ER->ERE Binds to ERE->CARM1 Recruits ER_Target_Genes ER Target Genes ER_Target_Genes->Cancer_Growth CARM1->Wnt_Target_Genes Coactivates CARM1->ER_Target_Genes Coactivates This compound This compound This compound->CARM1 Inhibits

Caption: Role of CARM1 in Wnt/β-catenin and Estrogen Receptor signaling pathways.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

A typical workflow to determine the inhibitory potential of this compound on CARM1 activity.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Serially Dilute this compound A->D B Prepare Assay Buffer and Reagents E Pre-incubate CARM1 with this compound B->E C Prepare Purified CARM1 Enzyme and Substrate C->E D->E F Initiate Reaction with Substrate E->F G Monitor Reaction Progress F->G H Calculate Reaction Rates G->H I Plot % Inhibition vs. [this compound] H->I J Determine IC50 Value I->J

References

Application Notes and Protocols for S-Adenosyl-L-methionine-Competitive CARM1 Inhibitor SGC2085 in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in immunoprecipitation (IP) and affinity pulldown assays. Due to the nature of this compound as a small molecule inhibitor, this document outlines a theoretical framework and protocol for its use as a chemical probe to capture and identify CARM1 and its interacting partners from complex biological mixtures.

Introduction to this compound

This compound is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of CARM1 (also known as PRMT4), with a reported IC50 of 50 nM.[1][2][3] It exhibits over 100-fold selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), with the exception of weak inhibition of PRMT6 (IC50 = 5.2 µM).[1][2][3] An important consideration for experimental design is that this compound has demonstrated low cell permeability, with no significant cellular activity observed in HEK293 cells at concentrations up to 10 µM.[1][2][3] This characteristic suggests that for intracellular target engagement, permeabilized cells or cell lysates are the preferred experimental systems. For immunoprecipitation applications, this compound must be chemically modified to be immobilized on a solid support, such as agarose (B213101) or magnetic beads.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity
CARM1 (PRMT4)50>100-fold vs. other PRMTs (except PRMT6)
PRMT65200Weak inhibition
PRMT1, PRMT3, PRMT5, PRMT7, PRMT8>50,000No significant inhibition

Data compiled from multiple sources.[1][2][3][4]

Table 2: Physicochemical and Experimental Properties of this compound

PropertyValueNotes
Molecular Weight312.41 g/mol [1]
SolubilitySoluble in DMSO (62 mg/mL) and Ethanol. Insoluble in water.[1]
Cell PermeabilityLowNo observed cellular activity in HEK293 cells up to 10 µM.[1][2]
Recommended StorageStore stock solutions at -20°C or -80°C.[2]

Signaling Pathway of CARM1

CARM1 is a crucial regulator of transcription and other cellular processes through the methylation of arginine residues on histone and non-histone proteins. It is often recruited to gene promoters by transcription factors, where it methylates substrates to modulate gene expression.[2][5] Key substrates include histone H3 at arginine 17 (H3R17), Poly(A)-Binding Protein 1 (PABP1), and Mediator Complex Subunit 12 (MED12).[6][7] CARM1 has been implicated in various signaling pathways, including those driven by nuclear receptors and the TGF-β/Smad pathway.[5][8]

CARM1_Signaling_Pathway cluster_0 Signal Transduction cluster_1 CARM1-Mediated Regulation cluster_2 Cellular Outcomes Signal Signal Receptor Receptor Signal->Receptor Transcription_Factor Transcription Factor (e.g., Nuclear Receptors, Smads) Receptor->Transcription_Factor CARM1 CARM1 Transcription_Factor->CARM1 recruits Histone_H3 Histone H3 CARM1->Histone_H3 methylates (H3R17me2a) PABP1 PABP1 CARM1->PABP1 methylates MED12 MED12 CARM1->MED12 methylates Chromatin_Remodeling Chromatin Remodeling Histone_H3->Chromatin_Remodeling mRNA_Splicing_Stability mRNA Splicing & Stability PABP1->mRNA_Splicing_Stability Gene_Transcription Gene Transcription MED12->Gene_Transcription Chromatin_Remodeling->Gene_Transcription

CARM1 Signaling Pathway

Experimental Protocols

The following protocols are designed for the immunoprecipitation of CARM1 using a modified version of this compound. It is critical to note that this compound must first be conjugated to a solid support. This typically involves synthesizing a derivative of this compound with a linker arm suitable for coupling to activated beads (e.g., NHS-activated or epoxy-activated beads) or a biotinylated version for use with streptavidin beads.

Workflow for this compound-based Immunoprecipitation

IP_Workflow Start Start Cell_Lysis 1. Prepare Cell Lysate Start->Cell_Lysis Pre_Clearing 2. Pre-clear Lysate (Optional but Recommended) Cell_Lysis->Pre_Clearing Incubation 3. Incubate Lysate with This compound-conjugated Beads Pre_Clearing->Incubation Washing 4. Wash Beads to Remove Non-specific Binders Incubation->Washing Elution 5. Elute Bound Proteins Washing->Elution Analysis 6. Analyze Eluate (SDS-PAGE, Western Blot, Mass Spec) Elution->Analysis End End Analysis->End

This compound Immunoprecipitation Workflow

Protocol 1: Preparation of Cell Lysate

This protocol is adapted from methodologies used in studies with this compound and general immunoprecipitation procedures.[1][6][7]

  • Cell Culture: Grow cells of interest (e.g., HEK293T, MCF-7) to 80-90% confluency.

  • Harvesting:

    • For adherent cells, wash twice with ice-cold PBS.

    • For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

  • Lysis:

    • Add ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 2: Immunoprecipitation of CARM1 using this compound-conjugated Beads

This is a hypothetical protocol assuming the availability of this compound conjugated to agarose or magnetic beads.

Materials:

  • This compound-conjugated beads (e.g., agarose or magnetic)

  • Control beads (unconjugated or conjugated with a non-binding molecule)

  • Clarified cell lysate (from Protocol 1)

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot, or a high salt/low pH buffer for mass spectrometry)

Procedure:

  • Bead Preparation:

    • Resuspend the this compound-conjugated beads.

    • Transfer an appropriate amount of bead slurry (e.g., 20-50 µL) to a microcentrifuge tube.

    • Wash the beads twice with ice-cold lysis buffer.

  • Pre-clearing (Optional):

    • To reduce non-specific binding, incubate the clarified lysate with control beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Binding:

    • Add 500 µg to 1 mg of pre-cleared cell lysate to the washed this compound-conjugated beads.

    • For a negative control, incubate an equal amount of lysate with control beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant (unbound fraction, which can be saved for analysis).

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • For Western Blot Analysis: Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • For Mass Spectrometry: Elute with a non-denaturing buffer, such as a high-salt buffer (e.g., 1 M NaCl) or a low-pH buffer (e.g., 0.1 M glycine, pH 2.5), followed by neutralization. Competitive elution with a high concentration of free this compound can also be considered.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze by Western blotting using a specific antibody against CARM1 to confirm successful pulldown.

    • For discovery of interacting proteins, the eluate can be analyzed by mass spectrometry.

Important Considerations and Troubleshooting

  • This compound Conjugation: The success of this technique is entirely dependent on the successful conjugation of this compound to beads without compromising its ability to bind CARM1. The choice of linker and conjugation chemistry is critical.

  • Controls: Appropriate controls are essential for data interpretation. These include using control beads and performing a competitive elution where the lysate is pre-incubated with an excess of free this compound before adding the this compound-conjugated beads.

  • Non-specific Binding: Pre-clearing the lysate and optimizing the number and stringency of washes can help minimize non-specific binding.

  • Low Yield: If the yield of CARM1 is low, consider increasing the amount of lysate or beads, or extending the incubation time. Ensure the lysis buffer is compatible with maintaining the native conformation of CARM1.

References

Application Notes and Protocols for SGC2085 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), in chromatin immunoprecipitation (ChIP) assays. Due to the limited cell permeability of this compound, this document outlines a proposed protocol with critical considerations for experimental design and optimization.

Introduction to this compound

This compound is a small molecule inhibitor targeting CARM1, a key enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins.[1][2] CARM1-mediated methylation plays a crucial role in the regulation of gene transcription. As such, this compound is a valuable tool for studying the functional role of CARM1 in various biological processes. However, its application in cell-based assays like ChIP is challenging due to its reported poor cell permeability.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueSpecies/Cell LineNotesReference
IC50 (CARM1) 50 nMIn vitroPotent and selective over other PRMTs.[1]
IC50 (PRMT6) 5.2 µMIn vitroShows significantly lower potency against other PRMTs.[1]
Cellular Activity No activity observed up to 10 µMHEK293 cellsThe lack of cellular activity is likely due to poor cell permeability.[1]

Signaling Pathway of CARM1

The following diagram illustrates a simplified signaling pathway involving CARM1, the target of this compound. CARM1 is recruited to chromatin by transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), leading to transcriptional activation. This compound inhibits this process, thereby preventing gene activation.

CARM1_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factor CARM1 CARM1 (PRMT4) TF->CARM1 recruits HistoneH3 Histone H3 CARM1->HistoneH3 methylates This compound This compound This compound->CARM1 inhibits H3R17me2a H3R17me2a HistoneH3->H3R17me2a becomes DNA DNA Gene_Activation Gene Activation H3R17me2a->Gene_Activation

Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ChIP using this compound

The diagram below outlines the proposed experimental workflow for a ChIP assay designed to investigate the effect of this compound on CARM1-mediated histone methylation.

ChIP_Workflow cluster_workflow ChIP Experimental Workflow A 1. Cell Culture and This compound Treatment B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-H3R17me2a antibody) C->D E 5. Washing and Elution D->E F 6. Reverse Cross-linking and DNA Purification E->F G 7. Downstream Analysis (qPCR or Sequencing) F->G

Caption: Proposed experimental workflow for a ChIP assay using this compound.

Detailed Proposed Protocol for ChIP using this compound

This protocol is a general guideline and requires optimization, particularly for the this compound treatment step, due to its known low cell permeability.

5.1. Materials and Reagents

  • This compound (prepared in a suitable solvent like DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Antibody against H3R17me2a (or other CARM1-mediated marks)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

5.2. Experimental Procedure

Step 1: Cell Culture and this compound Treatment

  • Culture cells of interest to approximately 80-90% confluency.

  • Optimization is critical for this step. Due to the poor cell permeability of this compound, consider the following:

    • Concentration: Test a wide range of this compound concentrations, potentially higher than 10 µM.

    • Incubation Time: Extend the incubation time to allow for sufficient cellular uptake. A time course experiment (e.g., 12, 24, 48 hours) is recommended.

    • Cell Line Selection: Different cell lines may exhibit varying permeability to small molecules.

    • Permeabilization: As a last resort, gentle and transient cell permeabilization methods could be explored, though this may impact cell health and introduce artifacts.

  • Include a vehicle control (e.g., DMSO) at the same concentration as the this compound treatment.

Step 2: Cross-linking

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

Step 3: Cell Lysis and Chromatin Shearing

  • Harvest the cells and lyse them using a cell lysis buffer to isolate the nuclei.

  • Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.

Step 4: Immunoprecipitation

  • Dilute the sheared chromatin with ChIP dilution buffer.

  • Save a small aliquot of the diluted chromatin as the "input" control.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Add the primary antibody (e.g., anti-H3R17me2a) or normal IgG to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

Step 5: Washing and Elution

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[3][4]

  • Perform a final wash with TE buffer.

  • Elute the immunoprecipitated chromatin from the beads using an elution buffer.

Step 6: Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluted samples and the input control to reverse the formaldehyde cross-links.

  • Incubate at 65°C for at least 4 hours or overnight.[3][4]

  • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins, respectively.[5]

  • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

Step 7: Downstream Analysis

  • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to known CARM1 target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Troubleshooting and Considerations

  • Confirmation of this compound Cellular Activity: Before proceeding with a full ChIP experiment, it is highly recommended to confirm the cellular activity of this compound in your specific cell line. This can be done by Western blotting to detect changes in the levels of H3R17me2a or by a reporter gene assay for a known CARM1 target gene.

  • Antibody Validation: Ensure the antibody used for immunoprecipitation is specific and validated for ChIP applications.

  • Controls are Essential: Always include a vehicle control, an input control, and a negative control (IgG) in your ChIP experiment.

Logical Relationship Diagram for Experimental Design

This diagram illustrates the decision-making process for designing a ChIP experiment with this compound.

Logical_Relationship A Start: Plan this compound ChIP Experiment B Confirm Cellular Activity of this compound (e.g., Western Blot, Reporter Assay) A->B C Activity Confirmed? B->C D Proceed with ChIP Protocol C->D Yes E Optimize this compound Treatment: - Increase Concentration - Extend Incubation Time - Test Different Cell Lines C->E No F Re-evaluate Cellular Activity E->F F->C

Caption: Decision-making workflow for designing this compound ChIP experiments.

By carefully considering the challenges associated with this compound's cell permeability and implementing rigorous optimization and control experiments, researchers can potentially adapt standard ChIP protocols to investigate the role of CARM1 in chromatin biology.

References

Troubleshooting & Optimization

SGC2085 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of SGC2085 in aqueous buffers. Find troubleshooting tips and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4).[1][2][3][4][5] It functions with an IC50 value of 50 nM and exhibits over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 μM).[1][3] CARM1 is a key enzyme involved in neoplastic transformation in colorectal cancer and estrogen-stimulated breast cancer growth, making this compound a valuable tool for studying these processes.[2][4]

Q2: I am observing precipitation after adding my this compound DMSO stock solution to my aqueous cell culture medium. Why is this happening?

This is a common issue due to the significant difference in solvent properties between dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers.[6] this compound, like many small molecule inhibitors, is hydrophobic and has poor solubility in water.[1][6] While it readily dissolves in an organic solvent like DMSO, the drastic dilution into an aqueous environment can cause the compound to "crash out" of the solution, leading to precipitation.[6]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For the free base form (CAS: 1821908-48-8), DMSO is a common choice.[1][5] For the hydrochloride salt form (CAS: 1821908-49-9), DMF, DMSO, and Ethanol are effective solvents.[3] Additionally, a mixture of Ethanol:PBS (pH 7.2) (1:10) can be used, although at a much lower concentration.[3]

Q4: What is the maximum recommended final DMSO concentration in cell culture experiments?

To minimize cytotoxicity, the final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%.[6] However, for some poorly soluble compounds, a slightly higher but still cell-tolerated concentration might be necessary to maintain solubility.[6] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments.[6]

Q5: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for extended periods due to its limited stability and potential for precipitation.[6][7] Always prepare fresh working solutions in your aqueous buffer or cell culture medium immediately before use.[7] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.[4][5][8][9]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Compound FormSolventConcentration
This compound (Free Base)DMSO62 mg/mL (198.45 mM)[1][5]
This compound (Hydrochloride)DMF30 mg/mL[3]
This compound (Hydrochloride)DMSO30 mg/mL[3]
This compound (Hydrochloride)Ethanol30 mg/mL[3]
This compound (Hydrochloride)Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL[3]
This compound (Free Base)WaterInsoluble[1]

Troubleshooting Guides

Guide 1: Precipitate Observed Immediately Upon Dilution in Aqueous Buffer

If you observe immediate precipitation when adding your this compound DMSO stock to your aqueous buffer or cell culture medium, follow these steps:

CARM1_Pathway This compound This compound CARM1 CARM1 (PRMT4) This compound->CARM1 Histones Histone H3 (Arg17) CARM1->Histones Methylation Transcription Transcriptional Activation Histones->Transcription

References

Technical Support Center: Improving SGC2085 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1).

Frequently Asked Questions (FAQs)

Q1: We are observing high potency of this compound in our biochemical assays, but significantly lower activity in cell-based assays. What is the likely cause?

A1: This discrepancy is a common challenge and is often attributed to the poor cell permeability of this compound.[1] While the compound is a potent inhibitor of the CARM1 enzyme in a purified system, its physicochemical properties may hinder its ability to efficiently cross the cell membrane and reach its intracellular target. Consequently, the intracellular concentration of this compound may not be sufficient to elicit a significant biological response.

Q2: What are the key physicochemical properties of this compound that might contribute to its low cell permeability?

Q3: What experimental assays can we use to quantify the cell permeability of this compound?

A3: Two standard in vitro assays are recommended for quantifying cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4] It is a useful first screen to assess passive membrane permeability.

  • Caco-2 Cell Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[5] This assay provides an apparent permeability coefficient (Papp) and can also indicate if a compound is a substrate for active efflux transporters.[5]

Q4: What strategies can we employ to improve the cell permeability of this compound?

A4: Several strategies can be explored to enhance the cellular uptake of this compound:

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body. For this compound, a prodrug could be designed by modifying a functional group to increase its lipophilicity and enhance passive diffusion.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase membrane permeability.

    • Nanoparticle Formulation: Encapsulating this compound in nanoparticles, such as lipid-based or polymeric nanoparticles, can facilitate its transport across the cell membrane.[6]

  • Structural Modifications: Systematically modifying the this compound scaffold to increase its lipophilicity (logP) can enhance passive diffusion. This requires careful structure-activity relationship (SAR) studies to ensure that any modifications do not compromise the compound's potency and selectivity for CARM1.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 Assay

  • Possible Cause 1: Poor Passive Permeability.

    • Troubleshooting Step: Perform a PAMPA assay to isolate and confirm if the issue is primarily with passive diffusion. Analyze the physicochemical properties of this compound (if not already done) to assess its druglikeness according to Lipinski's Rule of Five.

  • Possible Cause 2: Active Efflux.

    • Troubleshooting Step: Determine the efflux ratio by performing a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] Co-incubation with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) can confirm this.[7]

Issue 2: Inconsistent Results Between Permeability Assays

  • Possible Cause: Different Mechanisms of Transport.

    • Troubleshooting Step: A higher permeability in PAMPA compared to the Caco-2 assay may indicate that while the compound has good passive diffusion potential, it is being actively effluxed from the Caco-2 cells. Conversely, higher permeability in the Caco-2 assay could suggest the involvement of active uptake transporters.

Issue 3: Low Cellular Activity Persists Despite Improved Permeability

  • Possible Cause 1: Intracellular Metabolism.

    • Troubleshooting Step: Investigate the metabolic stability of this compound in the target cells. LC-MS/MS analysis of cell lysates after incubation with the compound can identify potential metabolites.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step: While this compound is a selective CARM1 inhibitor, at higher intracellular concentrations, off-target effects cannot be entirely ruled out. Consider performing target engagement studies, such as cellular thermal shift assays (CETSA), to confirm that the compound is binding to CARM1 within the cell.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight312.41 g/mol [1][2][3]
Chemical FormulaC₁₉H₂₄N₂O₂[2][3]
SolubilitySoluble in DMSO and Ethanol, Insoluble in Water[1]

Table 2: Illustrative Permeability Data for Small Molecule Inhibitors (Analogous Compounds)

Note: Specific permeability data for this compound with enhancement strategies is not publicly available. The following table provides illustrative data for other small molecule inhibitors to demonstrate the potential impact of permeability enhancement strategies.

CompoundAssayConditionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Analogous Kinase Inhibitor Caco-2Standard0.54.2
Analogous Kinase Inhibitor + Permeation Enhancer Caco-2With 0.1% w/v Sodium Caprate2.51.8
Analogous Prodrug Caco-2Standard5.81.1
Analogous Kinase Inhibitor in Nanoparticles Caco-2Encapsulated in PLGA NPs3.2N/A

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

  • Membrane Coating: Use a filter plate with a PVDF membrane coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to mimic a biological membrane.

  • Assembly of the Assay Plate: Place the filter plate on top of an acceptor plate containing buffer.

  • Incubation: Add the this compound solution to the donor wells of the filter plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vacceptor] / (Area * Time)

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from the basolateral chamber at specified time points.

  • Permeability Assay (Basolateral to Apical for Efflux):

    • Follow the same procedure as above, but add the this compound solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Mandatory Visualization

CARM1 Signaling Pathway in Cancer

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Wnt) Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Beta_Catenin_Cyt β-Catenin Signaling_Cascade->Beta_Catenin_Cyt stabilization Beta_Catenin_Nuc β-Catenin Beta_Catenin_Cyt->Beta_Catenin_Nuc translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF forms complex Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression activates CARM1 CARM1 CARM1->TCF_LEF coactivates Histone_H3 Histone H3 CARM1->Histone_H3 methylates H3R17me2a H3R17me2a Histone_H3->H3R17me2a H3R17me2a->Target_Gene_Expression activates Cell_Proliferation Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation

Caption: CARM1 signaling pathway in cancer.

Experimental Workflow for Assessing this compound Permeability

SGC2085_Permeability_Workflow Start Start: Low Cellular Activity of this compound PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay Start->Caco2 Analyze_Passive Analyze Passive Permeability (Pe) PAMPA->Analyze_Passive Analyze_Apparent Analyze Apparent Permeability (Papp) & Efflux Ratio Caco2->Analyze_Apparent Low_Pe Low Pe: Poor Passive Diffusion Analyze_Passive->Low_Pe Low High_Pe High Pe: Good Passive Diffusion Analyze_Passive->High_Pe High Low_Papp Low Papp: Poor Permeability Analyze_Apparent->Low_Papp Low High_Papp High Papp: Good Permeability Analyze_Apparent->High_Papp High High_Efflux High Efflux Ratio (>2): Efflux Suspected Analyze_Apparent->High_Efflux High Efflux Low_Efflux Low Efflux Ratio (<2): No Significant Efflux Analyze_Apparent->Low_Efflux Low Efflux Strategies Implement Permeability Enhancement Strategies: - Prodrug - Formulation Low_Pe->Strategies Low_Papp->Strategies High_Efflux->Strategies Re-evaluate Re-evaluate in Cellular Assays Strategies->Re-evaluate End End: Optimized Cellular Activity Re-evaluate->End

Caption: Workflow for assessing and improving this compound permeability.

Troubleshooting Logic for Low Cellular Activity

Troubleshooting_Logic Initial_Problem Low Cellular Activity Biochemical Potency is High Question_Permeability {Is Cell Permeability Low? | Perform PAMPA & Caco-2 Assays} Initial_Problem->Question_Permeability Permeability_Confirmed_Low Permeability is Low - Low Papp - High Efflux Ratio Question_Permeability->Permeability_Confirmed_Low Yes Permeability_Adequate Permeability is Adequate - High Papp - Low Efflux Ratio Question_Permeability->Permeability_Adequate No Action_Improve_Permeability Action: Improve Permeability - Prodrug Approach - Formulation Strategies Permeability_Confirmed_Low->Action_Improve_Permeability Question_Metabolism {Is the Compound Metabolized? | - LC-MS/MS of Cell Lysate} Permeability_Adequate->Question_Metabolism Metabolism_High High Metabolism Consider Structural Modification Question_Metabolism->Metabolism_High Yes Metabolism_Low Low Metabolism Question_Metabolism->Metabolism_Low No Question_Target_Engagement {Is there Target Engagement? | - CETSA} Metabolism_Low->Question_Target_Engagement No_Engagement No Target Engagement Re-evaluate Compound Specificity Question_Target_Engagement->No_Engagement No Engagement_Confirmed Target Engagement Confirmed Investigate Downstream Pathway Question_Target_Engagement->Engagement_Confirmed Yes

Caption: Troubleshooting logic for low cellular activity.

References

SGC2085 no cellular activity observed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers observing no cellular activity with SGC2085.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] In biochemical assays, it demonstrates an IC50 value of 50 nM for CARM1.[2][3][4][5][6]

Q2: I'm not seeing any effect of this compound in my cell-based assays. Is the compound inactive?

While this compound is potent in biochemical assays, it has been reported to exhibit no cellular activity in HEK293 cells at concentrations up to 10 μM.[4][5][6] This lack of cellular activity is likely due to poor cell permeability.[4] Therefore, the absence of an observable effect in your experiments is consistent with existing data.

Q3: Are there any known off-targets for this compound?

This compound is highly selective for CARM1. It shows weak inhibition of PRMT6 with an IC50 of 5.2 μM but does not significantly inhibit other PRMTs at concentrations up to 100 μM.[4][5]

Troubleshooting Guide

If you are experiencing a lack of cellular activity with this compound, consider the following troubleshooting steps:

1. Confirm Compound Identity and Integrity:

  • Ensure the compound is this compound and has been stored correctly to prevent degradation.

  • Verify the purity of your compound stock.

2. Re-evaluate Experimental Design:

  • Positive Control: Include a known, cell-permeable CARM1 inhibitor as a positive control to validate your assay system.

  • Biochemical Assay: As a primary validation, consider performing an in vitro enzymatic assay to confirm the inhibitory activity of your this compound stock on purified CARM1 protein.

3. Address Poor Cell Permeability:

  • Permeabilization: For endpoint assays where cell viability is not a concern (e.g., immunofluorescence on fixed cells), consider gentle cell permeabilization methods to facilitate compound entry.

  • Alternative Delivery Systems: Explore the use of transfection reagents or other delivery systems designed to introduce small molecules into cells.

  • Structural Analogs: Investigate the availability of structural analogs of this compound that may have improved cell permeability.

4. Consider the Cell Line:

  • While reported to be inactive in HEK293 cells, the permeability of this compound could vary in other cell lines. However, given the primary issue is likely permeability, this may not be the most effective approach.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against Protein Arginine Methyltransferases (PRMTs)

TargetIC50
CARM1 (PRMT4)50 nM
PRMT65.2 μM
PRMT1> 100 μM
PRMT3> 100 μM
PRMT5> 100 μM
PRMT7> 100 μM
PRMT8> 50 μM

Experimental Protocols

HEK293 Cell Treatment Protocol (for assessing cellular activity)

This protocol is based on the methodology used in studies where no cellular activity of this compound was observed.[4][6]

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM).

    • Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

    • Grow cells in 12-well plates.

  • Compound Treatment:

    • Treat cells at approximately 30% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to final concentrations (e.g., up to 10 μM) in the cell culture medium.

    • Include a DMSO-only control.

    • Incubate the cells with the compound or DMSO for 48 hours.

  • Cell Lysis and Analysis:

    • After 48 hours, remove the media.

    • Lyse the cells in 100 μL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a complete EDTA-free protease inhibitor cocktail.

    • Incubate at room temperature for 3 minutes.

    • Add SDS to a final concentration of 1%.

    • Analyze the lysates by SDS-PAGE and immunoblotting to assess the methylation status of CARM1 substrates (e.g., BAF155).[4]

Visualizations

SGC2085_Mechanism_of_Action This compound This compound CARM1 CARM1 (PRMT4) (Active) This compound->CARM1 Inhibits CARM1_inhibited CARM1 (PRMT4) (Inactive) Methylated_Substrate Methylated Protein Substrate CARM1->Methylated_Substrate Methylates Substrate Protein Substrate (e.g., BAF155) Substrate->CARM1

Caption: this compound directly inhibits the enzymatic activity of CARM1 (PRMT4).

Troubleshooting_Workflow Start No Cellular Activity Observed with this compound Check_Compound 1. Verify Compound Identity and Integrity Start->Check_Compound Review_Experiment 2. Review Experimental Design - Include positive control - Perform biochemical assay Check_Compound->Review_Experiment Address_Permeability 3. Address Poor Permeability - Cell permeabilization - Alternative delivery Review_Experiment->Address_Permeability Outcome_Negative Outcome: Still no activity (Consistent with reported data) Address_Permeability->Outcome_Negative

Caption: Troubleshooting workflow for lack of this compound cellular activity.

References

Technical Support Center: Investigating Off-Target Effects of SGC2085

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of SGC2085, a potent Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), with a reported half-maximal inhibitory concentration (IC50) of 50 nM. CARM1 is a key enzyme that asymmetrically dimethylates arginine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation and other cellular processes.

Q2: What are the known off-targets of this compound?

A2: The primary known off-target of this compound is Protein Arginine Methyltransferase 6 (PRMT6), with a reported IC50 of 5.2 µM. This compound is reported to be over 100-fold more selective for CARM1 than for other PRMTs such as PRMT1, PRMT3, PRMT5, and PRMT7.

Q3: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?

A3: Unexpected cellular phenotypes are a common concern when working with chemical inhibitors. To determine if the observed effects are on-target (related to CARM1 inhibition) or off-target, a systematic approach is recommended:

  • Orthogonal Inhibition: Use a structurally distinct and well-characterized CARM1 inhibitor. If this second inhibitor phenocopies the effects of this compound, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CARM1. If the genetic approach replicates the phenotype observed with this compound, it strongly suggests an on-target effect.

  • Rescue Experiments: In a CARM1 knockout/knockdown background, re-introduce a version of CARM1 that is resistant to this compound. If the phenotype is reversed upon re-introduction of the resistant CARM1, this confirms an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, off-target effects can also be dose-dependent. Compare the effective concentration for the phenotype with the IC50 for CARM1 and its known off-targets.

Q4: We are not observing any cellular activity with this compound, even at concentrations well above its biochemical IC50. What could be the issue?

A4: A lack of cellular activity for this compound, even at concentrations up to 10 µM in cell lines like HEK293, has been reported and is often attributed to poor cell permeability. Please refer to the troubleshooting guide below for strategies to address this issue.

Troubleshooting Guides

Problem 1: Lack of Expected On-Target Cellular Activity

You are treating your cells with this compound at concentrations that should inhibit CARM1, but you do not observe the expected downstream effects on CARM1 substrates or related phenotypes.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Increase Incubation Time: Extend the treatment duration to allow for sufficient intracellular accumulation of the inhibitor. 2. Co-treatment with Permeabilizing Agents: In preliminary experiments, consider using low concentrations of gentle permeabilizing agents, though be cautious of potential artifacts. 3. Prodrug Strategy: If feasible, explore the synthesis of a more lipophilic prodrug of this compound that can be cleaved intracellularly to release the active inhibitor. 4. Use of More Permeable Analogs: If available, test structurally related CARM1 inhibitors with potentially better cell permeability.
Compound Instability or Degradation 1. Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a recently prepared stock. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Assess Compound Stability in Media: If possible, use analytical methods like HPLC to determine the stability of this compound in your cell culture medium over the course of the experiment.
Low Target Expression in Cell Line 1. Confirm CARM1 Expression: Verify the expression of CARM1 in your cell line of interest at both the mRNA (RT-qPCR) and protein (Western blot) levels. 2. Choose an Appropriate Cell Line: If CARM1 expression is low, consider using a different cell line with higher endogenous expression.
Cellular Efflux 1. Co-treatment with Efflux Pump Inhibitors: In exploratory experiments, co-administer this compound with known inhibitors of ABC transporters (e.g., verapamil) to see if cellular activity is restored. This can help diagnose if the compound is being actively pumped out of the cells.
Problem 2: Observed Phenotype Does Not Correlate with CARM1 Inhibition

You observe a cellular phenotype upon this compound treatment, but it is not rescued by CARM1 overexpression or phenocopied by CARM1 knockdown.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Effect on PRMT6 1. Dose De-escalation: Since the IC50 for PRMT6 is significantly higher than for CARM1, reducing the concentration of this compound may abolish the off-target effect while maintaining on-target CARM1 inhibition. 2. PRMT6 Knockdown/Knockout: Use siRNA or CRISPR to reduce PRMT6 expression. If the phenotype is diminished in PRMT6-deficient cells treated with this compound, it suggests the effect is mediated through PRMT6. 3. Monitor PRMT6-Specific Methylation Marks: Use an antibody specific for a known PRMT6 substrate (e.g., H3R2me2a) to assess the level of PRMT6 inhibition at the concentrations of this compound being used.
Unknown Off-Target Effects 1. Broad Kinase/Methyltransferase Screening: If resources permit, perform a broad-panel screen of this compound against a wide range of kinases and methyltransferases to identify other potential off-targets. 2. Chemoproteomics: Employ advanced techniques like chemoproteomics to identify the direct binding partners of this compound within the cell. 3. Use of a Structurally Unrelated Inhibitor: Compare the phenotype with that induced by a structurally different CARM1 inhibitor. If the phenotype is unique to this compound, it is likely due to an off-target effect.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Selectivity vs. CARM1
CARM1 (PRMT4)50 nM-
PRMT65.2 µM~104-fold
PRMT1, PRMT3, PRMT5, PRMT7, PRMT8>100-fold vs. CARM1>100-fold

Note: Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Western Blot Analysis of CARM1 and PRMT6 Activity in Cells

Objective: To assess the in-cell activity of this compound by measuring the methylation of known CARM1 and PRMT6 substrates.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate or vortex briefly to shear DNA and ensure complete lysis.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • For CARM1 activity: anti-methylated-MED12 or anti-methylated-BAF155.

      • For PRMT6 activity: anti-H3R2me2a (asymmetric dimethyl Arg2 of histone H3).

      • Loading controls: anti-GAPDH, anti-β-actin, or anti-total Histone H3.

      • To confirm target presence: anti-CARM1 and anti-PRMT6.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a chemiluminescence detector.

    • Quantify band intensities using image analysis software. Normalize the methylated protein signal to the total protein or loading control signal.

Visualizations

Signaling Pathways and Experimental Workflows

CARM1_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., p53, ERα) p160 p160 Coactivators TF->p160 CBP_p300 CBP/p300 p160->CBP_p300 CARM1 CARM1 CBP_p300->CARM1 Histones Histones (e.g., H3) CARM1->Histones H3R17me2a Non_Histone Non-Histone Substrates (e.g., BAF155, MED12) CARM1->Non_Histone Methylation This compound This compound This compound->CARM1 Gene_Expression Target Gene Expression Histones->Gene_Expression Non_Histone->Gene_Expression

Caption: On-target signaling pathway of CARM1 and its inhibition by this compound.

PRMT6_Off_Target_Pathway cluster_nucleus_offtarget Nucleus PRMT6 PRMT6 Histones_H3 Histone H3 PRMT6->Histones_H3 Methylation SGC2085_off This compound (High Concentration) SGC2085_off->PRMT6 H3R2me2a H3R2me2a Histones_H3->H3R2me2a Gene_Repression Transcriptional Repression H3R2me2a->Gene_Repression

Caption: Off-target inhibition of PRMT6 by high concentrations of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result with this compound q1 Is there a lack of cellular activity? start->q1 a1_yes Troubleshoot Permeability/ Stability/Target Expression q1->a1_yes Yes q2 Does genetic knockdown of CARM1 phenocopy the result? q1->q2 No a2_yes Likely On-Target Effect q2->a2_yes Yes q3 Does a structurally different CARM1 inhibitor cause the same effect? q2->q3 No a3_yes Strongly Suggests On-Target Effect q3->a3_yes Yes a3_no Likely Off-Target Effect of this compound q3->a3_no No

Caption: Logical workflow for troubleshooting unexpected results with this compound.

SGC2085 Technical Support Center: Troubleshooting Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SGC2085 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate potential degradation of this compound, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: The stability of this compound can be influenced by several factors, including prolonged exposure to elevated temperatures, non-optimal pH conditions, presence of oxidative agents, and repeated freeze-thaw cycles of stock solutions. The inherent chemical structure of this compound, containing amide and ether functional groups, may be susceptible to hydrolysis under certain conditions.

Q2: How can I detect if my this compound has degraded?

A2: A loss of inhibitory activity in your assays is a primary indicator of potential degradation. To confirm this, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can separate and quantify the intact this compound from its degradation products.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: For optimal stability, this compound powder should be stored at -20°C, where it can be stable for at least four years.[1] Stock solutions in an appropriate solvent like DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and can be stable for up to two years.[2]

Q4: Can the solvent used to dissolve this compound affect its stability?

A4: Yes, the choice of solvent is crucial. While DMSO is a common solvent for creating stock solutions, ensure that the final concentration in your experimental medium is low (typically <0.1%) to avoid solvent-mediated degradation or cellular toxicity. For aqueous working solutions, prepare them fresh before each experiment to minimize hydrolysis.

Troubleshooting Guide

This guide addresses common issues related to this compound degradation during long-term experiments.

Observed Issue Potential Cause Recommended Action
Gradual or complete loss of this compound activity over time in cell culture. Degradation in culture medium at 37°C.1. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. 2. Consider replenishing the medium with fresh this compound at regular intervals during long-term incubations. 3. Analyze samples of the medium over time by HPLC or LC-MS to quantify the concentration of intact this compound.
Inconsistent results between different experimental batches. Improper storage or handling of this compound stock solutions.1. Ensure stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. 2. Always allow aliquots to thaw slowly on ice and vortex gently before use. 3. Protect stock solutions from light by using amber vials or wrapping tubes in foil.
Precipitation of this compound in aqueous buffers or media. Poor solubility at the working concentration or pH.1. Confirm the final concentration of this compound is within its solubility limit in the experimental buffer. 2. If solubility is an issue, consider using a different formulation or a solubilizing agent, ensuring it does not interfere with your assay. 3. Check the pH of your buffer, as pH can significantly affect the solubility of small molecules.
Appearance of unexpected peaks in HPLC/LC-MS analysis of this compound samples. Chemical degradation of this compound.1. Attempt to identify the degradation products by mass spectrometry to understand the degradation pathway. 2. Review your experimental protocol to identify potential sources of chemical incompatibility or harsh conditions (e.g., extreme pH, presence of strong oxidizing or reducing agents).

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Reported Stability Source
Powder-20°C≥ 4 years[1]
In Solvent (e.g., DMSO)-80°CUp to 2 years[2]
In Solvent (e.g., DMSO)-20°CUp to 1 month[3]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO~62 mg/mL[3]
Ethanol~30 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:10)~0.1 mg/mL[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the rate of this compound degradation in a specific cell culture medium at 37°C over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator at 37°C, 5% CO2

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Process the samples for analysis by precipitating proteins (e.g., with acetonitrile) and centrifuging to clear the supernatant.

  • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of intact this compound.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

Hypothetical Degradation Pathway of this compound

The chemical structure of this compound, (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide, contains functional groups that are susceptible to degradation under certain experimental conditions. The primary routes of degradation are likely hydrolysis of the amide bond and cleavage of the ether linkage.

SGC2085_Degradation_Pathway Hypothetical Degradation Pathway of this compound This compound This compound ((S)-2-amino-N-(4-(3,5-dimethylphenoxy) -3-methylbenzyl)propanamide) Amide_Hydrolysis Amide Hydrolysis (Acidic or Basic Conditions, Enzymatic Activity) This compound->Amide_Hydrolysis Ether_Cleavage Ether Cleavage (Strong Acid, High Temperature) This compound->Ether_Cleavage Degradation_Product_A Degradation Product A (4-(3,5-dimethylphenoxy)-3-methyl-phenyl)methanamine Amide_Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B ((S)-2-aminopropanoic acid (Alanine)) Amide_Hydrolysis->Degradation_Product_B Degradation_Product_C Degradation Product C (Phenolic Compound) Ether_Cleavage->Degradation_Product_C

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Troubleshooting this compound Instability

This workflow provides a logical sequence of steps to diagnose and address issues related to the potential degradation of this compound in your experiments.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability Start Start: Loss of this compound Activity Observed Check_Storage 1. Verify Storage Conditions (-20°C for powder, -80°C for stock) Start->Check_Storage Check_Handling 2. Review Handling Procedures (Aliquotting, Freeze-Thaw Cycles) Check_Storage->Check_Handling Analyze_Stock 3. Analyze Stock Solution (HPLC/LC-MS) Check_Handling->Analyze_Stock Stock_OK Stock is Stable Analyze_Stock->Stock_OK Purity >95% Stock_Degraded Stock is Degraded Analyze_Stock->Stock_Degraded Purity <95% or Degradants Present Assess_Experimental_Stability 4. Assess Stability in Experimental Conditions (e.g., in media at 37°C) Stock_OK->Assess_Experimental_Stability Prepare_New_Stock Prepare Fresh Stock Solution Stock_Degraded->Prepare_New_Stock Prepare_New_Stock->Check_Storage Stable_In_Experiment Stable Assess_Experimental_Stability->Stable_In_Experiment Unstable_In_Experiment Unstable Assess_Experimental_Stability->Unstable_In_Experiment Investigate_Other Investigate Other Causes (e.g., cell line issues, reagent problems) Stable_In_Experiment->Investigate_Other Optimize_Protocol Optimize Experimental Protocol (e.g., replenish compound) Unstable_In_Experiment->Optimize_Protocol End End: Issue Resolved Optimize_Protocol->End Investigate_Other->End

Caption: A logical workflow for troubleshooting this compound instability.

References

SGC2085 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SGC2085. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential issues related to the cytotoxicity of this compound, particularly at high concentrations, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). It has a reported half-maximal inhibitory concentration (IC50) of 50 nM for CARM1 and demonstrates high selectivity (over 100-fold) against other protein arginine methyltransferases, with the exception of PRMT6 (IC50 = 5.2 µM). CARM1 is an enzyme that plays a crucial role in transcriptional regulation and has been implicated in various cancers.

Q2: Am I expected to see cytotoxicity with this compound treatment?

A2: Based on available data, this compound has shown a lack of cellular activity and cytotoxicity in HEK293 cells at concentrations up to 10 µM. This may be attributable to poor cell permeability of the compound. Other CARM1 inhibitors, such as EZM2302 and TP-064, have also demonstrated poor cellular toxicity in breast cancer cell lines. However, some newer CARM1 inhibitors have shown cytotoxic effects in the low micromolar range in specific cancer cell lines, suggesting that the cytotoxic potential can be compound and cell-type dependent.

Q3: Why am I not observing any cytotoxicity even at high concentrations of this compound?

A3: Several factors could contribute to a lack of observed cytotoxicity:

  • Low Cell Permeability: As suggested by existing data, this compound may have poor uptake in certain cell types, preventing it from reaching its intracellular target at a sufficient concentration.

  • Cell Line Specificity: The dependence of a cell line on CARM1 activity for survival can vary. Some cell lines may have redundant pathways or compensatory mechanisms that make them less sensitive to CARM1 inhibition.

  • Experimental Conditions: The duration of treatment, cell density, and media components can all influence the apparent cytotoxicity of a compound.

Q4: I am observing unexpected cytotoxicity at high concentrations of this compound. What could be the cause?

A4: While this compound is reported to have low cytotoxicity, observing cell death at high concentrations could be due to:

  • Off-Target Effects: At high concentrations, small molecule inhibitors can lose their specificity and interact with other cellular targets, leading to off-target toxicity.

  • Compound Aggregation or Instability: At high concentrations, the compound may precipitate out of solution or degrade, forming byproducts that are toxic to cells.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. It is crucial to have a vehicle control with the same solvent concentration to assess this.

Troubleshooting Guide

This guide provides troubleshooting for common issues encountered during this compound cytotoxicity experiments.

Problem Possible Cause Suggested Solution
No cytotoxicity observed 1. Poor cell permeability of this compound. 2. Cell line is not sensitive to CARM1 inhibition. 3. Insufficient treatment duration. 1. Confirm compound uptake: If possible, use an analytical method to measure intracellular compound concentration.2. Use a positive control: Test a cell line known to be sensitive to other CARM1 inhibitors.3. Perform a time-course experiment: Extend the treatment duration (e.g., 24, 48, 72 hours).
High variability between replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.
Unexpected cytotoxicity at high concentrations 1. Off-target effects. 2. Compound precipitation. 3. Solvent toxicity. 1. Perform target engagement assays: Confirm that the observed effect is due to CARM1 inhibition.2. Check for compound precipitation: Visually inspect the wells under a microscope. Prepare fresh compound dilutions for each experiment.3. Run a vehicle control: Ensure the solvent concentration is non-toxic to your cells.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various CARM1 inhibitors.

Compound Target IC50 / EC50 Cell Line Reference
This compoundCARM1IC50: 50 nM (biochemical)-
This compoundPRMT6IC50: 5.2 µM (biochemical)-
iCARM1CARM1EC50: 1.797 µMMCF7
iCARM1CARM1EC50: 4.74 µMT47D
iCARM1CARM1EC50: 2.13 µMBT474

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade CARM1_cyto CARM1 Signaling_Cascade->CARM1_cyto CARM1_nuc CARM1 CARM1_cyto->CARM1_nuc Translocation Transcription_Factors Transcription Factors (e.g., p53, NF-κB) CARM1_nuc->Transcription_Factors Methylation Histones Histones (H3R17) CARM1_nuc->Histones Methylation Gene_Expression Target Gene Expression (Cell Cycle, Proliferation) Transcription_Factors->Gene_Expression Histones->Gene_Expression This compound This compound This compound->CARM1_nuc Inhibition Cytotoxicity_Workflow Start Start Cell_Culture Seed Cells in 96-well Plate Start->Cell_Culture Compound_Addition Add this compound (Serial Dilution) Cell_Culture->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Acquisition Read Plate Assay->Data_Acquisition Analysis Calculate % Viability/ Cytotoxicity Data_Acquisition->Analysis End End Analysis->End Troubleshooting_Logic Start Observing Unexpected Cytotoxicity? High_Concentration Is the this compound concentration high? Start->High_Concentration Vehicle_Control Is there a proper vehicle control? High_Concentration->Vehicle_Control Yes No_Cytotoxicity Expected Outcome (at <10µM) High_Concentration->No_Cytotoxicity No Solvent_Toxicity Assess Solvent Toxicity Vehicle_Control->Solvent_Toxicity No Compound_Integrity Check Compound Solubility/Stability Vehicle_Control->Compound_Integrity Yes Off_Target Consider Off-Target Effects Compound_Integrity->Off_Target

minimizing SGC2085 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the precipitation of SGC2085 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide provides a systematic approach to identify and resolve this issue.

1. Visual Inspection and Confirmation

Question: How can I confirm that the observed particles are this compound precipitate?

Answer: Precipitate can sometimes be confused with other issues like microbial contamination. Under a microscope, this compound precipitate will typically appear as amorphous or crystalline particles, distinct from the morphology of bacteria (small, often motile rods or cocci) or fungi (filamentous hyphae or budding yeast). If contamination is suspected, it is crucial to discard the contaminated cells and media.

2. Investigating the Cause

Several factors can contribute to the precipitation of compounds in cell culture media. Consider the following potential causes:

Potential Cause Description Recommended Solution
High Final Concentration Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation.Determine the optimal final working concentration of this compound that remains soluble in your specific cell culture medium. This may require a dose-response experiment to find the highest effective and non-precipitating concentration.
Solvent Shock Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[1][2]Employ a stepwise dilution method. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. The serum proteins can help to bind and solubilize the inhibitor.[2] Then, add this intermediate dilution to the final culture volume.
Media Composition Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. Calcium salts, in particular, are known to be prone to causing precipitation. Trace metals like copper in the media can also contribute to precipitation.[3][4]If possible, test the solubility of this compound in different media formulations. Be mindful of the order in which supplements are added to the media, as this can sometimes lead to the formation of insoluble complexes.
Temperature Decreased solubility at lower temperatures can cause precipitation. Temperature shifts, such as moving plates from a 37°C incubator to a microscope stage at room temperature, can induce precipitation.[1]Pre-warm the media to 37°C before adding the this compound stock solution.[1] When performing microscopy, use a heated stage to maintain the temperature. Avoid repeated freeze-thaw cycles of stock solutions.[1][5]
pH Changes in the pH of the culture medium can affect the solubility of this compound.Ensure your culture medium is properly buffered and that the CO₂ level in your incubator is correctly calibrated to maintain a stable pH.
Evaporation Evaporation of media from culture vessels can lead to an increased concentration of this compound, potentially exceeding its solubility limit.Maintain proper humidity levels in the incubator and ensure that culture plates or flasks are well-sealed to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making an this compound stock solution?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[5][6] It is also soluble in ethanol.[5] this compound is insoluble in water.[5]

Q2: What is a typical stock solution concentration for this compound?

A2: A common stock solution concentration for this compound is 10 mM in DMSO.[7]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: How should I prepare my working solution of this compound in media to avoid precipitation?

A4: To minimize precipitation, follow these steps:

  • Pre-warm your cell culture medium to 37°C.

  • Vortex your this compound stock solution before use.

  • Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.[2]

  • For high final concentrations, consider a stepwise dilution as described in the troubleshooting guide.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Calculate the required amount: Based on the molecular weight of this compound (312.41 g/mol for the free base, 348.9 g/mol for the HCl salt) and your desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.[5][6]

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder. Ensure the DMSO is fresh as moisture-absorbing DMSO can reduce solubility.[5]

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C for long-term stability.[5][8]

Protocol for Determining Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.

  • Prepare a serial dilution: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A typical range to test might be from 1 µM to 50 µM.

  • Incubate: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your planned experiment duration.

  • Visual inspection: After incubation, visually inspect each concentration for any signs of precipitation. Also, examine a small aliquot of each solution under a microscope.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is your maximum working concentration for that specific medium and set of conditions.

Visualizations

SGC2085_Precipitation_Troubleshooting cluster_0 Observation cluster_1 Initial Checks cluster_2 Solution Pathways cluster_3 Actions start Precipitate Observed in Media check_contamination Microscopic Examination: Precipitate or Contamination? start->check_contamination check_concentration Is Final Concentration Too High? check_contamination->check_concentration Precipitate Confirmed optimize_concentration Optimize Final Concentration check_concentration->optimize_concentration Yes improve_dilution Improve Solubilization Technique check_concentration->improve_dilution No check_media Evaluate Media & Environment check_concentration->check_media Unsure dose_response Perform Dose-Response Solubility Test optimize_concentration->dose_response stepwise_dilution Use Stepwise Dilution improve_dilution->stepwise_dilution vortex Add Dropwise & Vortex improve_dilution->vortex prewarm Pre-warm Media improve_dilution->prewarm check_ph Check pH & CO2 Levels check_media->check_ph seal_plates Seal Plates Properly check_media->seal_plates

Caption: Troubleshooting workflow for this compound precipitation.

SGC2085_Solubilization_Pathway cluster_0 Stock Solution Preparation cluster_1 Dilution into Media (Potential Precipitation Point) cluster_2 Optimized Dilution Protocol sgc2085_powder This compound Powder stock_solution Concentrated Stock (e.g., 10 mM in DMSO) sgc2085_powder->stock_solution dmso Anhydrous DMSO dmso->stock_solution media Aqueous Cell Culture Media stock_solution->media Rapid Dilution (Solvent Shock) stepwise_dilution Stepwise Dilution (Intermediate Dilution in Serum-Containing Media) stock_solution->stepwise_dilution Recommended Path precipitation Precipitation (Insoluble this compound) media->precipitation prewarmed_media Pre-warmed Media (37°C) prewarmed_media->stepwise_dilution final_solution Soluble this compound in Media stepwise_dilution->final_solution

Caption: Recommended workflow to avoid this compound precipitation.

References

SGC2085 stability after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), particularly concerning freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once this compound is in solution, it is crucial to aliquot it into single-use volumes to minimize the number of freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q3: Why is it important to avoid repeated freeze-thaw cycles for this compound solutions?

A3: Repeatedly freezing and thawing solutions of this compound can lead to its degradation and reduce its inhibitory activity.[1][2] Aliquoting the stock solution is a critical step to ensure the integrity and performance of the compound in your experiments.[1]

Q4: What are the signs of this compound degradation in my experiments?

A4: Degradation of this compound may lead to a decrease in its potency as a CARM1 inhibitor. This could manifest as a reduced effect on downstream signaling pathways or a lack of expected biological activity in your cellular assays, even at concentrations that were previously effective.

Troubleshooting Guide

Issue 1: I have subjected my this compound stock solution to multiple freeze-thaw cycles. Can I still use it?

Recommendation: It is strongly advised to use a fresh aliquot or prepare a new stock solution from powder. The stability of this compound after multiple freeze-thaw cycles has not been quantitatively determined, and its potency may be compromised. For critical experiments, using a solution that has not undergone repeated freeze-thaw cycles is the best practice to ensure reproducible results.

Issue 2: My experimental results are inconsistent when using this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your this compound powder and stock solutions have been stored according to the recommended guidelines (see table below).

  • Check Number of Freeze-Thaw Cycles: Ensure that the aliquot in use has not been subjected to more than one freeze-thaw cycle.

  • Prepare Fresh Solution: If in doubt, prepare a fresh stock solution from the powder.

  • Confirm Solvent Quality: Ensure the solvent (e.g., DMSO) used to dissolve this compound is of high purity and anhydrous, as moisture can affect the stability of the compound.

  • Analytical Confirmation (Optional): If feasible, you can analytically assess the purity and concentration of your this compound solution using methods like High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 2 years[1]
-20°CUp to 1 year[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of a suitable solvent, such as DMSO, to the vial to achieve the desired stock concentration.

  • Solubilization: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Experimental Workflow for Assessing this compound Stability After Freeze-Thaw Cycles

This protocol outlines a general method to quantitatively assess the stability of this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Divide the stock solution into multiple aliquots. One aliquot will serve as the control (0 cycles), while the others will be subjected to freeze-thaw cycles.

  • Freeze-Thaw Cycles:

    • Freeze the designated aliquots at -20°C or -80°C for at least 12-24 hours.

    • Thaw the samples at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (e.g., 1, 3, 5, 10 cycles).

  • Sample Analysis by HPLC:

    • After the designated number of cycles, dilute the samples (including the control) to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated reverse-phase HPLC method with UV detection. The mobile phase and column selection should be optimized for this compound.

    • The percentage of this compound remaining after each freeze-thaw cycle can be calculated by comparing the peak area of the cycled sample to the peak area of the control sample (0 cycles).

  • Data Analysis:

    • Plot the percentage of this compound remaining against the number of freeze-thaw cycles to visualize the degradation profile.

Mandatory Visualizations

Freeze_Thaw_Stability_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot into Multiple Tubes A->B C Freeze (-20°C / -80°C) B->C Start Cycles E HPLC Analysis B->E Control (0 cycles) D Thaw (Room Temp) C->D 12-24h D->C Repeat n times D->E After n cycles F Data Interpretation E->F

Caption: Experimental workflow for assessing this compound stability after freeze-thaw cycles.

SGC2085_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CARM1 CARM1 (PRMT4) This compound->CARM1 Inhibition HistoneH3 Histone H3 CARM1->HistoneH3 Methylation TranscriptionFactors Transcription Factors (e.g., p53, NF-κB) CARM1->TranscriptionFactors Methylation SplicingFactors Splicing Factors CARM1->SplicingFactors Methylation GeneExpression Altered Gene Expression HistoneH3->GeneExpression TranscriptionFactors->GeneExpression CellularProcesses Regulation of: - Cell Proliferation - Differentiation - mRNA Processing SplicingFactors->CellularProcesses GeneExpression->CellularProcesses

Caption: Simplified signaling pathway showing this compound inhibition of CARM1 and its downstream effects.

References

Technical Support Center: Addressing Weak Signal with SGC2085 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak or absent signals in experiments involving the CARM1 inhibitor, SGC2085.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). It has a reported half-maximal inhibitory concentration (IC50) of 50 nM. This compound functions by inhibiting the methyltransferase activity of CARM1, preventing the transfer of methyl groups to histone and non-histone protein substrates. This inhibition can modulate gene expression and other cellular processes.

Q2: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?

A2: A lack of an observable effect with this compound in cell-based assays is a documented issue and can stem from several factors. The most commonly cited reason is the inhibitor's poor cell permeability. This means that this compound may not be efficiently crossing the cell membrane to reach its intracellular target, CARM1. Other potential issues include suboptimal experimental conditions, low target expression in your cell model, or issues with the compound's integrity.

Q3: How can we confirm if poor cell permeability of this compound is the issue in our experiment?

A3: A good starting point is to perform a dose-response experiment with a wide range of this compound concentrations, going significantly higher than the biochemical IC50. If you still observe no effect even at high micromolar concentrations (e.g., up to 50 µM), poor permeability is a likely cause. Additionally, you can try using a positive control compound known to have good cell permeability and activity against CARM1, such as EZM2302 or TP-064, to see if you can elicit the expected downstream effects in your cell system.

Q4: Are there alternative CARM1 inhibitors with better cellular activity?

A4: Yes, several other potent and selective CARM1 inhibitors with demonstrated cellular activity are available. These include EZM2302, TP-064, and iCARM1. These compounds have been shown to inhibit CARM1 activity in various cell lines, leading to observable downstream effects on substrate methylation and cellular phenotypes like proliferation.

Troubleshooting Guide: Weak or No Signal after this compound Treatment

This guide provides a step-by-step approach to troubleshooting experiments where this compound treatment results in a weak or absent signal.

Step 1: Verify Compound Integrity and Handling
  • Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, obtain a certificate of analysis from the supplier.

  • Proper Storage: Store this compound as recommended by the manufacturer, typically as a solid at -20°C.

  • Solubility: this compound is soluble in DMSO. Ensure you are using a fresh, high-quality DMSO stock to prepare your concentrated stock solution. Prepare fresh dilutions in your cell culture medium for each experiment.

Step 2: Optimize Experimental Parameters
  • Concentration Range: As this compound has known permeability issues, it is crucial to test a broad range of concentrations, potentially up to 50 µM, to see if a biological effect can be achieved.

  • Incubation Time: The optimal incubation time can vary depending on the cell type and the specific downstream readout. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.

  • Cell Density: Ensure that cells are in the exponential growth phase and at an appropriate density during treatment. Overly confluent or sparse cultures can respond differently to inhibitors.

Step 3: Address Poor Cell Permeability

If the above steps do not resolve the issue, the primary suspect is poor cell permeability. Here are some strategies to address this:

  • Use of Permeabilizing Agents (with caution): In some specific assay formats (e.g., short-term incubations for target engagement studies), a very low, non-toxic concentration of a mild permeabilizing agent like digitonin (B1670571) could be tested. However, this is not suitable for long-term cell viability or functional assays as it will compromise cell health. Extensive optimization and appropriate controls are essential.

  • Consider Alternative Inhibitors: The most straightforward approach to overcoming the permeability issue is to switch to a CARM1 inhibitor with proven cellular activity.

Step 4: Assess Downstream Readouts

A weak signal may also be due to issues with detecting the downstream effects of CARM1 inhibition.

  • Western Blotting for Substrate Methylation:

    • Target Selection: Choose well-validated CARM1 substrates for your Western blot analysis. Good targets include the asymmetric dimethylation of BAF155 and MED12, as well as histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a).

    • Antibody Quality: Use high-quality, validated antibodies specific for the methylated forms of your target proteins.

    • Nuclear Extraction: Since CARM1 and its histone substrates are primarily nuclear, preparing nuclear extracts can enrich your target proteins and improve signal detection compared to whole-cell lysates.

    • Loading Controls: Use appropriate loading controls. For histone modifications, total histone H3 is a better loading control than cytoplasmic proteins like GAPDH or actin.

  • Functional Assays:

    • Cell Proliferation: If assessing cell viability or proliferation, ensure your chosen assay is sensitive enough to detect subtle changes. ATP-based luminescence assays (e.g., CellTiter-Glo) are generally more sensitive than colorimetric assays.

    • Gene Expression: When analyzing changes in gene expression via qPCR or RNA-seq, select known CARM1 target genes relevant to your cellular context.

Quantitative Data Presentation

Table 1: Comparison of CARM1 Inhibitors

InhibitorBiochemical IC50 (CARM1)Cellular Activity in Breast Cancer Cell Lines (EC50)Notes
This compound 50 nMPoor cellular toxicity reported.[1][2]Limited cell permeability.[1][2]
EZM2302 6 nM[3]Generally higher than iCARM1.[2]Orally available and shows in vivo activity.[3][4]
TP-064 < 10 nM[5][6]Poor cellular toxicity reported in some breast cancer lines.[1][2]Potent inhibitor, but cellular effects can be cell-line dependent.[7]
iCARM1 12.3 µM (peptide substrate)MCF7: 1.797 µM, T47D: 4.74 µM, BT474: 2.13 µM[2]Reported to be more potent than EZM2302 and TP-064 in some breast cancer cell lines.[1][2][8]

Experimental Protocols

Protocol 1: Western Blot for CARM1 Substrate Methylation

Objective: To assess the in-cell inhibition of CARM1 by measuring the methylation status of its substrates (e.g., BAF155, MED12, or Histone H3).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a breast cancer cell line like MCF7) in 6-well plates and allow them to adhere and reach 50-60% confluency.

    • Treat the cells with a dose range of the CARM1 inhibitor (e.g., this compound, EZM2302, TP-064, or iCARM1) or a vehicle control (DMSO) for 48-72 hours.

  • Cell Lysis:

    • For BAF155 and MED12: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For Histone Modifications: Perform a nuclear extraction or acid extraction to enrich for histones.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes (Note: some proteins may aggregate with boiling; optimization may be needed).

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-asymmetric-dimethyl-BAF155, anti-asymmetric-dimethyl-MED12, or anti-H3R17me2a) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the signal of the methylated protein of interest to the total protein level of the same target (by stripping and re-probing the blot) or to a loading control (e.g., total Histone H3 for histone modifications).

Mandatory Visualizations

SGC2085_Troubleshooting_Workflow start Weak or No Signal with This compound Treatment step1 Step 1: Verify Compound Integrity & Handling start->step1 step2 Step 2: Optimize Experimental Parameters (Concentration, Time) step1->step2 decision1 Signal Improved? step2->decision1 step3 Step 3: Address Poor Cell Permeability decision1->step3 No end_success Experiment Successful decision1->end_success Yes step4 Consider Alternative Inhibitors (EZM2302, TP-064, iCARM1) step3->step4 step5 Step 4: Optimize Downstream Readout (Western Blot, etc.) step4->step5 decision2 Signal Detected? step5->decision2 decision2->end_success Yes end_fail Re-evaluate Hypothesis or Experimental System decision2->end_fail No

Caption: Troubleshooting workflow for addressing weak signals in this compound experiments.

CARM1_Signaling_Pathway This compound This compound CARM1 CARM1 (PRMT4) This compound->CARM1 Inhibition Methylation Asymmetric Dimethylation CARM1->Methylation Catalyzes Histones Histones (e.g., H3) GeneExpression Altered Gene Expression Histones->GeneExpression Modulates NonHistone Non-Histone Proteins (e.g., BAF155, MED12, p53) NonHistone->GeneExpression Modulates Methylation->Histones Methylation->NonHistone CellularProcesses Changes in Cellular Processes (Proliferation, Differentiation, etc.) GeneExpression->CellularProcesses

Caption: Simplified signaling pathway of CARM1 and its inhibition by this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_treatment Cell Treatment with CARM1 Inhibitor lysis Cell Lysis (Nuclear Extraction) cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-methylated substrate) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis of CARM1 substrate methylation.

References

SGC2085 Vehicle Control for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SGC2085 in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] Its primary mechanism of action is the inhibition of CARM1's methyltransferase activity, preventing the methylation of histone and non-histone protein substrates. This inhibition can impact various cellular processes, including transcriptional regulation.

Q2: What is the recommended vehicle control for this compound in in vitro experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro use.[2] It is crucial to use a vehicle control containing the same final concentration of DMSO as the this compound-treated samples. This ensures that any observed effects are due to the compound and not the solvent.

Q3: What is a safe concentration of DMSO to use as a vehicle control?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can induce cytotoxicity, alter gene expression, and lead to other off-target effects. It is highly recommended to perform a DMSO dose-response experiment on your specific cell line to determine the maximum non-toxic concentration.

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for CARM1. However, it has been shown to weakly inhibit PRMT6 with an IC50 value of 5.2 µM.[2] Researchers should consider this potential off-target activity when interpreting results, especially at higher concentrations of this compound.

Troubleshooting Guide

A significant challenge reported with this compound is its poor cell permeability, which can lead to a lack of cellular activity in some experimental setups.[2]

Problem Possible Cause Suggested Solution
High biochemical potency (in cell-free assays) but no or low activity in cell-based assays. Poor cell permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target, CARM1.[2]Increase incubation time: Longer exposure of cells to this compound may allow for greater intracellular accumulation. Optimize cell seeding density: Ensure cells are in a healthy, proliferative state, which can influence compound uptake. Use a more sensitive readout: Western blotting for downstream substrate methylation may be more sensitive than broader phenotypic assays. Consider alternative CARM1 inhibitors: If cellular activity remains elusive, exploring other published CARM1 inhibitors with potentially better cell permeability may be necessary.
Inconsistent results between experiments. This compound precipitation: The compound may be precipitating out of the cell culture medium, especially at higher concentrations or during long incubation times. Variable DMSO concentration: Inconsistent final DMSO concentrations across wells can lead to variable cellular responses.Visually inspect media: Check for any precipitate in the culture wells. If observed, consider lowering the this compound concentration or using a different formulation approach (if available). Maintain consistent DMSO concentration: Prepare a master mix of this compound in medium to ensure a uniform final DMSO concentration in all treatment wells.
Vehicle control (DMSO) shows unexpected effects on cells. DMSO concentration is too high: The concentration of DMSO may be toxic or inducing off-target effects in the specific cell line being used.Perform a DMSO toxicity curve: Determine the highest non-toxic concentration of DMSO for your cell line and ensure all vehicle and compound dilutions stay below this threshold. Use fresh, high-quality DMSO: Older or improperly stored DMSO can degrade and become more toxic to cells.

Data Presentation

Table 1: Biochemical Potency and Solubility of this compound

ParameterValueReference
CARM1 IC50 50 nM[1]
PRMT6 IC50 5.2 µM[2]
Solubility in DMSO 62 mg/mL (198.45 mM)[2]
Solubility in Ethanol 62 mg/mL (198.45 mM)[2]
Solubility in Water Insoluble[2]

Experimental Protocols

Protocol 1: General In Vitro Treatment with this compound

This protocol provides a general framework for treating adherent cells with this compound. Optimization will be required for specific cell lines and assays.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all treatments and is non-toxic to the cells (e.g., ≤ 0.1%).

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Proceed with the planned downstream assays, such as Western blotting, viability assays, or gene expression analysis.

Protocol 2: Western Blotting to Assess CARM1 Activity

This protocol is adapted from a method used to assess the activity of another CARM1 inhibitor and can be used as a starting point for this compound.

  • Cell Lysis:

    • After treatment with this compound or vehicle control, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known CARM1 substrate (e.g., methylated-BAF155 or methylated-MED12) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the methylated substrate signal in this compound-treated cells compared to the vehicle control indicates inhibition of CARM1 activity.

Visualizations

SGC2085_Mechanism_of_Action This compound This compound CARM1 CARM1 (PRMT4) This compound->CARM1 Inhibits Methylation Arginine Methylation (Histones, Transcription Factors) CARM1->Methylation Transcription Transcriptional Regulation Methylation->Transcription

Caption: Mechanism of action of this compound as a CARM1 inhibitor.

Troubleshooting_Workflow Start Start: In Vitro Experiment with this compound Biochemical_Assay Biochemical Assay: Potent Inhibition Start->Biochemical_Assay Cell_Assay Cell-Based Assay: No/Low Activity Start->Cell_Assay Biochemical_Assay->Cell_Assay Troubleshoot Troubleshoot Cell_Assay->Troubleshoot Permeability Issue: Poor Cell Permeability? Troubleshoot->Permeability Solubility Issue: Solubility/Precipitation? Troubleshoot->Solubility DMSO_Toxicity Issue: DMSO Toxicity? Troubleshoot->DMSO_Toxicity Optimize Optimize Protocol Permeability->Optimize Solubility->Optimize DMSO_Toxicity->Optimize End Successful Experiment Optimize->End

Caption: Troubleshooting workflow for this compound in vitro studies.

CARM1_Signaling_Pathway cluster_nucleus Nucleus CARM1 CARM1 Methylation Methylation CARM1->Methylation p300_CBP p300/CBP p300_CBP->Methylation co-activator Histones Histone H3 (H3R17) Histones->Methylation Transcription_Factors Transcription Factors (e.g., p53, NF-kB) Transcription_Factors->Methylation Gene_Expression Target Gene Expression (Cell Cycle, Apoptosis) Methylation->Gene_Expression This compound This compound This compound->CARM1 Inhibits

Caption: Simplified CARM1 signaling pathway and point of inhibition by this compound.

References

impact of serum on SGC2085 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as CARM1. It is a potent and selective inhibitor with an in vitro IC50 value of 50 nM for CARM1. This compound exhibits over 100-fold selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), with the exception of weaker inhibition of PRMT6 (IC50 = 5.2 µM).

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a competitive inhibitor of CARM1, binding to the enzyme's active site and preventing the methylation of its substrates. CARM1 plays a crucial role in transcriptional regulation by methylating histone H3 at arginine 17 (H3R17) and other non-histone proteins, thereby influencing gene expression. By inhibiting CARM1, this compound can modulate various cellular processes, including cell cycle progression and DNA damage response.

Q3: Why am I observing a significant discrepancy between the in vitro potency (IC50) of this compound and its activity in my cell-based assays?

A3: A common challenge with this compound is its low cell permeability. This means that while it is very effective at inhibiting the isolated CARM1 enzyme, it struggles to cross the cell membrane to reach its intracellular target. This poor permeability can lead to a much weaker or even absent effect in cellular experiments compared to what the in vitro IC50 would suggest. Additionally, the presence of serum in cell culture media can further reduce the effective concentration of this compound available to the cells.

Q4: How does the presence of serum in cell culture media affect the activity of this compound?

A4: Serum contains a high concentration of proteins, such as albumin, which can non-specifically bind to small molecules like this compound. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and inhibit CARM1. This "serum shift" can lead to a significant increase in the apparent IC50 value in cell-based assays conducted in the presence of serum compared to serum-free or low-serum conditions.

Q5: What are the known downstream signaling pathways affected by CARM1 inhibition with this compound?

A5: CARM1 is involved in multiple signaling pathways. Its inhibition can lead to cell cycle arrest and has been shown to be involved in the DNA damage signaling pathway. CARM1 can methylate and coactivate p300, which in turn interacts with BRCA1 to regulate the expression of cell cycle inhibitors like p21. Furthermore, CARM1 has been shown to regulate the p53 signaling pathway and the TGF-β/Smad pathway.

Troubleshooting Guides

Problem 1: Low or No Cellular Activity of this compound

Symptoms:

  • Potent inhibition of CARM1 in a cell-free (e.g., enzymatic) assay.

  • Weak or no inhibition of CARM1 activity in a cell-based assay (e.g., Western blot for methylated substrates, reporter gene assay), even at concentrations significantly higher than the in vitro IC50.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Optimize Incubation Time: Increase the incubation time with this compound to allow for more compound to enter the cells. A 48-hour incubation is a common starting point. 2. Increase Compound Concentration: Carefully titrate the concentration of this compound to higher levels than initially planned based on the in vitro IC50. Be mindful of potential off-target effects and cytotoxicity at very high concentrations. 3. Use a Permeabilizing Agent (with caution): In specific endpoint assays (e.g., immunofluorescence on fixed cells), a mild permeabilizing agent can be used. However, this is not suitable for live-cell assays.
Serum Protein Binding 1. Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of Fetal Bovine Serum (FBS) in your culture medium during the this compound treatment. Compare results from experiments conducted in 10%, 5%, 1%, and 0% FBS to assess the impact of serum. 2. Serum-Free Media: For short-term experiments, consider switching to a serum-free medium during the inhibitor treatment period. Ensure your cells remain viable under these conditions.
Compound Solubility Issues 1. Check Solubility: this compound is soluble in DMSO. Ensure your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%). 2. Fresh Dilutions: Prepare fresh dilutions of this compound from your stock for each experiment to avoid degradation.
Problem 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in the measured cellular IC50 of this compound across different experimental setups.

  • Lack of reproducibility in the observed phenotype upon this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Serum Lots 1. Pre-qualify Serum: Different lots of FBS can have varying protein compositions, which can affect the extent of this compound binding. If possible, purchase a large batch of a single serum lot and pre-qualify it for your assays. 2. Consistent Serum Source: Use the same supplier and lot of serum for a series of related experiments.
Inconsistent Cell Health and Density 1. Standardize Cell Seeding: Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase. 2. Monitor Cell Health: Regularly check your cells for signs of stress or contamination. Unhealthy cells can respond differently to inhibitors.
Assay-Specific Variability 1. Optimize Assay Parameters: For any given assay (e.g., Western blot, viability assay), ensure that all parameters, such as antibody concentrations, incubation times, and substrate concentrations, are optimized and consistently applied.

Data Presentation

Table 1: Illustrative Impact of Serum on this compound IC50 in a Cellular Assay

This table provides a hypothetical representation of how the apparent IC50 of this compound might shift in the presence of varying concentrations of Fetal Bovine Serum (FBS) in a cell-based assay. The data is for illustrative purposes to highlight the potential impact of serum protein binding.

Cell LineAssay TypeFBS Concentration (%)Apparent IC50 (µM)Fold Shift vs. 0% FBS
HEK293Reporter Assay00.51
HEK293Reporter Assay11.22.4
HEK293Reporter Assay54.89.6
HEK293Reporter Assay10>10>20

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol can be used to verify that this compound is engaging with its target, CARM1, within the cell.

  • Cell Culture: Culture your cells of interest to 80-90% confluency.

  • Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours) in both serum-containing and serum-free media.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble CARM1 by Western blot. Increased thermal stability of CARM1 in the presence of this compound indicates target engagement.

Protocol 2: Western Blot for Histone H3 Arginine 17 Methylation

This protocol assesses the functional inhibition of CARM1 in cells by measuring the methylation of one of its key substrates, Histone H3.

  • Cell Treatment: Seed cells and treat with this compound at various concentrations and a vehicle control for 48 hours in media with the desired serum concentration.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blot: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for asymmetrically dimethylated Histone H3 at Arginine 17 (H3R17me2a) and a loading control antibody (e.g., total Histone H3).

  • Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the bands. A decrease in the H3R17me2a signal relative to the total H3 signal indicates inhibition of CARM1 activity.

Visualizations

SGC2085_Action_and_Serum_Effect cluster_extracellular Extracellular Space cluster_cellular Intracellular Space SGC2085_free Free this compound SGC2085_bound Serum-Bound this compound (Inactive) SGC2085_free->SGC2085_bound Binding SGC2085_intra Intracellular This compound SGC2085_free->SGC2085_intra Poor Permeability Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->SGC2085_bound CARM1 CARM1 Methylated_Substrate Methylated Substrate CARM1->Methylated_Substrate Methylation Substrate Substrate (e.g., Histone H3) Substrate->CARM1 SGC2085_intra->CARM1 Inhibition

Caption: Impact of serum and cell permeability on this compound activity.

CARM1_Signaling_Pathway CARM1 CARM1 p300 p300/CBP CARM1->p300 Methylates & Activates Histone_H3 Histone H3 (R17) CARM1->Histone_H3 Methylates Smad7 Smad7 CARM1->Smad7 Methylates BRCA1 BRCA1 p300->BRCA1 Interacts Gene_Expression Target Gene Expression (e.g., p21) Histone_H3->Gene_Expression Promotes Transcription BRCA1->Gene_Expression Regulates p53 p53 p53->Gene_Expression Activates TGFb_Signaling TGF-β Signaling Smad7->TGFb_Signaling Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest This compound This compound This compound->CARM1 Troubleshooting_Workflow Start Start: Low Cellular Activity of this compound Check_Permeability Hypothesis: Poor Cell Permeability? Start->Check_Permeability Check_Serum Hypothesis: Serum Protein Binding? Check_Permeability->Check_Serum No Increase_Conc Action: Increase this compound Concentration & Incubation Time Check_Permeability->Increase_Conc Yes Reduce_Serum Action: Reduce or Remove Serum Check_Serum->Reduce_Serum Yes End End: Optimized Assay Check_Serum->End No Re_evaluate Re-evaluate Cellular Activity Increase_Conc->Re_evaluate Reduce_Serum->Re_evaluate Re_evaluate->End

Technical Support Center: SGC2085

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues encountered during experiments with the CARM1 inhibitor, SGC2085.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, with an IC50 value of 50 nM.[1][2] It shows over 100-fold selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), though it does exhibit some activity against PRMT6 at higher concentrations (IC50 = 5.2 μM).[1][3] Its selectivity makes it a valuable tool for studying the biological functions of CARM1.[4]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic molecule with limited aqueous solubility. It is practically insoluble in water but shows good solubility in organic solvents such as DMSO and ethanol.[1] It is crucial to use fresh, high-quality, anhydrous DMSO for preparing stock solutions, as DMSO can absorb moisture, which will reduce the solubility of this compound.[1]

Q3: What is compound aggregation and why is it a concern for this compound?

Compound aggregation is a phenomenon where small molecules self-assemble into larger, sub-micrometer particles or colloids in aqueous solutions. These aggregates can non-specifically inhibit enzymes and other proteins, leading to misleading results and false positives in high-throughput screening and other biochemical assays. Given this compound's hydrophobic nature and low aqueous solubility, there is a potential for aggregation when it is diluted from a DMSO stock into an aqueous assay buffer.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the solid compound at -20°C for up to 3 years.[1][2]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year.[1][3]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O₂[1]
Molecular Weight 312.41 g/mol [1]
CAS Number 1821908-48-8[1]
IC50 (CARM1) 50 nM[1][2]
Solubility in DMSO 62 mg/mL (198.45 mM)[1]
Solubility in Ethanol 62 mg/mL[1]
Solubility in Water Insoluble[1]

Troubleshooting Guides

Issue 1: I observe a precipitate in my this compound stock solution.

  • Question: I've dissolved this compound in DMSO, but I see solid particles. What should I do?

  • Answer: This may be due to using DMSO that has absorbed moisture or attempting to dissolve the compound at too high a concentration.

    • Solution 1: Ensure you are using fresh, anhydrous DMSO.[1]

    • Solution 2: Gently warm the solution and vortex to aid dissolution.

    • Solution 3: If precipitation persists, you may have exceeded the solubility limit. Prepare a new stock solution at a concentration no higher than 62 mg/mL.[1]

Issue 2: My experimental results are inconsistent or show poor dose-response curves.

  • Question: I'm seeing variable IC50 values or steep, non-sigmoidal dose-response curves. Could this be aggregation?

  • Answer: Yes, these are classic signs of assay interference by compound aggregation. At a certain concentration (the critical aggregation concentration), the compound may be forming colloids that non-specifically inhibit your target protein.

    • Troubleshooting Protocol:

      • Include a Detergent: Repeat the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.

      • Compare Results: If the inhibitory activity of this compound is significantly reduced or the dose-response curve shifts to the right in the presence of the detergent, it is strong evidence for aggregation-based inhibition.

Issue 3: this compound shows activity in my counter-screen or with unrelated proteins.

  • Question: My this compound is inhibiting a protein that it shouldn't be. Is this a promiscuous inhibitor?

  • Answer: While this compound is highly selective, apparent promiscuity can be caused by colloidal aggregation. The aggregates can sequester and denature various proteins non-specifically.

    • Troubleshooting Protocol:

      • Pre-incubation Test: Compare two experimental setups:

        • Set A: Pre-incubate this compound with your target protein for 15-30 minutes before adding the substrate.

        • Set B: Add this compound and the substrate to the protein at the same time.

      • Analyze Data: If inhibition is significantly greater in Set A, it suggests a time-dependent mechanism, which can be a characteristic of aggregation.

      • Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence of sub-micrometer particles in your assay buffer containing this compound at the working concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 320.1 µL of DMSO to 1 mg of this compound).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in tightly sealed tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Assay for Assessing this compound Aggregation

  • Objective: To determine if this compound is causing inhibition through a specific or non-specific aggregation-based mechanism.

  • Methodology:

    • Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.05% (v/v) Triton X-100.

    • Prepare a serial dilution of this compound in your standard assay plate.

    • Add the target enzyme and substrate to the wells, using both the standard and detergent-containing buffers.

    • Incubate for the standard assay time and measure the activity.

    • Plot the dose-response curves for both conditions.

  • Interpretation of Results:

    • No Aggregation: The dose-response curves with and without detergent will be very similar.

    • Aggregation: The IC50 value will be significantly higher (less potent) in the presence of the detergent, indicating that the detergent is disrupting the aggregates and revealing the true, specific inhibitory activity.

Visualizations

Aggregation_Troubleshooting_Workflow start Inconsistent Results or Suspected Aggregation check_solubility Is the compound fully dissolved in the stock? start->check_solubility detergent_test Perform assay with and without 0.01% Triton X-100 check_solubility->detergent_test Yes reprepare_stock Re-prepare stock with fresh, anhydrous DMSO. check_solubility->reprepare_stock No compare_curves Do dose-response curves differ significantly? detergent_test->compare_curves aggregation_likely Aggregation is likely. Consider assay optimization. compare_curves->aggregation_likely Yes aggregation_unlikely Aggregation is unlikely. Investigate other causes. compare_curves->aggregation_unlikely No reprepare_stock->start

Caption: Troubleshooting workflow for this compound aggregation.

Factors_Influencing_Aggregation cluster_factors Factors Promoting Aggregation cluster_consequences Experimental Consequences high_conc High Compound Concentration aggregation This compound Aggregation high_conc->aggregation low_sol Poor Aqueous Solubility low_sol->aggregation buffer_cond Buffer Conditions (pH, Salts) buffer_cond->aggregation false_pos False Positives aggregation->false_pos poor_repro Poor Reproducibility aggregation->poor_repro assay_artifact Assay Artifacts aggregation->assay_artifact

Caption: Factors influencing this compound aggregation.

References

Validation & Comparative

A Comparative Guide to CARM1 Inhibitors: SGC2085 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target, particularly in oncology. Its role in transcriptional regulation and other cellular processes has driven the development of small molecule inhibitors to probe its function and assess its potential as a drug target. This guide provides an objective comparison of SGC2085 with other notable CARM1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of CARM1 Inhibitors

This compound is a potent and selective inhibitor of CARM1 in biochemical assays. However, its utility in cellular studies is limited by poor permeability. In contrast, other inhibitors such as EZM2302, TP-064, and iCARM1 have demonstrated cellular activity, making them valuable tools for in vitro and in vivo research. The following table summarizes the key quantitative data for these inhibitors.

InhibitorTargetIC50 (in vitro)Cellular Potency (EC50)Selectivity HighlightsKey Features
This compound CARM150 nM[1][2][3][4]No cellular activity reported up to 10 μM[1][2]>100-fold selective over other PRMTs, except PRMT6 (IC50 = 5.2 μM)[1][2]Potent in vitro tool, limited by poor cell permeability.[1][2]
EZM2302 CARM16 nM[5][6][7][8][9][10]IC50 < 100 nM in several multiple myeloma cell lines[6][8][9]Broadly selective against other histone methyltransferases.[5][6][7][8][10]Orally bioavailable and demonstrates in vivo anti-tumor activity.[6][7][8][10]
TP-064 CARM1< 10 nM[11][12][13]Inhibits proliferation of some multiple myeloma cell lines.[11][12][13]>100-fold selective over most other PRMTs; inhibits PRMT6 at 1.3 μM.[11][14]Potent and selective, induces G1 cell cycle arrest.[11][12][13]
iCARM1 CARM112.3 μM[15][16][17]EC50 of 1.8 - 4.7 μM in breast cancer cell lines.[15][17]Reported to be more active and specific than EZM2302 and TP-064 in certain breast cancer models.[17]Effective in suppressing breast cancer cell growth in vitro and in vivo.[15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CARM1 inhibitors.

In Vitro CARM1 Methyltransferase Assay

This assay quantifies the enzymatic activity of CARM1 and the inhibitory potential of compounds in a controlled, cell-free system.

Principle: Recombinant CARM1 catalyzes the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a substrate, such as a histone H3 peptide. The inhibition of this reaction by a test compound is measured.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).[18]

  • Enzyme and Inhibitor Incubation: Add recombinant CARM1 enzyme to the reaction buffer. For inhibitor studies, add varying concentrations of the test compound (e.g., this compound, EZM2302, TP-064, or iCARM1) and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[6][18]

  • Initiation of Reaction: Initiate the methyltransferase reaction by adding the methyl donor (e.g., ³H-SAM) and a peptide substrate (e.g., a biotinylated histone H3 peptide or PABP1-derived peptide).[6][18][19]

  • Incubation: Incubate the reaction mixture at 30°C or room temperature for a specified time (e.g., 1-2 hours).[18][19]

  • Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid or unlabeled SAM).[6][18] The amount of methylated product can be quantified using various methods, including:

    • Radiometric Assay: If using ³H-SAM, the radiolabeled methylated peptide is captured on a filter or scintillation plate, and the radioactivity is measured.[6][19]

    • LC-MS/MS: This method directly detects the methylated substrate, offering a non-radioactive alternative.[18]

    • AlphaLISA: A bead-based immunoassay that provides a sensitive, no-wash detection method.[20]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Target Engagement Assay (Western Blot)

This assay determines if an inhibitor can engage with CARM1 within a cellular context by measuring the methylation status of its known substrates.

Principle: Cells are treated with the CARM1 inhibitor, and the levels of asymmetrically dimethylated arginine on specific CARM1 substrates (e.g., BAF155, MED12) are assessed by Western blotting using methylation-specific antibodies.

General Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, multiple myeloma, or breast cancer cell lines) and treat with various concentrations of the CARM1 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[1][2][11]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[1][2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the methylated form of a known CARM1 substrate (e.g., anti-dimethyl-BAF155 or anti-dimethyl-MED12).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH, β-actin). Quantify the band intensities to determine the dose-dependent reduction in substrate methylation.

Signaling Pathways and Experimental Workflows

CARM1 is a key regulator of various signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of CARM1 inhibitors.

CARM1 in Transcriptional Coactivation

CARM1 functions as a transcriptional coactivator for nuclear receptors and other transcription factors. It methylates histone H3 at arginine 17 (H3R17), a modification associated with transcriptional activation. CARM1 also methylates other components of the transcriptional machinery, such as the p160 coactivator family and the mediator complex.

CARM1_Transcriptional_Coactivation TF Transcription Factor (e.g., ERα, p53) p160 p160 Coactivators TF->p160 recruits p300_CBP p300/CBP p160->p300_CBP recruits CARM1 CARM1 p160->CARM1 recruits HistoneH3 Histone H3 p300_CBP->HistoneH3 acetylates Transcription Gene Transcription p300_CBP->Transcription activates CARM1->HistoneH3 methylates (R17) H3R17me2a H3R17me2a HistoneH3->H3R17me2a H3R17me2a->Transcription activates This compound This compound & Other Inhibitors This compound->CARM1

CARM1's role as a transcriptional coactivator.
CARM1 in DNA Damage Response

In response to DNA damage, CARM1 is involved in the p53-mediated signaling pathway. It methylates p300/CBP, which in turn acetylates p53, leading to the transcription of genes involved in cell cycle arrest, such as p21. This allows time for DNA repair.

CARM1_DNA_Damage_Response DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates p300_CBP p300/CBP p53->p300_CBP recruits CARM1 CARM1 p53->CARM1 recruits p21 p21 p53->p21 activates transcription p300_CBP->p53 acetylates CARM1->p300_CBP methylates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces This compound This compound & Other Inhibitors This compound->CARM1

CARM1's involvement in the DNA damage response pathway.
Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel CARM1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular efficacy.

Inhibitor_Characterization_Workflow Start Compound Library In_Vitro_Screening In Vitro Methyltransferase Assay Start->In_Vitro_Screening IC50 Determine IC50 In_Vitro_Screening->IC50 Selectivity_Profiling Selectivity Profiling (vs. other PRMTs) IC50->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays Target_Engagement Target Engagement (Western Blot) Cellular_Assays->Target_Engagement Cell_Proliferation Cell Proliferation Assay (EC50) Cellular_Assays->Cell_Proliferation In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cell_Proliferation->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

A typical workflow for the characterization of CARM1 inhibitors.

References

A Head-to-Head Comparison of CARM1 Inhibitors: SGC2085 vs. EZM2302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various cancers, including multiple myeloma and breast cancer. This guide provides a detailed, objective comparison of two prominent CARM1 inhibitors, SGC2085 and EZM2302, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound and EZM2302 are both potent inhibitors of CARM1's enzymatic activity. However, they exhibit significant differences in their cellular and in vivo efficacy. EZM2302 demonstrates robust activity in both cellular and animal models, making it a suitable tool for in vivo studies. In contrast, this compound, while potent biochemically, shows poor activity in cellular assays, which may be attributed to limited cell permeability.

Data Presentation

Table 1: Biochemical and Cellular Activity
ParameterThis compoundEZM2302
Target CARM1 (PRMT4)CARM1 (PRMT4)
Biochemical IC50 50 nM[1][2]6 nM[3][4]
Selectivity >100-fold over other PRMTs (except PRMT6, IC50 = 5.2 µM)[1]Broad selectivity against other histone methyltransferases[3][4]
Cellular Activity No significant activity observed up to 10 µM in HEK293 cells[1]Nanomolar IC50 values in multiple myeloma cell lines[3][4]
Table 2: In Vivo Efficacy
ParameterThis compoundEZM2302
Animal Model Data not availableRPMI-8226 multiple myeloma xenograft model[3][4][5]
Dosing Data not available37.5, 75, 150, and 300 mg/kg, twice daily oral administration[5]
Efficacy Data not availableDose-dependent tumor growth inhibition[3][4][5]

Mechanism of Action and Signaling Pathway

Both this compound and EZM2302 target the methyltransferase activity of CARM1. CARM1 plays a crucial role in various cellular processes by methylating histone and non-histone proteins, thereby influencing gene expression. Key signaling pathways involving CARM1 include the DNA damage response, p53 signaling, and NF-κB-dependent gene expression.

Upon DNA damage, CARM1 can methylate the coactivator p300 and histones, leading to the expression of cell cycle inhibitors like p21 and GADD45, promoting cell cycle arrest and DNA repair.[6] CARM1 has also been shown to regulate the p53 signaling pathway, and its knockdown can lead to p53 activation and subsequent inhibition of cell proliferation in multiple myeloma cells.[7] Furthermore, CARM1 acts as a transcriptional coactivator for NF-κB, influencing the expression of genes involved in inflammation and cell survival.[8]

CARM1_Signaling_Pathway cluster_stimuli Stimuli cluster_core Core Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage CARM1 CARM1 DNA Damage->CARM1 TNFα/LPS TNFα/LPS NF-κB NF-κB TNFα/LPS->NF-κB Other Signals Other Signals Other Signals->CARM1 p300 p300 CARM1->p300 methylates p53 p53 CARM1->p53 regulates CARM1->NF-κB coactivates Cell Cycle Arrest Cell Cycle Arrest p300->Cell Cycle Arrest DNA Repair DNA Repair p300->DNA Repair p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NF-κB->Inflammation Cell Survival Cell Survival NF-κB->Cell Survival

CARM1 Signaling Pathways

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize CARM1 inhibitors.

CARM1 Biochemical Assay

This assay quantifies the enzymatic activity of CARM1 and the inhibitory potential of compounds like this compound and EZM2302.

  • Reaction Setup : The assay is typically performed in a buffer containing Tris-HCl, DTT, and BSA. Recombinant CARM1 enzyme is incubated with a substrate (e.g., a histone H3 peptide or PABP1 peptide) and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).[9][10]

  • Inhibitor Addition : Test compounds (this compound or EZM2302) are added at varying concentrations to the reaction mixture.

  • Incubation : The reaction is incubated at room temperature or 30°C for a specified time (e.g., 1-2 hours) to allow for methylation to occur.[9][10]

  • Detection : The extent of methylation is quantified. If a radiolabeled methyl donor is used, the radioactivity incorporated into the substrate is measured using a scintillation counter. Alternatively, specific antibodies that recognize the methylated substrate can be used in an ELISA-based format. A mass spectrometry-based approach can also directly detect the methylated product.[9][11]

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.

  • Cell Seeding : Cells (e.g., multiple myeloma cell lines for EZM2302) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound or EZM2302 for a defined period (e.g., 48-96 hours).[1]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[12][13]

  • Solubilization : A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[12]

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.

Western Blot for Histone Methylation

This technique is used to detect changes in the methylation status of histones or other protein substrates within cells following inhibitor treatment.

  • Cell Lysis : Cells treated with this compound or EZM2302 are harvested and lysed to extract proteins. For histone analysis, nuclear extraction protocols are often employed.[1][14]

  • Protein Quantification : The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for the methylated protein of interest (e.g., anti-H3R17me2a) or a total protein antibody as a loading control.

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection : The signal is detected using a chemiluminescent substrate and imaged.

  • Analysis : The intensity of the bands is quantified to determine the relative levels of protein methylation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Inhibitor_Treatment Inhibitor Treatment (this compound or EZM2302) Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability_Assay Western_Blot Western Blot (Substrate Methylation) Inhibitor_Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model Cell_Viability_Assay->Xenograft_Model Inform In Vivo Studies Inhibitor_Administration Inhibitor Administration (e.g., Oral Gavage) Xenograft_Model->Inhibitor_Administration Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Inhibitor_Administration->PD_Analysis

General Experimental Workflow

Conclusion

Based on the currently available data, EZM2302 is a more versatile and validated chemical probe for studying CARM1 function, particularly in in vivo settings, due to its demonstrated cellular activity and anti-tumor efficacy. This compound, while a potent biochemical inhibitor, appears to have limitations in cellular systems, which should be a key consideration for researchers designing cell-based or in vivo experiments. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.

References

A Comparative Guide to PRMT4/CARM1 Inhibitors: SGC2085 vs. TP-064

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small molecule inhibitors of Protein Arimetnyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1): SGC2085 and TP-064. Both molecules are valuable research tools for elucidating the biological roles of PRMT4 in various cellular processes and disease states, particularly in oncology. However, they exhibit critical differences in their cellular and in vivo efficacy, which are detailed below.

At a Glance: Key Differences

FeatureThis compoundTP-064
Target PRMT4 (CARM1)PRMT4 (CARM1)
Mechanism of Action ATP-competitive inhibitor of methyltransferase activityInhibitor of methyltransferase activity
Primary Therapeutic Area of Interest Cancer ResearchMultiple Myeloma, Cancer Research
Cellular Activity Poor cell permeability, limited to no cellular activity reportedPotent cell-based activity
In Vivo Efficacy Not demonstratedDemonstrated in preclinical models of multiple myeloma

Biochemical Potency and Selectivity

Both this compound and TP-064 are potent inhibitors of PRMT4 in biochemical assays. However, TP-064 exhibits a significantly lower IC50 value, indicating higher potency.

CompoundTargetIC50 (in vitro)Selectivity Highlights
This compound PRMT4 (CARM1)50 nM[1][2]>100-fold selective over other PRMTs, except PRMT6 (IC50 = 5.2 µM)[1][3]
TP-064 PRMT4 (CARM1)< 10 nM[4][5]>100-fold selective over other PRMTs and a panel of other methyltransferases[6]

Cellular Efficacy: A Tale of Two Inhibitors

The most significant distinction between this compound and TP-064 lies in their performance in cellular assays. While this compound is a potent biochemical inhibitor, it suffers from poor cell permeability, resulting in a lack of significant cellular activity.[1] In contrast, TP-064 is a cell-active inhibitor that has demonstrated robust effects on cancer cell lines.

CompoundCell Line(s)Observed EffectIC50 (Cellular)
This compound HEK293No significant activity up to 10 µM[1]Not determined
TP-064 Multiple Myeloma (e.g., NCI-H929, RPMI8226)Inhibition of proliferation, G1 cell cycle arrest[4]Dependent on cell line (e.g., nanomolar range for sensitive lines)

In Vivo Efficacy

TP-064 has been evaluated in preclinical in vivo models of multiple myeloma, where it has demonstrated anti-tumor activity.[7][8] To date, there is no published evidence of in vivo efficacy for this compound, which is consistent with its poor cellular activity.

Signaling Pathways and Mechanism of Action

Both inhibitors target the methyltransferase activity of PRMT4. PRMT4 plays a crucial role in transcriptional regulation by methylating histone H3 at arginine 17 (H3R17me2a) and various non-histone proteins. This activity is generally associated with transcriptional activation. In cancer, PRMT4 is implicated in pathways that promote cell proliferation and survival, such as the AKT/mTOR pathway.[9][10] By inhibiting PRMT4, these compounds can modulate the expression of genes involved in cell cycle progression and apoptosis.

PRMT4_Signaling_Pathway cluster_0 PRMT4 Inhibition cluster_1 Downstream Effects This compound This compound PRMT4 PRMT4 This compound->PRMT4 Inhibits TP_064 TP_064 TP_064->PRMT4 Inhibits Methylation Arginine Methylation PRMT4->Methylation AKT_mTOR AKT/mTOR Pathway PRMT4->AKT_mTOR Histone_H3 Histone H3 (R17) Histone_H3->Methylation Non_histone_proteins Non-histone Proteins (e.g., BAF155, MED12) Non_histone_proteins->Methylation Transcriptional_Activation Transcriptional Activation Methylation->Transcriptional_Activation Gene_Expression Target Gene Expression (e.g., Cell Cycle Regulators) Transcriptional_Activation->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation AKT_mTOR->Cell_Proliferation

Caption: Simplified signaling pathway of PRMT4 and the inhibitory action of this compound and TP-064.

Experimental Protocols

In Vitro PRMT4 Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT). Add recombinant human PRMT4 enzyme, a histone H3 peptide substrate, and varying concentrations of the inhibitor (this compound or TP-064) dissolved in DMSO.

  • Initiation of Reaction: Start the reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

  • Detection: Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of ATP.

  • Cell Seeding: Seed cancer cells (e.g., NCI-H929 multiple myeloma cells) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of TP-064 or this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Lyse the cells by shaking for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and calculate the IC50 value for cell growth inhibition.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate (e.g., 72h) Add_Inhibitor->Incubate Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate->Add_CTG_Reagent Measure_Luminescence Measure Luminescence Add_CTG_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cellular proliferation assay.

Conclusion

Both this compound and TP-064 are valuable chemical probes for studying PRMT4. This compound serves as a potent tool for in vitro biochemical and structural studies. However, for cellular and in vivo investigations, TP-064 is the superior choice due to its excellent cell permeability and demonstrated efficacy in preclinical models. The selection between these two inhibitors should be guided by the specific experimental context and research objectives.

References

Validating SGC2085 On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC2085, a known inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other alternative inhibitors. The focus is to objectively assess its on-target effects through supporting experimental data, detailed methodologies, and clear visualizations to aid in research and drug development decisions.

Introduction to this compound and CARM1

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various diseases, particularly in cancer, making it an attractive therapeutic target.

This compound has been identified as a potent and selective inhibitor of CARM1.[1] Understanding its on-target effects is paramount for its utility as a chemical probe and for any potential therapeutic development. This guide will delve into the experimental data validating these effects and compare its performance against other well-characterized CARM1 inhibitors, namely TP-064 and EZM2302.

Biochemical Potency and Selectivity

The on-target efficacy of a chemical inhibitor is initially defined by its potency against the intended target and its selectivity against other related proteins.

Data Presentation: Inhibitor Potency and Selectivity
InhibitorTargetIC50 (nM)Selectivity ProfileReference
This compound CARM1 50 >100-fold selective over other PRMTs (except PRMT6) [1]
PRMT65200[1]
TP-064CARM1< 10>130-fold vs. PRMT6; >810-fold vs. PRMT8; >1000-fold vs. other PRMTs
PRMT61300
PRMT88100
EZM2302CARM16Highly selective against other histone methyltransferases[2]

Note: A comprehensive quantitative selectivity panel for this compound against a broader range of methyltransferases from the primary publication was not publicly available at the time of this guide's creation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the presented data.

Biochemical Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CARM1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.

Principle: Recombinant CARM1 is incubated with a substrate (e.g., a histone H3 peptide) and [³H]-SAM. In the presence of an inhibitor, the rate of methylation is reduced, leading to a decrease in the incorporation of the radiolabel into the substrate.

General Protocol:

  • Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT), recombinant CARM1 enzyme, and the peptide substrate.

  • Add varying concentrations of the test inhibitor (this compound, TP-064, or EZM2302) or DMSO as a vehicle control.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Transfer the reaction mixture to a filter paper and wash to remove unincorporated [³H]-SAM.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular On-Target Engagement: Western Blotting

This method assesses the ability of an inhibitor to engage CARM1 in a cellular context by measuring the methylation status of a known downstream substrate.

Principle: CARM1 methylates various cellular proteins. Inhibition of CARM1 activity by a cell-permeable inhibitor will lead to a decrease in the methylation of its substrates. This change can be detected by Western blotting using antibodies that specifically recognize the methylated form of the substrate.

General Protocol:

  • Culture cells (e.g., HEK293T) in appropriate media.

  • Treat the cells with varying concentrations of the inhibitor or DMSO for a specified duration (e.g., 24-48 hours).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-asymmetric dimethyl Arginine) and an antibody for the total substrate or a loading control (e.g., anti-GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative reduction in substrate methylation.

Note: this compound has been reported to have poor cell permeability, which may limit its effectiveness in cellular assays.[1]

Mandatory Visualization

CARM1 Signaling Pathway

CARM1_Signaling_Pathway cluster_nucleus Nucleus SAM SAM CARM1 CARM1 SAM->CARM1 Methyl Donor SAH SAH CARM1->SAH Product Methylated_Histones Methylated Histones CARM1->Methylated_Histones Methylated_TFs Methylated TFs CARM1->Methylated_TFs Histones Histones (e.g., H3R17/26) Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression Transcription_Factors Transcription Factors Methylated_TFs->Gene_Expression This compound This compound This compound->CARM1 Inhibition

Caption: CARM1 methylates histones and transcription factors in the nucleus, altering gene expression.

Experimental Workflow: Biochemical Inhibition Assay

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - CARM1 Enzyme - Substrate - [3H]-SAM - Inhibitor Dilutions B Incubate Enzyme, Substrate, and Inhibitor A->B C Initiate reaction with [3H]-SAM B->C D Incubate at 30°C C->D E Stop Reaction D->E F Filter and Wash E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Workflow for determining inhibitor potency using a radiometric biochemical assay.

Logical Relationship: On-Target vs. Off-Target Effects

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Inhibitor Inhibitor (e.g., this compound) CARM1_Inhibition CARM1 Inhibition Inhibitor->CARM1_Inhibition Other_Target_Inhibition Other Target Inhibition Inhibitor->Other_Target_Inhibition Substrate_Methylation Decreased Substrate Methylation CARM1_Inhibition->Substrate_Methylation Phenotype_A Specific Cellular Phenotype A Substrate_Methylation->Phenotype_A Unintended_Pathway Unintended Pathway Perturbation Other_Target_Inhibition->Unintended_Pathway Phenotype_B Unrelated Cellular Phenotype B Unintended_Pathway->Phenotype_B

Caption: Differentiating between on-target and potential off-target effects of a CARM1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of CARM1 in biochemical assays. Its on-target effects are clearly demonstrated by its low nanomolar IC50 value against CARM1 and high selectivity over most other protein arginine methyltransferases. For biochemical and in vitro studies focused on CARM1 inhibition, this compound serves as a valuable tool.

However, for cellular studies, its utility may be limited by its reported poor cell permeability. In such cases, alternative CARM1 inhibitors with demonstrated cellular activity, such as TP-064 and EZM2302, may be more suitable. The choice of inhibitor should be guided by the specific experimental context and the need for either potent biochemical inhibition or demonstrable on-target effects within a cellular environment. This guide provides the necessary data and protocols to make an informed decision for future research endeavors targeting CARM1.

References

A Comparative Guide: SGC2085 Versus Pan-PRMT Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a selective and a broad-spectrum inhibitor is a critical decision that shapes the trajectory of investigation. This guide provides an objective comparison of SGC2085, a selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and pan-PRMT inhibitors, which target multiple members of the protein arginine methyltransferase family.

This comparison will delve into their respective performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research questions. We will explore their selectivity profiles, mechanisms of action, and the signaling pathways they modulate, providing a comprehensive resource for informed decision-making in the study of protein arginine methylation.

Data Presentation: A Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound and various pan-PRMT inhibitors against different PRMT family members is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

InhibitorPRMT1PRMT2PRMT3PRMT4 (CARM1)PRMT5PRMT6PRMT7PRMT8PRMT9
This compound >100 µM[1]>100 µM>100 µM[1]50 nM [1][2]>100 µM[1]5.2 µM[1][2]>100 µM[1]>50 µM[1]-
MS023 30 nM[2][3][4]-119 nM[2][3][4]83 nM[2][3][4]>10 µM[2]4 nM[2][3][4]>10 µM[2]5 nM[2][3][4]>10 µM[2]
II757 16 nM[5]-Modest Inhibition[5]5.05 nM[5]--555 nM[5]--
AMI-1 8.8 µM[6]-Inhibits[6]Inhibits[6]Inhibits[6]Inhibits[6]---

Note: "-" indicates that data was not available from the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and pan-PRMT inhibitors.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay is a standard method for quantifying the enzymatic activity of PRMTs and the potency of their inhibitors.

Principle: The assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a protein or peptide substrate by a PRMT enzyme.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA):

    • Recombinant PRMT enzyme (e.g., PRMT1, CARM1).

    • Peptide or protein substrate (e.g., histone H3, H4, or a specific substrate peptide).

    • [³H]-SAM.

    • Varying concentrations of the test inhibitor (this compound or a pan-PRMT inhibitor) or DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow the methylation reaction to proceed.[7][8]

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Electrophoresis and Transfer: Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection: Visualize the radiolabeled methylated substrate by autoradiography or phosphorimaging.

  • Data Analysis: Quantify the band intensities to determine the extent of methylation at each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Arginine Methylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate protein arginine methylation within a cellular context.

Principle: Cells are treated with the inhibitor, and the levels of specific arginine methylation marks on target proteins are detected by Western blotting using methylation-specific antibodies.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) and allow them to adhere. Treat the cells with varying concentrations of the inhibitor (this compound or a pan-PRMT inhibitor) or DMSO for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-asymmetric dimethylarginine) or a specific methylated substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Determine the effect of the inhibitor on cellular arginine methylation levels.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and pan-PRMT inhibitors, as well as a general experimental workflow for inhibitor characterization.

SGC2085_CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Wnt_Ligand Wnt Ligand Wnt_Ligand->Receptor Beta_Catenin_Complex β-catenin Destruction Complex Receptor->Beta_Catenin_Complex Inhibits Beta_Catenin β-catenin Receptor->Beta_Catenin Stabilization Beta_Catenin_Complex->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus CARM1 CARM1 (PRMT4) TCF_LEF->CARM1 Recruits Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Transcription Activation Histone_H3 Histone H3 CARM1->Histone_H3 Methylates This compound This compound This compound->CARM1 Inhibits Methylated_H3 Methylated H3 (H3R17me2a) Histone_H3->Methylated_H3 Methylated_H3->Target_Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation

Caption: this compound inhibits CARM1-mediated signaling.

Pan_PRMT_Inhibitor_Signaling_Pathway cluster_inhibitors Inhibitors cluster_prmts Protein Arginine Methyltransferases cluster_cellular_processes Cellular Processes Pan_PRMT_Inhibitor Pan-PRMT Inhibitor (e.g., MS023, II757) PRMT1 PRMT1 Pan_PRMT_Inhibitor->PRMT1 PRMT5 PRMT5 Pan_PRMT_Inhibitor->PRMT5 PRMT6 PRMT6 Pan_PRMT_Inhibitor->PRMT6 cGAS cGAS PRMT1->cGAS Methylates & Inhibits DNA_Damage_Response DNA Damage Response PRMT1->DNA_Damage_Response Regulates PRMT5->cGAS Methylates & Inhibits RNA_Splicing RNA Splicing PRMT5->RNA_Splicing Regulates Gene_Expression Gene Expression PRMT6->Gene_Expression Regulates STING STING cGAS->STING TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 Interferon_Signaling Interferon Signaling TBK1_IRF3->Interferon_Signaling

Caption: Pan-PRMT inhibitors impact multiple signaling pathways.

Experimental_Workflow_PRMT_Inhibitor_Characterization Start Start Inhibitor_Synthesis Inhibitor Synthesis or Acquisition Start->Inhibitor_Synthesis Biochemical_Assay In Vitro Biochemical Assay (IC50 Determination) Inhibitor_Synthesis->Biochemical_Assay Selectivity_Screen Selectivity Screening (Panel of PRMTs) Biochemical_Assay->Selectivity_Screen Cellular_Assay Cellular Assay (Target Engagement) Selectivity_Screen->Cellular_Assay Functional_Assay Functional Cellular Assays (Proliferation, Apoptosis) Cellular_Assay->Functional_Assay In_Vivo_Studies In Vivo Studies (Xenograft Models) Functional_Assay->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Workflow for PRMT inhibitor characterization.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and a pan-PRMT inhibitor is fundamentally dependent on the research objective.

This compound , as a potent and highly selective CARM1/PRMT4 inhibitor, is an invaluable tool for dissecting the specific biological functions of this particular enzyme.[2] Its use allows for the precise interrogation of CARM1-mediated signaling pathways, such as the Wnt/β-catenin pathway, and its role in transcriptional regulation and cancer biology, without the confounding effects of inhibiting other PRMTs.[10][11]

Pan-PRMT inhibitors , such as MS023 and II757, offer a broader approach by targeting multiple PRMTs simultaneously. This makes them suitable for investigating the global consequences of inhibiting protein arginine methylation and for identifying cellular processes that are redundantly regulated by multiple PRMTs. For instance, pan-PRMT inhibitors have been instrumental in uncovering the role of PRMTs in regulating the interferon and cGAS-STING pathways, which are critical for anti-tumor immunity.[12][13][14][15] From a therapeutic perspective, a pan-inhibitory profile may be advantageous in diseases where multiple PRMTs are dysregulated or where targeting a single PRMT might lead to compensatory mechanisms.

References

A Comparative Analysis of SGC2085 and MS049: Potent and Selective Arginine Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount for dissecting the roles of specific enzymes in health and disease. This guide provides a detailed comparative analysis of two notable chemical probes, SGC2085 and MS049, which target protein arginine methyltransferases (PRMTs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

Introduction to this compound and MS049

This compound is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] It was developed through virtual screening and subsequent optimization.[3] In contrast, MS049 is a potent and selective dual inhibitor of PRMT4 (CARM1) and PRMT6.[4][5] Developed by the Structural Genomics Consortium (SGC) in collaboration with the Icahn School of Medicine at Mount Sinai, MS049 is a valuable tool for studying the combined effects of inhibiting these two enzymes.[4] A key distinguishing feature is their activity in cellular contexts; MS049 is cell-active, whereas this compound has been reported to lack cellular activity, likely due to poor cell permeability.[1][5]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and MS049, providing a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency (IC50)

CompoundPrimary Target(s)IC50 (nM)Reference(s)
This compoundCARM1 (PRMT4)50[1][6]
MS049PRMT434[5][7]
PRMT643[5][7]

Table 2: Selectivity Profile Against Other Protein Arginine Methyltransferases (IC50 in µM)

TargetThis compoundMS049Reference(s)
PRMT1>100>13[3][5]
PRMT3>100>22[3][5]
PRMT5>100No Inhibition[3][5]
PRMT65.20.043[1][5]
PRMT7>100No Inhibition[3][5]
PRMT8>501.6[3][5]

Table 3: Cellular Activity

CompoundCellular Target EngagementCellular IC50 (µM)Cell LineNegative ControlReference(s)
This compoundNo activity observed up to 10 µM-HEK293Not reported[1][3]
MS049Reduction of H3R2me2a mark0.97HEK293MS049N[5]

Signaling Pathways and Mechanisms of Action

CARM1 (PRMT4) and PRMT6 are key regulators of gene transcription and are implicated in various cancer signaling pathways.

This compound, by selectively inhibiting CARM1, is a tool to probe its role in pathways such as those governed by p53 and NF-κB. CARM1 can act as a transcriptional coactivator for these critical transcription factors.

MS049's dual inhibition of PRMT4 and PRMT6 allows for the investigation of their potentially redundant or synergistic functions. Both enzymes have been linked to estrogen receptor signaling and are often overexpressed in cancers.

Simplified Signaling Pathways of CARM1 and PRMT6 cluster_0 Nuclear Signaling cluster_1 Inhibitor Action p53 p53 CARM1 CARM1 (PRMT4) p53->CARM1 NFkB NF-κB NFkB->CARM1 ER Estrogen Receptor ER->CARM1 PRMT6 PRMT6 ER->PRMT6 Histones Histones (e.g., H3) CARM1->Histones Methylation Other_Substrates Other Substrates (e.g., BAF155, Med12) CARM1->Other_Substrates Methylation PRMT6->Histones Methylation Gene_Expression Target Gene Expression Histones->Gene_Expression Other_Substrates->Gene_Expression This compound This compound This compound->CARM1 inhibits MS049 MS049 MS049->CARM1 inhibits MS049->PRMT6 inhibits

Caption: Simplified signaling pathways involving CARM1 (PRMT4) and PRMT6 and their inhibition by this compound and MS049.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for key assays used in the characterization of this compound and MS049.

Biochemical IC50 Determination (Radiometric Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a protein methyltransferase.

Materials:

  • Recombinant human CARM1 or PRMT6 enzyme

  • Histone H3 peptide substrate

  • S-[3H-methyl]-adenosyl-L-methionine ([3H]-SAM)

  • This compound or MS049 stock solution (in DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or MS049) in assay buffer.

  • In a reaction plate, add the diluted inhibitor, recombinant enzyme, and histone H3 peptide substrate.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to modulate histone methylation in a cellular context.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MS049 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HEK293 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of MS049 or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

  • Wash the cells with PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the specific histone mark (e.g., anti-H3R2me2a) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the signal of the methylated histone to the total histone H3 signal to determine the relative change in methylation.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for comparing chemical probes and the logical progression of their development.

Experimental Workflow for Comparative Analysis start Start: Identify Chemical Probes (this compound & MS049) biochem Biochemical Characterization - IC50 Determination - Selectivity Profiling start->biochem cellular Cellular Characterization - Cellular Potency (e.g., Western Blot) - Cytotoxicity Assays biochem->cellular control Negative Control Validation (e.g., MS049N) cellular->control pathway Pathway Analysis - Target Engagement - Downstream Effects control->pathway end Conclusion: Comparative Profile pathway->end

Caption: A generalized experimental workflow for the comparative analysis of chemical probes like this compound and MS049.

Logical Progression of Chemical Probe Development target Target Identification (e.g., CARM1, PRMT6) screening Screening Campaign (e.g., Virtual, High-Throughput) target->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization probe Chemical Probe Candidate (e.g., this compound, MS049) optimization->probe validation In Vitro & In Vivo Validation probe->validation

Caption: A diagram illustrating the logical progression from target identification to a validated chemical probe.

Conclusion

This compound and MS049 are valuable chemical tools for investigating the biology of CARM1 (PRMT4) and PRMT6. This compound offers high selectivity for CARM1 in biochemical assays, making it suitable for in vitro studies to dissect the specific functions of this enzyme.[1][6] However, its lack of cellular activity limits its application in living cells.[1] In contrast, MS049 is a potent, cell-active dual inhibitor of PRMT4 and PRMT6, complete with a well-characterized negative control, MS049N.[4][5] This makes MS049 a powerful probe for studying the combined roles of these two methyltransferases in cellular processes and disease models. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental system being employed. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies.

References

Confirming CARM1 Inhibition: A Comparative Guide to SGC2085 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust confirmation of target engagement is a critical step in the validation of small molecule inhibitors. This guide provides a comprehensive comparison of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other commonly used CARM1 inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate the objective assessment of these compounds.

Introduction to CARM1 and its Inhibition

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of various cellular processes, including transcriptional activation, RNA processing, and DNA damage repair. Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive therapeutic target.

This compound was identified through virtual screening as a potent and selective inhibitor of CARM1. This guide will delve into the experimental methodologies used to confirm its inhibitory activity and compare its performance against other well-characterized CARM1 inhibitors such as EZM2302, TP-064, and iCARM1.

Comparative Analysis of CARM1 Inhibitors

The selection of an appropriate chemical probe is paramount for elucidating the biological functions of CARM1 and for the development of novel therapeutics. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable CARM1 inhibitors.

InhibitorCARM1 IC50PRMT6 IC50Selectivity over other PRMTsReference
This compound 50 nM5.2 µM>100-fold selective over other PRMTs.
EZM2302 6 nM-Broad selectivity against other histone methyltransferases.
TP-064 <10 nM1.3 µMInactive against other family members except for PRMT6 (IC50 of 1.3 μM).
iCARM1 12.3 µM-Specific for CARM1-mediated histone methylation.

Note: IC50 values can vary between studies due to different assay conditions.

Experimental Protocols for Confirming CARM1 Inhibition

To rigorously validate the inhibitory effect of this compound or other compounds on CARM1, a combination of biochemical and cellular assays is recommended.

In Vitro Methyltransferase Activity Assay (AlphaLISA)

This high-throughput assay quantitatively measures the enzymatic activity of CARM1 and the potency of inhibitors.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H3 peptide substrate by CARM1. A positive signal is generated when a streptavidin-coated donor bead binds to the biotinylated peptide and an anti-methyl-arginine antibody-conjugated acceptor bead recognizes the methylated substrate, bringing the beads into close proximity.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human CARM1 enzyme, the inhibitor (e.g., this compound) at various concentrations, and the biotinylated histone H3 peptide substrate in an appropriate assay buffer.

  • Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

  • Detection: Add a mixture of streptavidin-coated donor beads and anti-methyl-arginine antibody-conjugated acceptor beads.

  • Signal Reading: Incubate in the dark and read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Cellular Target Engagement

This assay confirms that the inhibitor can enter cells and inhibit CARM1 activity on its endogenous substrates.

Principle: Western blotting is used to detect the methylation status of known CARM1 substrates, such as BAF155, PABP1, or MED12, in cells treated with the inhibitor. A reduction in the methylation signal of these substrates indicates target engagement.

Detailed Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with varying concentrations of the CARM1 inhibitor or DMSO as a vehicle control for a specified time (e.g., 48 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the methylated form of the CARM1 substrate (e.g., anti-asymmetric dimethylarginine).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative decrease in substrate methylation upon inhibitor treatment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the CARM1 inhibitor or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble CARM1 in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble CARM1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of CARM1 inhibition, the following diagrams have been generated.

CARM1_Signaling_Pathway SAM SAM CARM1 CARM1 (PRMT4) SAM->CARM1 Methyl Donor SAH SAH CARM1->SAH Product Methylated_Substrate Methylated Substrate CARM1->Methylated_Substrate Methylates This compound This compound This compound->CARM1 Inhibits Substrate Substrate Protein (e.g., Histones, BAF155) Substrate->CARM1 Binds Transcriptional_Regulation Transcriptional Regulation Methylated_Substrate->Transcriptional_Regulation Impacts

Caption: CARM1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select CARM1 Inhibitor (e.g., this compound) biochemical_assay Biochemical Assay (e.g., AlphaLISA) start->biochemical_assay cellular_assay Cellular Assay (e.g., Western Blot) start->cellular_assay cetsa Target Engagement (e.g., CETSA) start->cetsa ic50 Determine IC50 biochemical_assay->ic50 methylation_status Assess Substrate Methylation cellular_assay->methylation_status thermal_shift Measure Thermal Stability Shift cetsa->thermal_shift conclusion Conclusion: Confirm CARM1 Inhibition ic50->conclusion methylation_status->conclusion thermal_shift->conclusion

Caption: Experimental workflow for confirming CARM1 inhibition.

Conclusion

The validation of a small molecule inhibitor's efficacy and selectivity is a multi-faceted process that requires a combination of robust experimental approaches. This compound has been demonstrated to be a potent and selective inhibitor of CARM1. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently confirm the inhibitory activity of this compound and other CARM1 inhibitors, thereby advancing our understanding of CARM1 biology and its potential as a therapeutic target.

A Comparative Guide to SGC2085 and Other CARM1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) presents a promising therapeutic strategy. SGC2085 has been identified as a potent and selective chemical probe for CARM1. However, its utility in cellular assays is limited. This guide provides a detailed comparison of this compound with other notable CARM1 inhibitors, including EZM2302, TP-064, and the more recently discovered iCARM1, supported by experimental data and protocols.

Biochemical Specificity and Potency

This compound is a potent inhibitor of CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM and demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6, for which it has an IC50 of 5.2 µM.[1][2] In comparison, EZM2302 and iCARM1 exhibit even greater biochemical potency, with IC50 values of 6 nM and 12.3 µM, respectively.[2][3] The selectivity of these compounds is a critical factor, and they are often profiled against a panel of methyltransferases to ensure their specificity for CARM1.

InhibitorTargetIC50 (nM)Selectivity Notes
This compound CARM150[1][2]>100-fold selective over other PRMTs, except PRMT6 (IC50 = 5.2 µM).[1][2]
EZM2302 CARM16[2]Broad selectivity against other histone methyltransferases.[2]
TP-064 CARM1-Potent and selective inhibitor.[4]
iCARM1 CARM112,300 (12.3 µM)[3]Reported to have better specificity and activity than EZM2302 and TP-064.[3]

Performance in Different Cell Lines

A crucial aspect of any chemical probe is its efficacy in a cellular context. While this compound is potent biochemically, it exhibits poor cell permeability and a lack of activity in HEK293 cells at concentrations up to 10 µM.[1][2] In contrast, other CARM1 inhibitors have demonstrated cellular activity in various cancer cell lines. EZM2302, for instance, has shown anti-proliferative effects in multiple myeloma cell lines.[2] More recent studies with iCARM1 have indicated its ability to suppress the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231.[3] Notably, EZM2302 and TP-064 exhibit different effects on histone versus non-histone substrates, with TP-064 markedly reducing nuclear histone methylation (H3R17me2a and H3R26me2a), while EZM2302 has a minimal effect on these epigenetic marks.[4]

InhibitorCell Line(s)Observed Effect
This compound HEK293No cellular activity observed up to 10 µM.[1][2]
EZM2302 Multiple Myeloma cell lines (e.g., RPMI-8226)Inhibition of PABP1 and SmB methylation, leading to cell stasis.[2]
Breast, Colorectal, Prostate cancer cell linesMinimal anti-proliferative activity.[2]
TP-064 -Markedly reduces nuclear histone methylation marks (H3R17me2a, H3R26me2a).[4]
iCARM1 Breast cancer cell lines (MCF-7, T47D)Suppressed cell growth, induced cell cycle arrest, and suppressed colony formation.[3]

Signaling Pathways and Experimental Workflows

CARM1 plays a significant role as a transcriptional coactivator. It is recruited to gene promoters by transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[5] CARM1 often collaborates with other coactivators like p300/CBP and the p160 family to regulate gene expression in response to various signals, including those from steroid hormone receptors and NF-κB.[6][7]

CARM1_Signaling_Pathway CARM1 Signaling Pathway in Transcriptional Activation Signal Upstream Signals (e.g., Steroid Hormones, TNF-α) Receptor Nuclear Receptors / NF-κB (p65) Signal->Receptor activates p160 p160 Coactivators Receptor->p160 recruits p300_CBP p300/CBP Receptor->p300_CBP recruits CARM1 CARM1 p160->CARM1 recruits p300_CBP->CARM1 interacts with HistoneH3 Histone H3 CARM1->HistoneH3 methylates (R17) H3R17me2a H3R17me2a HistoneH3->H3R17me2a Transcription Target Gene Transcription H3R17me2a->Transcription promotes Experimental_Workflow Workflow for CARM1 Inhibitor Evaluation Inhibitor CARM1 Inhibitor (e.g., this compound) Biochemical Biochemical Assay (e.g., LC-MS/MS, AlphaLISA) Inhibitor->Biochemical Cellular Cell-Based Assays Inhibitor->Cellular Potency Determine IC50 & Selectivity Biochemical->Potency Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular->Viability Western Western Blot (Histone Methylation Marks) Cellular->Western Target Target Engagement Assay (e.g., CETSA) Cellular->Target Efficacy Evaluate Cellular Efficacy & Mechanism Viability->Efficacy Western->Efficacy Target->Efficacy

References

Cross-Validation of SGC2085 Results with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone methyltransferase inhibitor SGC2085 and siRNA-mediated gene silencing for studying the function of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4). Both techniques are pivotal in target validation; however, they operate through distinct mechanisms, yielding results that require careful interpretation. This document outlines the experimental data, protocols, and logical frameworks to facilitate a robust cross-validation strategy.

Introduction to this compound and CARM1 siRNA

This compound is a potent and selective small molecule inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation and has been implicated in colorectal and breast cancers.[1][2][3] It acts by competitively binding to the enzyme's active site with an IC50 of 50 nM.[1][3][4][5][6] While highly selective against other protein arginine methyltransferases (PRMTs), it exhibits weak inhibition of PRMT6 (IC50 = 5.2 µM).[1][4][5] Notably, this compound has demonstrated poor cell permeability and a lack of cellular activity in certain cell lines, such as HEK293, at concentrations up to 10 µM, a critical consideration for experimental design.[1][4][5]

Small interfering RNA (siRNA) offers a genetic approach to target validation by inducing the degradation of specific messenger RNA (mRNA), thereby preventing protein synthesis.[7] This method is highly specific and can achieve profound protein knockdown. However, off-target effects and incomplete knockdown are potential challenges that need to be addressed through careful experimental design and validation.[7]

Comparative Data Summary

The following tables summarize hypothetical quantitative data from experiments comparing the effects of this compound and CARM1 siRNA on a cancer cell line known to be sensitive to CARM1 depletion.

Table 1: Effect on CARM1 Expression and Activity

TreatmentConcentration/DoseTarget mRNA Levels (Relative to Control)Target Protein Levels (Relative to Control)Global Arginine Methylation (Relative to Control)
Vehicle Control (DMSO)0.1%1.00 ± 0.081.00 ± 0.121.00 ± 0.09
This compound10 µM0.98 ± 0.071.02 ± 0.150.45 ± 0.05
Scrambled siRNA50 nM0.95 ± 0.100.98 ± 0.110.97 ± 0.08
CARM1 siRNA #150 nM0.15 ± 0.030.22 ± 0.040.38 ± 0.06
CARM1 siRNA #250 nM0.21 ± 0.040.28 ± 0.050.41 ± 0.07

Table 2: Cellular Phenotype Assessment

TreatmentConcentration/DoseCell Viability (% of Control)Apoptosis Rate (% of Total Cells)Cell Migration (Relative to Control)
Vehicle Control (DMSO)0.1%100 ± 5.24.5 ± 1.11.00 ± 0.15
This compound10 µM98 ± 4.85.1 ± 1.30.95 ± 0.12
Scrambled siRNA50 nM99 ± 5.54.8 ± 1.01.02 ± 0.18
CARM1 siRNA #150 nM62 ± 3.925.8 ± 2.50.35 ± 0.08
CARM1 siRNA #250 nM68 ± 4.122.4 ± 2.10.41 ± 0.09

Experimental Protocols

Cell Culture and Treatment

Human colorectal cancer cells (e.g., HCT116) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For this compound treatment, cells are seeded and allowed to adhere overnight before being treated with the indicated concentrations of this compound or DMSO vehicle control for 48 hours. For siRNA experiments, cells are transfected with CARM1-targeting siRNAs or a non-targeting scrambled control siRNA.

siRNA Transfection
Quantitative Real-Time PCR (qPCR)

Total RNA is extracted from cells using a commercial kit. cDNA is synthesized from the RNA, and qPCR is performed using primers specific for CARM1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of CARM1 mRNA is calculated using the ΔΔCt method.

Western Blotting

Cells are lysed in RIPA buffer, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against CARM1 and a loading control (e.g., β-actin). Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system. Densitometry is used to quantify protein levels.

Cell Viability Assay

Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. Cells are seeded in 96-well plates, treated as described, and then incubated with the assay reagent. The absorbance is measured using a microplate reader, and viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay

Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) staining kit. After treatment, cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometric analysis.

Cell Migration Assay

Cell migration is evaluated using a wound-healing assay. A scratch is made in a confluent monolayer of cells, and the cells are treated as indicated. The closure of the scratch is monitored and imaged at different time points. The rate of migration is quantified by measuring the change in the wound area over time.

Visualizations

CARM1 Signaling Pathway

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition CARM1 CARM1 (PRMT4) Histones Histones (H3R17) CARM1->Histones Methylation TFs Transcription Factors CARM1->TFs Methylation Coactivators Coactivators CARM1->Coactivators Methylation Gene_Expression Target Gene Expression Histones->Gene_Expression TFs->Gene_Expression Coactivators->Gene_Expression This compound This compound This compound->CARM1 Inhibits Activity siRNA CARM1 siRNA siRNA->CARM1 Prevents Synthesis mRNA_Degradation mRNA Degradation siRNA->mRNA_Degradation

Caption: CARM1 methylates histones and other proteins to regulate gene expression.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_this compound Pharmacological Arm cluster_sirna Genetic Arm start Start: Select Cancer Cell Line treat_sgc Treat with this compound and Vehicle Control start->treat_sgc transfect_sirna Transfect with CARM1 siRNA and Scrambled Control start->transfect_sirna assays Perform Downstream Assays: - qPCR (mRNA levels) - Western Blot (Protein levels) - Cell Viability - Apoptosis - Migration treat_sgc->assays transfect_sirna->assays analysis Data Analysis and Comparison assays->analysis conclusion Conclusion: Phenotype Concordance? analysis->conclusion

Caption: Workflow for comparing this compound and siRNA effects.

Logical Relationship of Outcomes

Logical_Relationship This compound This compound (Enzyme Inhibition) phenocopy Phenotypic Concordance (e.g., Decreased Viability) This compound->phenocopy If cell permeable and on-target discrepancy Discrepancy (e.g., this compound inactive) This compound->discrepancy If poor permeability or off-target effects sirna CARM1 siRNA (Protein Knockdown) sirna->phenocopy If knockdown is efficient and on-target

Caption: Logical relationship between methods and potential outcomes.

Conclusion and Recommendations

Cross-validation using both a chemical probe like this compound and a genetic tool like siRNA is essential for robust target validation. The hypothetical data presented here illustrate a scenario where the poor cell permeability of this compound leads to a lack of a cellular phenotype, whereas siRNA-mediated knockdown of CARM1 results in a significant anti-cancer effect. This highlights the importance of using orthogonal approaches to confirm on-target activity and cellular consequences.

Recommendations for Researchers:

  • Confirm Target Engagement: When using this compound, it is crucial to include assays that directly measure the methylation of known CARM1 substrates within the cell to confirm target engagement, especially if a clear phenotype is not observed.

  • Rescue Experiments: To further validate that the observed phenotype is due to the knockdown of the target gene, consider performing rescue experiments by re-introducing a siRNA-resistant form of the CARM1 gene.

  • Consider Compound Limitations: Be mindful of the known limitations of chemical probes, such as cell permeability and off-target activities, and design experiments to account for these factors.

By employing a rigorous cross-validation strategy as outlined in this guide, researchers can have higher confidence in their target validation studies and make more informed decisions in the drug development process.

References

A Comparative Guide to the Potency of SGC2085 and Its Analogs as CARM1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of SGC2085 and its analogs as inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme implicated in various cancers. The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid in the assessment and development of novel CARM1-targeted therapeutics.

Quantitative Comparison of CARM1 Inhibitors

The inhibitory potencies of this compound and its analogs against CARM1 are summarized in the table below. The data is extracted from a key study that led to the discovery of this compound through virtual screening and subsequent optimization.[1] The table also includes data for TP-064, another potent and selective CARM1 inhibitor, and a CARM1-targeting PROTAC for a broader comparison of therapeutic modalities.

CompoundCARM1 IC50 (nM)PRMT6 IC50 (µM)Ligand Efficiency (LE)Notes
This compound (Compound 27) 50 5.2 0.42 Potent and selective CARM1 inhibitor. [1][2]
Compound 61900>500.36A key hit from the initial virtual screen.[1]
Fragment 731001.90.84A fragment hit with high ligand efficiency.[1]
TP-064< 10--A potent, selective, and cell-active CARM1 inhibitor.[3][4]
PROTAC 3b (Degrader)DC50 = 8 nM--A CARM1-targeting PROTAC that induces potent degradation of the CARM1 protein.[5][6][7][8]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. DC50: The half-maximal degradation concentration for a PROTAC. Ligand Efficiency (LE): A measure of the binding energy per heavy atom of a ligand.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro CARM1 Inhibition Assay (Scintillation Proximity Assay)

This assay is a common method to determine the in vitro potency of inhibitors against CARM1.

1. Reagents and Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))

  • [³H]-S-adenosyl-L-methionine (SAM) as the methyl donor

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT)

  • Streptavidin-coated SPA beads

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Microplates (e.g., 384-well)

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, CARM1 enzyme, and the histone H3 peptide substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction by adding an excess of cold, non-radioactive SAM.

  • Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads, bringing the incorporated [³H]-methyl groups in close proximity to the scintillant in the beads, generating a light signal.

  • Measure the signal using a microplate scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) is normalized to the controls (no inhibitor for 100% activity and no enzyme for 0% activity).

  • The normalized data is then plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Assay for CARM1 Activity (Western Blot)

This method assesses the ability of an inhibitor to block CARM1's methyltransferase activity within a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line with known CARM1 activity) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (as a vehicle control) for a specified duration (e.g., 24-48 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Normalize the protein lysates to the same concentration and denature them by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for a known CARM1 substrate's methylated form (e.g., anti-asymmetric dimethylarginine) and an antibody for the total protein of that substrate as a loading control.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify the band intensities for the methylated substrate and the total substrate protein using image analysis software.

  • Normalize the methylated substrate signal to the total substrate signal for each treatment condition.

  • The percentage of inhibition is calculated relative to the DMSO-treated control.

Visualizing Key Pathways and Workflows

CARM1 Signaling Pathway

Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation by methylating both histone and non-histone proteins. Its activity impacts a wide range of cellular processes, including cell proliferation, differentiation, and DNA damage response. Dysregulation of CARM1 has been linked to various cancers.

CARM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core CARM1 Activation & Function cluster_downstream Downstream Effects Signal Hormones (e.g., Estrogen) Growth Factors Cellular Stress CARM1 CARM1 (PRMT4) Signal->CARM1 Activation SAH S-adenosyl- homocysteine (SAH) CARM1->SAH Methylation Arginine Methylation CARM1->Methylation SAM S-adenosyl- methionine (SAM) SAM->CARM1 Histones Histone H3 (H3R17/26me2a) Methylation->Histones Coactivators p300/CBP p160 family Methylation->Coactivators Splicing_Factors Splicing Factors Methylation->Splicing_Factors Other_Substrates BAF155, MED12, etc. Methylation->Other_Substrates Transcription Transcriptional Activation Histones->Transcription Coactivators->Transcription Splicing Alternative Splicing Splicing_Factors->Splicing Cellular_Outcomes Cell Proliferation Differentiation DNA Damage Response Cancer Progression Transcription->Cellular_Outcomes Splicing->Cellular_Outcomes

Caption: CARM1 signaling pathway illustrating its activation, methylation of key substrates, and downstream cellular effects.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme using an in vitro biochemical assay.

IC50_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Assay_Setup Set up biochemical assay: Enzyme + Substrate + Buffer Compound_Prep->Assay_Setup Add_Compound Add test compound to assay Assay_Setup->Add_Compound Initiate_Reaction Initiate reaction (e.g., add cofactor) Add_Compound->Initiate_Reaction Incubation Incubate for a defined period Initiate_Reaction->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Measure signal (e.g., radioactivity, fluorescence) Stop_Reaction->Detection Data_Analysis Normalize data and plot dose-response curve Detection->Data_Analysis IC50_Calc Calculate IC50 value Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: A typical experimental workflow for determining the IC50 value of an enzyme inhibitor.

References

SGC2085 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

As a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), SGC2085 holds significant promise in oncology.[1][2][3] While clinical and preclinical studies on this compound in combination therapies are still emerging, research on other CARM1 inhibitors provides a strong rationale for its potential synergistic effects with various anti-cancer agents. This guide synthesizes preclinical data on CARM1 inhibitors in combination with endocrine therapies, chemotherapies, and immunotherapies, offering a comparative overview for researchers and drug development professionals.

This guide will utilize data from studies on CARM1 inhibitors such as iCARM1 and EZM2302 as surrogates to project the potential of this compound in combination regimens, owing to the limited availability of specific combination studies for this compound at present.

Combination with Endocrine Therapy in Breast Cancer

Inhibition of CARM1 has demonstrated synergistic effects with endocrine therapies in estrogen receptor-positive (ER+) breast cancer models. This is particularly relevant as CARM1 is a known coactivator of the estrogen receptor.[4][5]

Quantitative Data Summary
Cell LineCombinationAssayCombination Index (CI)OutcomeReference
MCF7iCARM1 (2.5 μM) + Tamoxifen (5 μM)Cell Proliferation0.56Synergistic[5]
MCF7iCARM1 (2.5 μM) + Fulvestrant (ICI) (2.5 μM)Cell Proliferation0.47Synergistic[5]

A Combination Index (CI) < 1 indicates a synergistic effect.

Signaling Pathway

The combination of a CARM1 inhibitor with an ER antagonist is believed to function through a dual mechanism. The ER antagonist directly blocks estrogen signaling, while the CARM1 inhibitor prevents the coactivator function of CARM1, leading to a more profound suppression of ER-target gene expression.

G cluster_0 ER+ Breast Cancer Cell Estrogen Estrogen ER ER Estrogen->ER Activates ER_Target_Genes ER Target Genes (e.g., c-Myc, Cyclin D1) ER->ER_Target_Genes Binds to EREs CARM1 CARM1 CARM1->ER_Target_Genes Coactivates Transcription Proliferation Proliferation ER_Target_Genes->Proliferation Promotes Tamoxifen Tamoxifen/ Fulvestrant Tamoxifen->ER Inhibits This compound This compound (CARM1 Inhibitor) This compound->CARM1 Inhibits

Figure 1. This compound and Endocrine Therapy in ER+ Breast Cancer.

Combination with Chemotherapy

CARM1 inhibition has also been shown to sensitize cancer cells to conventional chemotherapy. This suggests a potential role for this compound in overcoming chemoresistance.

Quantitative Data Summary
Cell LineCombinationAssayCombination Index (CI)OutcomeReference
MCF7iCARM1 + EtoposideCell Proliferation0.41Synergistic[4]
4T-1iCARM1 + EtoposideCell Proliferation0.31Synergistic[4]
NCI-H929 (Multiple Myeloma)CARM1 Knockdown + Bortezomib (2 nM)Cell Viability-Sensitization[6]
L363 (Multiple Myeloma)CARM1 Knockdown + Bortezomib (1 nM)Cell Viability-Sensitization[6]
Experimental Workflow

A typical workflow to assess the synergy between a CARM1 inhibitor and a chemotherapeutic agent involves cell viability and colony formation assays.

G Start Start Cancer_Cells Cancer Cell Lines (e.g., MCF7, 4T-1) Start->Cancer_Cells Treatment Treat with: 1. This compound alone 2. Chemo alone 3. Combination Cancer_Cells->Treatment Assays Perform Assays: - Cell Viability (MTT) - Colony Formation Treatment->Assays Analysis Calculate Combination Index (CI) Assays->Analysis Result Result Analysis->Result Synergy (CI<1) Additive (CI=1) Antagonism (CI>1)

Figure 2. Workflow for Synergy Assessment.

Combination with Immunotherapy

Emerging evidence strongly suggests that inhibiting CARM1 can enhance the efficacy of immune checkpoint inhibitors (ICIs) by modulating both the tumor cells and the immune microenvironment.[2][7]

Key Findings
  • Enhanced T-cell Function: CARM1 inhibition in CD8+ T cells enhances their anti-tumor activity and promotes the maintenance of memory T-cell populations.[2]

  • Sensitization of Tumors: Inactivation of CARM1 in tumor cells induces a type I interferon response, making them more susceptible to T-cell-mediated killing.[2]

  • Overcoming Resistance: Combining a CARM1 inhibitor with anti-CTLA-4 or anti-PD-1 antibodies sensitized resistant tumors to immunotherapy in preclinical models.[7]

Signaling Pathway

CARM1 inhibition in tumor cells leads to the activation of the cGAS-STING pathway, a critical component of the innate immune response that triggers type I interferon production. This, in turn, enhances anti-tumor immunity.

G cluster_0 Tumor Cell cluster_1 Immune Cell (T-cell) This compound This compound (CARM1 Inhibitor) CARM1 CARM1 This compound->CARM1 Inhibits cGAS_STING cGAS-STING Pathway CARM1->cGAS_STING Represses Type_I_IFN Type I Interferon Production cGAS_STING->Type_I_IFN Immune_Recruitment Recruitment of Immune Cells (T-cells, NK cells) Type_I_IFN->Immune_Recruitment Tumor_Cell_Killing Enhanced Tumor Cell Killing Immune_Recruitment->Tumor_Cell_Killing Checkpoint_Inhibitor Checkpoint Inhibitor (anti-PD-1/CTLA-4) T_Cell_Activation Enhanced T-cell Activation & Function Checkpoint_Inhibitor->T_Cell_Activation T_Cell_Activation->Tumor_Cell_Killing

Figure 3. This compound and Immunotherapy Combination.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound, the combination drug, or both at various concentrations for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method.[8]

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MCF7 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both. Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare tumor growth rates between the different treatment groups to assess efficacy.

RNA-Seq Analysis
  • Cell Treatment and RNA Extraction: Treat cancer cells with the drugs of interest. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between treatment groups and perform pathway enrichment analysis to elucidate the underlying molecular mechanisms.[9][10]

Conclusion

The available preclinical data for CARM1 inhibitors strongly supports the investigation of this compound in combination with a variety of anti-cancer agents. The synergistic potential with endocrine therapies in breast cancer, the ability to sensitize cells to chemotherapy, and the promising effects in combination with immunotherapy highlight the broad applicability of targeting CARM1. Further research, particularly clinical trials, is warranted to translate these preclinical findings into effective combination therapies for cancer patients.

References

Evaluating DOT1L Inhibitor Efficacy in Resistant Leukemia Cell Lines: A Comparative Analysis of Pinometostat (EPZ-5676)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount. This guide provides a comparative analysis of the DOT1L inhibitor, Pinometostat (EPZ-5676), in sensitive and resistant MLL-rearranged (MLL-r) leukemia cell lines. While the initially proposed compound, SGC2085, a CARM1 inhibitor, has shown limited cellular activity and permeability in studies, Pinometostat offers a well-documented case for examining resistance to DOT1L inhibition.[1][2]

This guide details the quantitative differences in drug sensitivity, outlines the experimental protocols for generating and evaluating resistant cell lines, and visualizes the key signaling pathways implicated in the development of resistance.

Comparative Efficacy of Pinometostat in Sensitive vs. Resistant Cell Lines

Pinometostat has demonstrated potent anti-proliferative activity in MLL-r leukemia cell lines. However, acquired resistance can significantly diminish its efficacy. The following table summarizes the changes in the half-maximal inhibitory concentration (IC50) for both antiproliferation and histone H3 lysine (B10760008) 79 dimethylation (H3K79me2) inhibition in two MLL-r leukemia cell lines, KOPN-8 and NOMO-1, after developing resistance to Pinometostat.[3][4]

Cell LineConditionAntiproliferative IC50 (µM)H3K79me2 IC50 (µM)Fold Change (Antiproliferative)Fold Change (H3K79me2)
KOPN-8 Control (Sensitive)0.041 ± 0.0600.015 ± 0.016--
Resistant29.21 ± 40.752.32 ± 0.35711154
NOMO-1 Control (Sensitive)0.111 ± 0.0210.027 ± 0.025--
Resistant>500.095 ± 0.004>4493

Data sourced from Campbell et al., 2017.[3][4]

Experimental Protocols

The generation and characterization of drug-resistant cell lines are crucial for studying resistance mechanisms. The following protocols are based on methodologies reported for developing Pinometostat resistance.[3][4][5]

Generation of Pinometostat-Resistant Cell Lines
  • Cell Culture: MLL-r leukemia cell lines (e.g., KOPN-8, NOMO-1) are cultured in their recommended growth media.

  • Continuous Drug Exposure: To induce resistance, cells are continuously treated with a high concentration of Pinometostat (e.g., 4.5 µM).

  • Monitoring Cell Growth: Viable cell counts are monitored every 3-4 days. The culture is split and fresh media with Pinometostat is added.

  • Establishment of Resistance: Resistance is considered established when the growth rate of the drug-treated cells is comparable to that of the vehicle-treated control cells, a process that can take approximately 3 weeks.[3][4][5]

  • Maintenance of Resistant Phenotype: The established resistant cell lines are then continuously maintained in media containing Pinometostat to ensure the stability of the resistant phenotype.[3][4][5]

G cluster_setup Initial Setup cluster_induction Resistance Induction cluster_outcome Outcome Sensitive_Cells Sensitive MLL-r Leukemia Cells Continuous_Treatment Continuous Exposure to Pinometostat (4.5 µM) Sensitive_Cells->Continuous_Treatment Start Treatment Monitor_Growth Monitor Cell Viability (every 3-4 days) Continuous_Treatment->Monitor_Growth Monitor_Growth->Continuous_Treatment Replenish Drug & Split Cells Resistant_Cells Established Pinometostat- Resistant Cell Line Monitor_Growth->Resistant_Cells Growth Rate Recovers (~21 days) Maintain_Culture Maintain in Drug-Containing Media Resistant_Cells->Maintain_Culture G cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Pinometostat_in Pinometostat DOT1L DOT1L Pinometostat_in->DOT1L Inhibits Pinometostat_out Pinometostat Pinometostat_in->Pinometostat_out H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes MLL_fusion_genes MLL-fusion Target Genes (e.g., HOXA9, MEIS1) H3K79me2->MLL_fusion_genes Activates Transcription Proliferation_Survival Leukemic Proliferation & Survival MLL_fusion_genes->Proliferation_Survival ABCB1 ABCB1 (MDR1) Drug Efflux Pump Pinometostat_out->ABCB1 Pumped out PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation_Survival Promotes RAS_MEK_ERK RAS/MEK/ERK Pathway RAS_MEK_ERK->Proliferation_Survival Promotes

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SGC2085

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.

I. Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as with any research chemical, it is crucial to handle it with care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

A risk assessment should be performed before handling this compound. The following standard PPE is recommended:

PPE CategorySpecification
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Skin and Body Laboratory coat.
Respiratory Not generally required. Use in a well-ventilated area. A respirator may be needed if aerosolization is likely.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, consult a physician.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.

II. Logistical Information: Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureStability
Solid (Powder) -20°C≥ 4 years
In Solvent -80°C1 year
-20°C1 month

Data sourced from supplier information.[2][3][4]

III. Operational Plan: From Receipt to Experiment

This section provides a step-by-step guide for handling this compound.

1. Receiving and Initial Storage:

  • Upon receipt, verify the container is intact and properly labeled.

  • Log the compound into your chemical inventory.

  • Store the solid compound at -20°C in a tightly sealed container.

2. Preparation of Stock Solutions:

  • Precaution: Prepare solutions in a chemical fume hood or a designated area with good ventilation.

  • Solubility: this compound has the following solubilities:

    • DMSO: ~30 mg/mL

    • DMF: ~30 mg/mL

    • Ethanol: ~30 mg/mL

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder.

    • Add the appropriate solvent (e.g., fresh DMSO) to the desired concentration.[4]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability or -20°C for short-term use.[4]

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound store_solid Store Solid at -20°C receive->store_solid prep_stock Prepare Stock Solution in Fume Hood store_solid->prep_stock store_solution Aliquot and Store Solution at -80°C prep_stock->store_solution thaw Thaw Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute use Use in Assay dilute->use dispose_liquid Dispose of Liquid Waste use->dispose_liquid dispose_solid Dispose of Solid Waste use->dispose_solid dispose_consumables Dispose of Contaminated Consumables use->dispose_consumables

Caption: Workflow for handling this compound from receipt to disposal.

IV. Disposal Plan

While this compound is not classified as hazardous, it is prudent to follow standard procedures for chemical waste disposal to prevent environmental release.

1. Segregation of Waste:

  • All materials contaminated with this compound should be segregated from general laboratory waste. This includes unused compound, solutions, and contaminated consumables.

2. Step-by-Step Disposal Procedure:

  • Unused Solid Compound:

    • Collect in a clearly labeled, sealed container.

    • Label as "Non-hazardous chemical waste for incineration."

    • Dispose of through your institution's chemical waste management program.

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled waste container.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Manage the container as chemical waste for disposal via your EHS program.

  • Contaminated Consumables (Gloves, Pipette Tips, etc.):

    • Collect all contaminated solid waste in a designated, sealed waste bag or container.

    • Label the container clearly as "Contaminated laboratory waste."

    • Dispose of according to your institutional guidelines for chemical-contaminated solid waste.

V. Experimental Protocols

A. In Vitro CARM1 Enzyme Inhibition Assay

This protocol is a general method to determine the IC50 value of this compound against CARM1.

Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 peptide substrate

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and plates

  • Microplate scintillation counter

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound dilutions (or DMSO as a vehicle control).

    • Add the CARM1 enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding a mixture of the histone H3 substrate and [3H]SAM.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide. Wash the plate to remove unincorporated [3H]SAM. Add scintillation fluid and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Enzyme Inhibition Assay:

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_enzyme Add CARM1 Enzyme prep_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Add Substrate and [3H]SAM pre_incubate->add_substrate incubate Incubate at 30°C add_substrate->incubate terminate Terminate Reaction incubate->terminate detect Measure Radioactivity terminate->detect calculate Calculate % Inhibition detect->calculate plot Plot Data and Determine IC50 calculate->plot

Caption: Step-by-step workflow for a CARM1 enzyme inhibition assay.

B. Cell-Based Assay for CARM1 Activity (HEK293 Cells)

Although this compound is reported to have poor cell permeability, this protocol describes a general method for testing its effects in a cellular context.[4]

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies for immunoblotting (e.g., anti-methylated protein antibody, loading control)

Methodology:

  • Cell Culture: Grow HEK293 cells in 12-well plates until they reach approximately 30% confluency.[4]

  • Treatment: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control).

  • Incubation: Incubate the cells for 48 hours.[4]

  • Cell Lysis:

    • Remove the media and wash the cells with PBS.

    • Add lysis buffer to each well and incubate at room temperature for 3 minutes.

    • Add SDS to a final concentration of 1%.[4]

  • Protein Analysis:

    • Collect the cell lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform immunoblotting with antibodies against a known CARM1 substrate and a loading control to assess changes in protein methylation.

VI. This compound Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of CARM1 (also known as PRMT4), an enzyme that methylates arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene transcription. By inhibiting CARM1, this compound can modulate the expression of genes involved in various cellular processes.

Simplified CARM1 Signaling Pathway:

G TF Transcription Factors (e.g., Nuclear Receptors) CARM1 CARM1 (PRMT4) TF->CARM1 recruits Methylation Arginine Methylation CARM1->Methylation This compound This compound This compound->CARM1 inhibits Histones Histone H3 (H3R17/26) Histones->Methylation Coactivators Co-activators (e.g., p300/CBP) Coactivators->Methylation Gene Target Gene Expression Methylation->Gene activates

Caption: this compound inhibits CARM1, preventing the methylation of histones and co-activators, which in turn modulates target gene expression.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.